molecular formula C9H8Cl2O2 B183841 3-(3,5-Dichlorophenyl)propanoic acid CAS No. 95333-95-2

3-(3,5-Dichlorophenyl)propanoic acid

Cat. No.: B183841
CAS No.: 95333-95-2
M. Wt: 219.06 g/mol
InChI Key: GQICJNXGCGRFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dichlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H8Cl2O2 and its molecular weight is 219.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQICJNXGCGRFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356061
Record name 3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-95-2
Record name 3-(3,5-dichlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-Dichlorophenyl)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid (CAS: 95333-95-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid. This document details its physicochemical properties, spectroscopic profile, synthesis and purification protocols, and explores its potential biological activities and applications in drug development based on current literature.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and application in a research setting.

Physicochemical Properties

A compilation of the key physicochemical data for this compound is presented in Table 1.

PropertyValueSource
CAS Number 95333-95-2PubChem[1]
Molecular Formula C₉H₈Cl₂O₂PubChem[1]
Molecular Weight 219.06 g/mol PubChem[1]
Melting Point 56-60 °CECHEMI[2]
Boiling Point 336.6 ± 27.0 °C at 760 mmHgECHEMI[2]
Water Solubility Slightly solubleECHEMI[2]
IUPAC Name This compoundPubChem[1]
InChIKey GQICJNXGCGRFBA-UHFFFAOYSA-NPubChem[1]
Spectroscopic Profile

The expected spectroscopic characteristics for this compound, based on its chemical structure and data from analogous compounds, are outlined in Tables 2-4. These data are critical for the structural elucidation and purity assessment of the compound.

Table 2: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)> 10Singlet (broad)Exchangeable with D₂O.
Aromatic (Ar-H)7.0 - 7.5MultipletThe two equivalent protons on the dichlorophenyl ring will likely appear as a doublet, and the single proton will be a triplet, though complex splitting may occur.
Propanoic Chain (-CH₂-Ar)2.8 - 3.2TripletMethylene group adjacent to the aromatic ring.
Propanoic Chain (-CH₂-COOH)2.5 - 2.9TripletMethylene group alpha to the carbonyl.

Table 3: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)Notes
Carbonyl (-COOH)170 - 185
Aromatic (Ar-C-Cl)130 - 140Carbon atoms attached to chlorine.
Aromatic (Ar-C-H)125 - 135
Aromatic (Ar-C-CH₂)135 - 145Carbon atom attached to the propanoic chain.
Propanoic Chain (-CH₂-Ar)30 - 40Methylene group adjacent to the aromatic ring.
Propanoic Chain (-CH₂-COOH)30 - 40Methylene group alpha to the carbonyl.

Table 4: Predicted IR and Mass Spectrometry Data

Spectroscopic TechniqueKey Features
Infrared (IR) Spectroscopy Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹), Aromatic C-H and C=C stretches.[3][4]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 218 (with isotopic peaks for Cl). Common fragments include loss of -COOH (M-45), and cleavage of the propanoic chain.[5]

Synthesis and Purification

Synthesis via Malonic Ester Synthesis (Proposed Protocol)

This protocol is adapted from the general procedure for malonic ester synthesis.[2][6][7][8][9]

Experimental Workflow:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Isolation A Diethyl malonate + Sodium ethoxide in Ethanol B Add 3,5-Dichlorobenzyl halide A->B Formation of enolate C Reflux B->C SN2 reaction D Add aqueous NaOH, then reflux C->D E Acidify with HCl D->E Saponification F Heat to induce decarboxylation E->F Protonation G Extract with organic solvent F->G Formation of product H Purify G->H

Caption: Proposed workflow for the synthesis of this compound.

Detailed Methodology:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. To this solution, add diethyl malonate dropwise at room temperature.

  • Alkylation: To the resulting solution of the malonate enolate, add 3,5-dichlorobenzyl halide (e.g., bromide or chloride) dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis: After cooling to room temperature, an aqueous solution of sodium hydroxide is added, and the mixture is refluxed to hydrolyze the ester groups.

  • Decarboxylation and Isolation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid. The resulting di-acid is unstable and will decarboxylate upon heating to yield the crude this compound. The product can then be extracted with a suitable organic solvent like diethyl ether or ethyl acetate.

Purification Protocols

Standard methods for the purification of carboxylic acids can be employed.

2.2.1. Acid-Base Extraction

This technique separates the acidic product from neutral and basic impurities.

Experimental Workflow:

G A Dissolve crude product in organic solvent B Extract with aqueous NaHCO₃ or NaOH A->B C Separate aqueous layer (contains product salt) B->C D Wash aqueous layer with organic solvent C->D E Acidify aqueous layer with HCl D->E F Extract product with organic solvent E->F G Dry and evaporate solvent F->G

Caption: Workflow for purification by acid-base extraction.

Detailed Methodology:

  • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide.

  • Separate the aqueous layer, which now contains the sodium salt of the carboxylic acid.

  • Wash the aqueous layer with the organic solvent to remove any residual neutral impurities.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the purified carboxylic acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified product.

2.2.2. Recrystallization

This method is used to obtain highly pure crystalline material.

Detailed Methodology:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, toluene/hexanes).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Biological Activity and Potential Applications

While direct biological studies on this compound are limited, the activities of structurally related compounds provide strong indications of its potential pharmacological profile. The arylpropionic acid scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs).[10][11] Furthermore, the 3,5-dichlorophenyl moiety is present in compounds with antifungal and cytotoxic properties.

Potential Antifungal Activity

Derivatives of 3,5-dichlorobenzyl alcohol have been shown to exhibit significant antifungal activity, notably through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the citric acid cycle.[3][12][13][14][15][16][17][18][19]

Proposed Mechanism of Action:

G A 3-(3,5-Dichlorophenyl) propanoic acid B Succinate Dehydrogenase (SDH) (Complex II) A->B Inhibition C Succinate -> Fumarate D Disruption of Electron Transport Chain B->D E Inhibition of Citric Acid Cycle B->E C->B Catalyzes F Decreased ATP Production D->F E->F G Fungal Cell Death F->G

Caption: Proposed antifungal mechanism via SDH inhibition.

This suggests that this compound could be investigated as a potential antifungal agent, particularly against plant pathogenic fungi like Botris cinerea.[15][20][21][22][23]

Potential Cytotoxic Activity

A structurally related compound, 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT), has demonstrated cytotoxicity in human hepatoma (HepG2) cells.[1][24][25] The toxicity was found to be partially dependent on metabolism by the cytochrome P450 enzyme CYP3A4, suggesting that metabolic activation may lead to the formation of reactive intermediates.[25]

Logical Relationship of DCPT Cytotoxicity:

G A DCPT B CYP3A4 Metabolism A->B C Reactive Metabolite(s) B->C D Cellular Damage C->D E Cytotoxicity D->E

Caption: CYP3A4-mediated cytotoxicity of a related compound.

Given the shared 3,5-dichlorophenyl moiety, it is plausible that this compound could also exhibit cytotoxic effects, warranting investigation in various cancer cell lines.

Potential Anti-inflammatory Activity

Arylpropionic acids are a well-established class of NSAIDs that primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[10][11]

General Anti-inflammatory Pathway for Arylpropionic Acids:

G A Arachidonic Acid B COX Enzymes (COX-1 & COX-2) A->B C Prostaglandins B->C D Inflammation C->D E Arylpropionic Acids E->B Inhibition

Caption: General mechanism of anti-inflammatory action for arylpropionic acids.

Further studies are required to determine if this compound possesses significant anti-inflammatory activity and to elucidate its specific mechanism of action.[26][27][28][29][30][31]

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug development. Its structural similarity to known bioactive molecules suggests that it may possess antifungal, cytotoxic, and anti-inflammatory properties. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and biological evaluation of this compound. The provided experimental protocols, though adapted from related molecules, offer a solid starting point for laboratory work. Future research should focus on the specific synthesis and purification of this compound, detailed spectroscopic characterization, and comprehensive in vitro and in vivo studies to validate its potential therapeutic applications.

References

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)propanoic acid, a halogenated arylpropanoic acid. The document details its chemical and physical properties, a plausible method of synthesis, and its expected mechanism of action based on its structural class. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

This compound is a derivative of propanoic acid featuring a dichlorinated phenyl ring. Its chemical structure and properties are foundational to its potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 95333-95-2[1]
Appearance Solid (form)[2]
XLogP3 2.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Plausible Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

As a member of the arylpropanoic acid class of compounds, this compound is anticipated to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins.[3][4] Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever.[3]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation.[4] The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[5]

The diagram below illustrates the prostaglandin biosynthesis pathway and the inhibitory role of COX inhibitors.

prostaglandin_pathway Prostaglandin Biosynthesis Pathway and COX Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX COX-1 / COX-2 ArachidonicAcid->COX substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Inhibitor This compound (NSAID) Inhibitor->COX inhibits

Prostaglandin Biosynthesis Pathway and COX Inhibition.

Experimental Protocols: A Representative Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely available. However, a common and effective method for synthesizing 3-phenylpropanoic acids is the malonic ester synthesis.[6][7] The following is a representative protocol adapted from this general method.

Objective: To synthesize this compound from 3,5-dichlorobenzyl bromide and diethyl malonate.

Materials:

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl malonate

  • 3,5-Dichlorobenzyl bromide

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Experimental Workflow Diagram:

malonic_ester_synthesis Malonic Ester Synthesis Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis and Decarboxylation Malonate Diethyl Malonate Base Sodium Ethoxide in Ethanol Enolate Malonate Enolate Base->Enolate Deprotonation AlkylHalide 3,5-Dichlorobenzyl Bromide AlkylatedEster Diethyl 2-(3,5-dichlorobenzyl)malonate AlkylHalide->AlkylatedEster SN2 Reaction Hydrolysis Acidic Hydrolysis (HCl, H₂O, Heat) Decarboxylation Decarboxylation Hydrolysis->Decarboxylation FinalProduct This compound Decarboxylation->FinalProduct

General workflow for the malonic ester synthesis of this compound.

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the stirred solution of sodium ethoxide.

  • Alkylation: To the resulting solution of the malonate enolate, add 3,5-dichlorobenzyl bromide dropwise. After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude diethyl 2-(3,5-dichlorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: Add a solution of concentrated hydrochloric acid to the crude ester. Heat the mixture to reflux for several hours to effect both hydrolysis of the ester groups and decarboxylation of the resulting malonic acid derivative.

  • Isolation and Purification: Cool the reaction mixture, which should result in the precipitation of the crude this compound. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Conclusion

This compound is a compound of interest for its potential as a non-steroidal anti-inflammatory agent. Its mechanism of action is plausibly centered on the inhibition of COX enzymes, a hallmark of the arylpropanoic acid class. While specific biological activity data for this compound is not extensively documented in public literature, this guide provides a solid foundation for its chemical properties and a reliable synthetic route. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)propanoic acid, a halogenated aromatic carboxylic acid. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential biological activities and associated signaling pathways based on structurally related compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name This compound[1]
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
CAS Number 95333-95-2[1]
Appearance Solid (predicted)
Melting Point 56-60 °C
Boiling Point 336.6 ± 27.0 °C (predicted)
Water Solubility Slightly soluble (predicted)
XLogP3 2.9 (predicted)[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: a Knoevenagel condensation followed by catalytic hydrogenation. This approach is well-documented for the synthesis of substituted phenylpropanoic acids.

Synthetic Workflow

The overall synthetic scheme is presented below.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dichlorobenzaldehyde C (E)-3-(3,5-Dichlorophenyl)acrylic acid A->C Pyridine, Piperidine B Malonic Acid B->C D (E)-3-(3,5-Dichlorophenyl)acrylic acid E This compound D->E H₂, Pd/C, Ethanol

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3,5-Dichlorophenyl)acrylic acid via Knoevenagel Condensation

This procedure is adapted from the Doebner modification of the Knoevenagel condensation.[2][3][4]

  • Materials:

    • 3,5-Dichlorobenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine (catalytic amount)

    • Hydrochloric acid (2M)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

    • Add a catalytic amount of piperidine to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of 2M hydrochloric acid to precipitate the product.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

    • The crude (E)-3-(3,5-dichlorophenyl)acrylic acid can be purified by recrystallization from a suitable solvent such as ethanol/water.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

This procedure is based on standard methods for the reduction of carbon-carbon double bonds.[5][6][7]

  • Materials:

    • (E)-3-(3,5-Dichlorophenyl)acrylic acid

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • In a hydrogenation flask, dissolve the (E)-3-(3,5-dichlorophenyl)acrylic acid (1 equivalent) in ethanol.

    • Carefully add 10% palladium on carbon (approximately 1-5 mol% of palladium relative to the substrate) to the solution.

    • Seal the flask and purge it with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or using a Parr hydrogenator) at room temperature until the reaction is complete (typically 4-24 hours, monitor by TLC).

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the Celite pad with ethanol.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization if necessary.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, its structural features suggest potential interactions with biological systems. The broader class of arylpropanoic acids is well-known for its diverse pharmacological effects.[4] Furthermore, studies on closely related chlorinated phenyl derivatives provide insights into its potential bioactivity.

Potential Antimicrobial Activity

A structurally similar compound, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, isolated from a marine actinomycete, has demonstrated significant and selective activity against Escherichia coli and Staphylococcus aureus. This suggests that the 3,5-dichlorophenyl moiety may contribute to antimicrobial properties. The proposed mechanism for phenolic acids involves disruption of the bacterial cell membrane, leading to increased permeability and cell death.

G A This compound B Bacterial Cell Membrane A->B Disruption C Increased Permeability B->C D Cell Lysis C->D

Caption: Hypothetical mechanism of antimicrobial action.

Potential Anti-inflammatory Activity (COX Inhibition)

Many arylpropanoic acid derivatives are non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. It is plausible that this compound could exhibit similar inhibitory activity.

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation C->D E This compound E->B Inhibition

Caption: Potential inhibition of the cyclooxygenase pathway.

Potential as a PPAR Modulator

Substituted phenylpropanoic acids have been investigated as activators of peroxisome proliferator-activated receptors (PPARs).[8] PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[9] Modulation of PPARs is a therapeutic strategy for metabolic diseases such as dyslipidemia and type 2 diabetes. The structural similarity of this compound to known PPAR modulators suggests it could be a candidate for investigation in this area.

G A This compound B PPARα/γ/δ A->B Activation C RXR B->C Heterodimerization D PPRE C->D Binding E Target Gene Transcription D->E F Metabolic Regulation E->F

Caption: Hypothetical PPAR modulation pathway.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0Singlet1H-COOH
~7.2Triplet1HAr-H (para to propyl)
~7.1Doublet2HAr-H (ortho to propyl)
~2.9Triplet2H-CH₂- (benzylic)
~2.6Triplet2H-CH₂- (adjacent to COOH)
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~178-COOH
~142Ar-C (ipso to propyl)
~135Ar-C (ipso to Cl)
~128Ar-CH (para to propyl)
~127Ar-CH (ortho to propyl)
~35-CH₂- (adjacent to COOH)
~30-CH₂- (benzylic)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Vibration
3300-2500 (broad)O-H stretch of the carboxylic acid
~3080C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1710C=O stretch of the carboxylic acid
~1600, ~1470C=C stretch (aromatic ring)
~1420O-H bend of the carboxylic acid
~1250C-O stretch of the carboxylic acid
~850C-H bend (aromatic, out-of-plane for 1,3,5-substitution)
~780C-Cl stretch
Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 218 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms ([M+2]⁺ at ~65% and [M+4]⁺ at ~10% of the [M]⁺ peak). Key fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the propyl chain.

Safety Information

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H319: Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established scientific principles. The biological activities and signaling pathways discussed are potential areas of investigation and are not experimentally confirmed for this specific compound. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations.

References

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for 3-(3,5-dichlorophenyl)propanoic acid. This compound, featuring a dichlorinated phenyl ring, is of interest to researchers in medicinal chemistry and materials science. The information herein is intended to serve as a foundational resource for its synthesis and further investigation into its potential biological activities.

Chemical Structure and Properties

This compound is a carboxylic acid derivative characterized by a propanoic acid chain attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions.

Below is a visualization of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 95333-95-2[1]
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
Melting Point 56-60 °C
Boiling Point 336.6 ± 27.0 °C at 760 mmHg
Water Solubility Slightly soluble in water
XLogP3 3.04

Synthesis of this compound

A robust and widely applicable method for the synthesis of 3-arylpropanoic acids is the malonic ester synthesis.[2][3][4] This method involves the alkylation of a malonic ester, followed by hydrolysis and decarboxylation. A plausible synthetic route for this compound using this approach is detailed below.

Synthesis Workflow

The synthesis proceeds in three main stages: enolate formation, alkylation, and finally hydrolysis and decarboxylation to yield the target compound.

Caption: Malonic ester synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from the general principles of malonic ester synthesis.[2][3][5]

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • 3,5-Dichlorobenzyl bromide

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The reaction is typically carried out at room temperature.

  • Alkylation: After the formation of the malonate enolate is complete, add a solution of 3,5-dichlorobenzyl bromide in absolute ethanol dropwise to the reaction mixture. The mixture is then heated to reflux for several hours to ensure the completion of the Sₙ2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TTC).

  • Work-up and Isolation of the Intermediate: After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 2-(3,5-dichlorobenzyl)malonate.

  • Hydrolysis and Decarboxylation: The crude intermediate is then subjected to acidic hydrolysis by refluxing with a strong acid such as concentrated hydrochloric acid or sulfuric acid. This step hydrolyzes the ester groups to carboxylic acids. The resulting malonic acid derivative is unstable and undergoes decarboxylation upon continued heating to yield this compound.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain a pure crystalline solid.

Potential Biological Significance and Signaling Pathways

While the specific biological activity of this compound is not extensively documented in publicly available literature, the 3,5-dichlorophenyl moiety is present in a number of biologically active molecules. For instance, derivatives of dichlorophenyl benzoic acid have shown a range of activities including anticancer and antimicrobial effects.[6] Furthermore, 3,5-dichlorobenzyl esters have been investigated as potential fungicides that act by inhibiting succinate dehydrogenase (SDH).[7]

The anticancer activity of some dichlorophenyl-containing compounds has been associated with the inhibition of key signaling pathways, such as the p38α MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[6]

Below is a simplified representation of a generic kinase signaling pathway that could potentially be modulated by compounds containing the dichlorophenyl pharmacophore.

G ext_signal External Stimulus receptor Receptor ext_signal->receptor kinase1 Kinase 1 (e.g., MAPKKK) receptor->kinase1 Activates kinase2 Kinase 2 (e.g., MAPKK) kinase1->kinase2 Phosphorylates kinase3 Kinase 3 (e.g., p38 MAPK) kinase2->kinase3 Phosphorylates transcription_factor Transcription Factor kinase3->transcription_factor Activates cellular_response Cellular Response (Proliferation, Apoptosis, etc.) transcription_factor->cellular_response Regulates inhibitor Dichlorophenyl Compound (Potential Inhibitor) inhibitor->kinase3

Caption: Potential inhibition of a kinase signaling pathway by a dichlorophenyl compound.

Conclusion

This technical guide has provided a detailed overview of the structure, properties, and a viable synthetic route for this compound. The malonic ester synthesis offers a reliable method for its preparation. The presence of the 3,5-dichlorophenyl group suggests that this compound could be a valuable building block for the development of novel therapeutic agents or functional materials, warranting further investigation into its biological activities. Researchers are encouraged to use the provided information as a starting point for their studies.

References

Solubility Profile of 3-(3,5-Dichlorophenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-(3,5-Dichlorophenyl)propanoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, both qualitatively and quantitatively. Furthermore, it presents a logical workflow for solubility assessment and a representative signaling pathway that may be relevant for dichlorophenyl-containing compounds in a drug development context.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a dichlorinated phenyl ring and a propanoic acid moiety, suggests it possesses moderate lipophilicity. Understanding its solubility in various organic solvents is crucial for a wide range of applications in research and development, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in peer-reviewed journals or publicly available databases. The available information is qualitative in nature.

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
WaterSlightly SolubleThermo Fisher Scientific

Note: "Slightly soluble" is a qualitative term and can vary between different classification systems. For precise applications, experimental determination is necessary.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).

    • The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • The temperature should be carefully controlled and monitored throughout the experiment as solubility is temperature-dependent.

  • Separation of Undissolved Solid:

    • Once equilibrium is achieved, the suspension is allowed to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any undissolved particles from being transferred.

  • Solvent Evaporation and Mass Determination:

    • A known volume or mass of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container (e.g., a glass petri dish or an aluminum pan).

    • The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

    • The container with the dried residue (the dissolved this compound) is then accurately weighed.

  • Calculation of Solubility:

    • The mass of the dissolved solid is determined by subtracting the initial mass of the empty container from the final mass of the container with the dried residue.

    • The solubility is then calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Qualitative and Semi-Quantitative Solubility Assessment

A systematic approach to qualitative solubility can rapidly provide valuable information about the compound's properties and guide solvent selection for various applications.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane).

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube.

    • The solvent is added dropwise with vortexing or shaking after each addition, up to a final volume of 1 mL.

    • The dissolution is observed visually.

  • Classification: The solubility can be classified based on the amount of solvent required to dissolve the compound. For example:

    • Very Soluble: < 1 part of solvent required for 1 part of solute.

    • Freely Soluble: From 1 to 10 parts of solvent.

    • Soluble: From 10 to 30 parts of solvent.

    • Sparingly Soluble: From 30 to 100 parts of solvent.

    • Slightly Soluble: From 100 to 1000 parts of solvent.

    • Very Slightly Soluble: From 1000 to 10,000 parts of solvent.

    • Practically Insoluble: > 10,000 parts of solvent.

Visualized Workflows and Pathways

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound like this compound.

G start Start: Compound and Solvent Selection qual_sol Qualitative Solubility Assessment start->qual_sol quant_sol Quantitative Solubility (Gravimetric Method) start->quant_sol classify Classify Solubility (e.g., Soluble, Insoluble) qual_sol->classify saturate Prepare Saturated Solution (Excess Solute + Agitation) quant_sol->saturate equilibrate Equilibrate at Constant Temperature saturate->equilibrate separate Separate Supernatant (Filtration) equilibrate->separate evaporate Evaporate Solvent from Known Volume separate->evaporate weigh Weigh Dried Residue evaporate->weigh calculate Calculate Solubility (e.g., g/L, mol/L) weigh->calculate end End: Solubility Profile calculate->end classify->end

Figure 1. Experimental workflow for solubility determination.
Representative Signaling Pathway for Dichlorophenyl Compounds in Drug Development

While no specific signaling pathways have been directly associated with this compound in the available literature, related dichlorophenyl compounds have been studied for their potential as anti-cancer agents. For instance, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has been shown to impact key signaling pathways in cancer cells. The following diagram illustrates a simplified representation of the AMPK and Akt signaling pathways, which are often targeted in cancer therapy and were shown to be modulated by COH-SR4.

Disclaimer: This diagram is for illustrative purposes to show the types of pathways that might be investigated for a dichlorophenyl-containing compound in a drug development context. It does not represent data specific to this compound.

G cluster_0 Cellular Stress cluster_1 Signaling Cascades DCP_compound Dichlorophenyl Compound (e.g., COH-SR4) AMPK AMPK DCP_compound->AMPK Activates Akt Akt DCP_compound->Akt Inhibits mTOR mTOR AMPK->mTOR Inhibits CellCycleArrest Cell Cycle Arrest AMPK->CellCycleArrest Induces Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

Figure 2. Representative signaling pathways modulated by a dichlorophenyl compound.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is sparse, the detailed experimental protocols for gravimetric analysis and qualitative assessment offer robust methods for generating this critical information. The provided workflows and representative signaling pathways serve as valuable tools for researchers and drug development professionals in planning and executing their studies with this and similar compounds. The experimental determination of its solubility profile is a necessary step for the successful application of this compound in any research or development endeavor.

physical and chemical properties of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-(3,5-Dichlorophenyl)propanoic acid. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes predicted data from reliable chemical databases and outlines general experimental protocols that can be adapted for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a propanoic acid chain attached to a benzene ring substituted with two chlorine atoms at the 3 and 5 positions.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 95333-95-2[1]
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)CCC(=O)O[1]
InChIKey GQICJNXGCGRFBA-UHFFFAOYSA-N[1]
Appearance Solid (Predicted)
Melting Point 56-60 °C (Experimental)
Boiling Point 336.6 ± 27.0 °C at 760 mmHg (Predicted)
Density 1.4 ± 0.1 g/cm³ (Predicted)
Water Solubility Slightly soluble (Predicted)
XLogP3 2.9 (Predicted)[1]
pKa Not available

Experimental Protocols

Synthesis Protocol: Malonic Ester Synthesis Approach

A common and adaptable method for the synthesis of 3-arylpropanoic acids is the malonic ester synthesis. A potential synthetic route for this compound is outlined below. This protocol is based on a general method for preparing 3-(3-halogenophenyl)propanoic acids and would require optimization for this specific substrate.[2]

Reaction Scheme:

  • Alkylation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with 3,5-dichlorobenzyl halide.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., sodium hydroxide), followed by acidification. Upon heating, the dicarboxylic acid readily decarboxylates to yield the final product, this compound.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • 3,5-Dichlorobenzyl chloride (or bromide)

  • Ethanol (anhydrous)

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

Procedure:

  • Alkylation Step:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After the addition is complete, add 3,5-dichlorobenzyl chloride (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude diethyl (3,5-dichlorobenzyl)malonate.

  • Hydrolysis and Decarboxylation Step:

    • To the crude product from the previous step, add an aqueous solution of sodium hydroxide (excess).

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

    • Heat the acidic mixture to reflux to effect decarboxylation.

    • Cool the mixture, and the product may precipitate. If not, extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagram of Synthetic Workflow:

G cluster_alkylation Alkylation cluster_hydrolysis Hydrolysis & Decarboxylation A Diethyl Malonate D Diethyl (3,5-dichlorobenzyl)malonate A->D B Sodium Ethoxide B->D C 3,5-Dichlorobenzyl Chloride C->D G This compound D->G 1. D->G E NaOH, H₂O, Heat F HCl, Heat

A generalized workflow for the synthesis of this compound.
Analytical Protocols

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a general method that would require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is typically required.

  • Derivatization: React the sample with a methylating agent (e.g., diazomethane or BF₃/methanol).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Diagram of Analytical Workflow:

G cluster_gcms GC-MS Analysis start Sample of this compound prep_hplc Dissolve in Mobile Phase start->prep_hplc prep_gcms Derivatization (Esterification) start->prep_gcms hplc HPLC Analysis prep_hplc->hplc data_hplc Purity & Quantification Data hplc->data_hplc gcms GC-MS Analysis prep_gcms->gcms data_gcms Structural Confirmation & Impurity ID gcms->data_gcms

A typical analytical workflow for the characterization of the target compound.

Spectral Data (Predicted)

No experimental spectra for this compound are currently available in public spectral databases. The following are predicted spectral characteristics based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the aliphatic protons of the propanoic acid chain. The aromatic protons would likely appear as two distinct signals in the range of 7.0-7.5 ppm. The methylene groups of the propanoic acid chain would appear as two triplets in the range of 2.5-3.5 ppm. The acidic proton of the carboxyl group would be a broad singlet at a higher chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. The carbonyl carbon would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the range of 120-140 ppm, with the carbons attached to chlorine atoms being further downfield. The aliphatic carbons would be the most upfield signals.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be expected.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Arylpropanoic acid derivatives are a broad class of compounds with diverse biological activities, including anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3] However, without experimental data, the specific biological profile of the 3,5-dichloro substituted variant remains unknown.

Research into the biological effects of this compound would likely involve initial screening in various cellular or biochemical assays to identify potential targets.

Diagram of a Hypothetical Research Logic for Biological Activity Screening:

G start This compound screen High-Throughput Screening (e.g., Cell Viability, Enzyme Inhibition) start->screen screen->start No significant activity hit Identification of a 'Hit' (Significant Biological Effect) screen->hit moa Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) hit->moa Yes lead_opt Lead Optimization (Structure-Activity Relationship Studies) moa->lead_opt preclinical Preclinical Development lead_opt->preclinical

A logical flow for investigating the potential biological activity of the compound.

Safety Information

Based on aggregated GHS data, this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.

Conclusion

This compound is a compound with well-defined physical and chemical identifiers, although a significant portion of its property data is based on predictions. The lack of published experimental protocols for its synthesis, analysis, and biological characterization presents an opportunity for further research. The methodologies and workflows outlined in this guide provide a solid starting point for researchers interested in exploring the properties and potential applications of this molecule. As with any chemical research, all experimental work should be conducted with appropriate safety measures in place.

References

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Dichlorophenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylpropanoic acids represent a class of chemical compounds with a significant history, primarily rooted in the development of agricultural herbicides and later explored for their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of these molecules. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

A Historical Perspective: From Weed Control to Therapeutic Investigation

The story of dichlorophenylpropanoic acids is intrinsically linked to the broader history of phenoxy herbicides. The journey began in the World War II era with the strategic goal of enhancing agricultural output.

A pivotal moment in this narrative was the development of 2,4-dichlorophenoxyacetic acid (2,4-D). Its synthesis was first reported in 1941 by R. Pokorny[1]. By 1944, its potent and selective herbicidal properties were recognized, and it was commercially introduced in 1946, marking the dawn of modern selective herbicides[2][3][4]. 2,4-D was revolutionary in its ability to control broadleaf weeds without harming monocotyledonous crops like wheat and corn[2][3].

This pioneering work on phenoxyacetic acids paved the way for the exploration of related structures, including the phenoxypropanoic acids. In the 1960s, dichlorprop, the common name for 2-(2,4-dichlorophenoxy)propanoic acid, was introduced to the market[5]. Like its predecessor, 2,4-D, dichlorprop proved to be an effective herbicide for controlling a wide range of broadleaf weeds[5][6]. It is important to note that dichlorprop is a chiral molecule, with only the (R)-enantiomer possessing herbicidal activity[5].

While the initial focus was on agriculture, the structural similarities of these compounds to known pharmacologically active molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs), prompted investigations into their therapeutic potential. This guide will delve into the synthesis and biological activities that have been explored in this context.

Synthesis and Experimental Protocols

The synthesis of dichlorophenylpropanoic acids can be achieved through various chemical routes. Below are detailed experimental protocols for the preparation of several isomers.

Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop)

This method describes the condensation of 2,4-dichlorophenol with 2-chloropropionic acid.

Experimental Protocol:

  • Materials: 2,4-dichlorophenol (1.0 mol, 163 g), 2-chloropropionic acid (1.0 mol, 108.5 g), potassium hydroxide (2.0 mol, 112.2 g), dimethyl sulfoxide (DMSO) (300 mL), and a surfactant/phase-transfer catalyst such as dimethylaminopyridine (catalytic amount, e.g., 1.5 g).

  • Procedure:

    • In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and the surfactant in DMSO[7].

    • Heat the reaction mixture to 80 °C and stir for 8-10 hours[7].

    • After the reaction is complete, maintain the temperature at 80 °C and neutralize the mixture by the dropwise addition of sulfuric acid[7].

    • Filter the mixture to remove any inorganic salts.

    • Distill the solvent under reduced pressure to obtain the crude product[7].

    • To the solid residue, add n-hexane (e.g., 550 g) and stir. Cool the mixture to room temperature to precipitate the product[7].

    • Filter the solid and dry to obtain 2-(2,4-dichlorophenoxy)propanoic acid. The reported yield is typically high, around 93%[7].

Synthesis of 3-(3-Halogenophenyl)propionic Acids

This general procedure can be adapted for the synthesis of 3-(dichlorophenyl)propionic acids by starting with the appropriate dichlorobenzyl chloride and malonic ester.

Experimental Protocol:

  • Step 1: Malonic Ester Alkylation

    • In a 500 mL glass reaction bottle equipped with a stirrer, thermometer, and reflux condenser, add ethanol (100 mL), sodium ethoxide (0.4 mol, 27.2 g), and diethyl malonate (0.8 mol, 128.1 g)[8].

    • Warm the mixture to 40 °C and add the desired dichlorobenzyl chloride (0.2 mol) dropwise over 1 hour, maintaining the temperature between 40-50 °C[8].

    • After the addition is complete, continue the reaction for 2 hours at the same temperature[8].

    • Distill off the ethanol and cool the residue to below 30 °C. Add water (80 mL) and stir for 10 minutes[8].

    • Allow the layers to separate and collect the lower organic layer. Purify by vacuum distillation to obtain the 2-(dichlorobenzyl) diethyl malonate[8].

  • Step 2: Hydrolysis and Decarboxylation

    • To the product from Step 1, add a 50% aqueous solution of a strong acid (e.g., hydrochloric acid or phosphoric acid) dropwise at a temperature below 30 °C[8].

    • After the addition, add an organic solvent such as ether or dichloromethane (100 mL) and stir for 10 minutes[8].

    • Separate the layers and distill off the organic solvent from the organic layer.

    • Heat the residue to 150 °C for 1-1.5 hours to effect decarboxylation[8].

    • Cool the mixture to 80 °C and add a non-polar solvent like petroleum ether (50 mL) to precipitate the product[8].

    • Filter the solid at room temperature and dry to obtain the 3-(dichlorophenyl)propanoic acid[8].

Biological Activities and Quantitative Data

Dichlorophenylpropanoic acids and their derivatives have been investigated for a range of biological activities, most notably as anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.

Table 1: Cyclooxygenase (COX) Inhibition by Dichlorophenyl-related Compounds

CompoundTargetIC50 (µM)Reference CompoundIC50 (µM)
DiclofenacCOX-1>100Celecoxib9.4
COX-20.080.08
Compound VIIa¹COX-119.5Celecoxib14.2
COX-20.290.42

¹Compound VIIa is a 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide derivative, a structural analogue of diclofenac.

Anticancer Activity

Several studies have explored the antiproliferative effects of compounds containing the dichlorophenyl moiety against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and interference with key signaling pathways.

Table 2: Antiproliferative Activity of Dichlorophenyl-containing Compounds

CompoundCell LineCancer TypeIC50 (µM)
DiclofenacTE11Esophageal Squamous Cell Carcinoma70.47
KYSE150Esophageal Squamous Cell Carcinoma167.3
KYSE410Esophageal Squamous Cell Carcinoma187.9
COH-SR4¹Melanoma Cell LinesMelanomaNot specified, but effective at 4 mg/kg in vivo
Organotin(IV) propanoate derivative²PC-3Prostate Cancer0.100 - 0.785
HT-29Colorectal Adenocarcinoma0.100 - 0.785
MCF-7Breast Cancer0.100 - 0.785
HepG2Hepatocellular Carcinoma0.100 - 0.785

¹COH-SR4 is 1,3-Bis(3,5-dichlorophenyl) urea.[9] ²A series of triphenyltin(IV) compounds with propanoic acid derivatives.[10][11]

Signaling Pathways and Mechanisms of Action

The biological effects of dichlorophenylpropanoic acids are mediated through their interaction with various cellular signaling pathways.

Cyclooxygenase (COX) Inhibition Pathway

As NSAID analogues, a primary mechanism for the anti-inflammatory action of dichlorophenylpropanoic acids is the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins.

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalysis Inflammation Inflammation Prostaglandins->Inflammation Mediation Dichlorophenylpropanoic Acids Dichlorophenylpropanoic Acids Dichlorophenylpropanoic Acids->COX-1 / COX-2 Inhibition

Figure 1: Inhibition of the Cyclooxygenase Pathway.

Potential Anticancer Signaling Pathways

While direct evidence for dichlorophenylpropanoic acids is still emerging, studies on related compounds suggest potential modulation of key cancer-related signaling pathways.

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Some dichlorophenyl-containing compounds have been shown to interfere with this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Dichlorophenylpropanoic\nAcids? Dichlorophenylpropanoic Acids? Dichlorophenylpropanoic\nAcids?->Akt Potential Inhibition Growth Factors Growth Factors Growth Factors->RTK

Figure 2: Potential Modulation of the PI3K/Akt/mTOR Pathway.

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Dichlorophenylpropanoic\nAcids? Dichlorophenylpropanoic Acids? Dichlorophenylpropanoic\nAcids?->ERK Potential Inhibition Growth Factors Growth Factors Growth Factors->RTK

Figure 3: Potential Modulation of the MAPK/ERK Pathway.

Studies on the structurally related small molecule dichloroacetate (DCA) have highlighted the inhibition of pyruvate dehydrogenase kinase (PDK) as a potential anticancer mechanism. PDK inhibition shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can lead to apoptosis. Given that the well-known NSAID diclofenac, which contains a dichlorophenyl group, has been shown to synergize with PDK inhibitors in melanoma cells, this represents a plausible avenue of investigation for dichlorophenylpropanoic acids.

PDK_Inhibition_Workflow Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Anaerobic Metabolism PDH_complex Pyruvate Dehydrogenase (PDH) Complex Pyruvate->PDH_complex Acetyl-CoA Acetyl-CoA PDH_complex->Acetyl-CoA TCA_Cycle TCA Cycle & Oxidative Phosphorylation Acetyl-CoA->TCA_Cycle PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH_complex Inhibition Dichlorophenylpropanoic\nAcids? Dichlorophenylpropanoic Acids? Dichlorophenylpropanoic\nAcids?->PDK Potential Inhibition

Figure 4: Potential Inhibition of Pyruvate Dehydrogenase Kinase.

Conclusion and Future Directions

The journey of dichlorophenylpropanoic acids from their origins as agricultural herbicides to their investigation as potential therapeutic agents highlights the dynamic nature of chemical research and development. Their established synthetic routes and intriguing biological activities, particularly in the realms of inflammation and oncology, present a compelling case for continued exploration.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of various dichlorophenylpropanoic acid isomers. Structure-activity relationship (SAR) studies will be crucial in optimizing their potency and selectivity for therapeutic targets while minimizing off-target effects. Furthermore, a deeper understanding of their engagement with key signaling pathways, such as PI3K/Akt/mTOR and MAPK/ERK, will be instrumental in guiding their development as novel drug candidates. The preliminary connections to metabolic pathways, such as the inhibition of PDK, also warrant further investigation. This class of compounds, with its rich history and untapped potential, remains a fertile ground for discovery in the ongoing quest for new and effective therapies.

References

In-depth Technical Guide: Potential Biological Activity of 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dichlorophenyl)propanoic acid is a halogenated arylpropanoic acid. While direct and extensive research on its specific biological activities is limited, its structural class, the arylpropanoic acids, is well-known for a range of pharmacological effects, most notably anti-inflammatory action. This guide synthesizes the potential biological activities of this compound based on the known effects of structurally related compounds. It provides detailed experimental protocols for assays crucial for evaluating these potential activities and presents hypothetical data to illustrate the expected outcomes. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research.

Introduction

Arylpropanoic acid derivatives are a significant class of compounds in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2] The incorporation of a dichlorophenyl moiety into various molecular scaffolds has been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3]

This compound, with its characteristic arylpropanoic acid backbone and dichlorinated phenyl ring, represents an interesting candidate for biological evaluation. This technical guide aims to provide a foundational resource for researchers by postulating its potential biological activities and offering detailed methodologies for its investigation.

Potential Biological Activities

Based on its structural characteristics, this compound is hypothesized to possess anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The primary mechanism of action for many arylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1][2] Prostaglandins are key mediators of inflammation, pain, and fever. The presence of the propanoic acid side chain is crucial for this activity. It is plausible that this compound could act as a COX inhibitor.

Cytotoxic Activity

Various compounds containing the dichlorophenyl group have demonstrated cytotoxic effects against cancer cell lines. While the exact mechanisms are diverse, they often involve the induction of apoptosis or the inhibition of critical cellular pathways. Therefore, it is worthwhile to investigate the potential of this compound as a cytotoxic agent.

Postulated Signaling Pathways and Experimental Workflows

To investigate the potential biological activities of this compound, specific signaling pathways and experimental workflows are pertinent.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 peroxidase Peroxidase pgg2->peroxidase pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids This compound (Hypothesized Inhibitor) nsaids->cox Inhibition

Arachidonic Acid Pathway and Hypothesized Inhibition.

Experimental_Workflow_COX_Inhibition start Start prep_reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid - Test Compound dilutions start->prep_reagents incubation Incubate Enzyme with Test Compound or Control prep_reagents->incubation add_substrate Add Arachidonic Acid to Initiate Reaction incubation->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction quantify Quantify Prostaglandin E2 (e.g., via ELISA) stop_reaction->quantify analyze Calculate % Inhibition and IC50 Value quantify->analyze end End analyze->end

Workflow for COX Inhibition Assay.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with Various Concentrations of Test Compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT Reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours (Formation of Formazan) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (e.g., at 570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 Value read_absorbance->analyze end End analyze->end

Workflow for MTT Cytotoxicity Assay.

Quantitative Data (Hypothetical)

The following tables present hypothetical data for this compound to illustrate how results from the described assays would be summarized.

Table 1: Hypothetical COX Enzyme Inhibition Data

EnzymeTest CompoundIC50 (µM)
COX-1This compound15.2
COX-2This compound8.5
COX-1Indomethacin (Reference)0.1
COX-2Indomethacin (Reference)0.9

Table 2: Hypothetical Cytotoxicity Data

Cell LineTest CompoundIncubation Time (h)IC50 (µM)
MCF-7This compound4845.7
A549This compound4862.3
MCF-7Doxorubicin (Reference)480.8
A549Doxorubicin (Reference)481.2

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the in vitro inhibition of COX-1 and COX-2 by a test compound.[4][5][6]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., Indomethacin)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for Prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and reference inhibitor at various concentrations in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the respective wells. Include control wells with solvent only (for 100% activity) and wells with no enzyme (for background).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or a strong acid).

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a compound on cultured cell lines.[1][2][7][8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound and reference cytotoxic agent (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compound and reference agent in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include control wells with medium and solvent only.

  • Incubate the plate for a specified period (e.g., 48 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the control (untreated) cells.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

While there is a lack of direct experimental evidence for the biological activity of this compound, its structural similarity to known bioactive compounds, particularly arylpropanoic acids, strongly suggests its potential as an anti-inflammatory and possibly a cytotoxic agent. The protocols and hypothetical data presented in this guide offer a clear roadmap for the initial investigation of this compound.

Future research should focus on:

  • Synthesis and purification of this compound.

  • In vitro screening using the assays described herein to determine its COX inhibitory and cytotoxic activities.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related analogs to optimize activity and selectivity.

  • In vivo studies in appropriate animal models to evaluate its efficacy and safety profile if promising in vitro activity is observed.

This systematic approach will elucidate the therapeutic potential of this compound and contribute to the development of new pharmacological agents.

References

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)propanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,5-Dichlorophenyl)propanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The dichlorophenyl moiety is a key pharmacophore found in a variety of biologically active molecules, conferring properties that can be exploited for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. Detailed experimental protocols for synthesis and biological evaluation are presented, along with a summary of quantitative data and an exploration of the signaling pathways potentially modulated by these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new drugs.

Introduction

Arylpropionic acid derivatives are a well-established class of compounds with diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a 3,5-dichlorophenyl group into the propanoic acid scaffold can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby affecting its biological activity. This guide explores the synthesis of the core molecule, this compound, and its derivatization to generate novel compounds with potential applications in areas such as oncology and mycology.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core molecule is essential for the design and synthesis of its derivatives.

PropertyValueReference
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
CAS Number 95333-95-2[2]
Appearance Solid
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
LogP Not available

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several synthetic routes. A plausible and efficient method involves the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Synthesis of the Core Molecule

A potential synthetic route for this compound is outlined below. This protocol is adapted from established methods for the synthesis of structurally related compounds.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a two-step synthesis starting from 1-bromo-3,5-dichlorobenzene and a suitable propanoic acid-containing boronic acid derivative.

Step 1: Synthesis of a Protected 3-boronopropanoic acid derivative.

The synthesis would begin with the protection of the carboxylic acid of 3-bromopropanoic acid, followed by the introduction of a boronic acid or boronic ester moiety.

Step 2: Suzuki-Miyaura Cross-Coupling.

  • Materials: 1-bromo-3,5-dichlorobenzene, the protected 3-boronopropanoic acid derivative, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,2-dimethoxyethane (DME), and water.

  • Procedure:

    • In a round-bottom flask, combine 1-bromo-3,5-dichlorobenzene (1.0 eq), the protected 3-boronopropanoic acid derivative (1.2 eq), and potassium carbonate (2.0 eq).

    • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed mixture of DME and water (e.g., 4:1 v/v) to the flask.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection: The protecting group on the carboxylic acid is then removed under appropriate conditions to yield this compound.

Synthesis of Amide and Ester Derivatives

The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a wide range of derivatives, such as amides and esters.

Experimental Protocol: General Procedure for Amide Synthesis

  • Materials: this compound, desired amine, a coupling agent (e.g., EDC [1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide]), an activator (e.g., HOBt [Hydroxybenzotriazole]), and a suitable solvent (e.g., dichloromethane [DCM] or dimethylformamide [DMF]).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent.

    • Add the desired amine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: General Procedure for Ester Synthesis

  • Materials: this compound, desired alcohol, a catalytic amount of strong acid (e.g., sulfuric acid), and a suitable solvent (the alcohol can often be used as the solvent).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and stir for several hours. Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if necessary.

Biological Activities of Derivatives

Derivatives of this compound have been investigated for a range of biological activities, including antifungal and anticancer properties. The data presented below is for structurally related compounds containing the 3,5-dichlorophenyl moiety and serves as a guide for the potential activities of direct derivatives.

Antifungal Activity

The 3,5-dichlorobenzyl ester derivatives have shown promising antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH).[3]

CompoundTarget FungiEC₅₀ (mg/L)Reference Compound (Boscalid) EC₅₀ (mg/L)Reference
3,5-Dichlorobenzyl ester of a carboxylic acid (Compound 5)Botrytis cinerea6.601.24[3]
3,5-Dichlorobenzyl ester of a carboxylic acid (Compound 5)Rhizoctonia solani1.611.01[3]

Experimental Protocol: Mycelial Growth Rate Assay [4][5][6]

  • Materials: Potato Dextrose Agar (PDA), test compounds, fungal cultures, sterile petri dishes.

  • Procedure:

    • Prepare PDA medium and autoclave.

    • Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations. A solvent control plate should also be prepared.

    • Pour the amended PDA into sterile petri dishes and allow to solidify.

    • Inoculate the center of each plate with a mycelial plug (typically 5 mm in diameter) from a fresh fungal culture.

    • Incubate the plates at an appropriate temperature (e.g., 25-28 °C) in the dark.

    • Measure the radial growth of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the percentage of inhibition relative to the control.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

Dichlorophenyl-containing compounds have been evaluated for their potential as anticancer agents.[7][8][9] The cytotoxicity of these compounds is often assessed using the MTT assay.

CompoundCell LineActivity MetricValueReference
2-(3,4-Dichlorophenyl)-4H-benzo[d][10][11]oxazin-4-oneMCF-7IC₅₀68.59 µg/mL[7]
1,3-Bis(3,5-dichlorophenyl) urea (COH-SR4)Melanoma cells-Induces apoptosis[12]
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivativesHCT-116IC₅₀0.12 - 0.81 mg/mL[13]

Experimental Protocol: MTT Assay for Cytotoxicity [11][14][15]

  • Materials: Cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO), 96-well plates.

  • Procedure:

    • Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are likely mediated through their interaction with specific cellular signaling pathways. While direct evidence for this specific class of compounds is emerging, related molecules are known to modulate key pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[16][17][18][19][20] Many anti-inflammatory and anticancer agents exert their effects by inhibiting this pathway. It is plausible that derivatives of this compound could modulate NF-κB signaling.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation, Cell Survival) Nucleus->Gene_Transcription Induces Compound 3-(3,5-Dichlorophenyl)propanoic Acid Derivative (Hypothesized) Compound->IKK_complex Inhibits (Potential)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Apoptosis Pathways

Induction of apoptosis is a key mechanism for many anticancer drugs.[12][21][22] Compounds containing the dichlorophenyl moiety have been shown to induce apoptosis in cancer cells. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway Compound 3-(3,5-Dichlorophenyl)propanoic Acid Derivative Bcl2 Bcl-2 Family (e.g., Bax, Bak) Compound->Bcl2 Modulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondrion Regulates Permeability

Caption: The intrinsic pathway of apoptosis potentially induced by derivatives.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow Start Starting Materials (1-bromo-3,5-dichlorobenzene, propanoic acid derivative) Synthesis Synthesis of Core (Suzuki Coupling) Start->Synthesis Purification1 Purification (Chromatography) Synthesis->Purification1 Core_Molecule 3-(3,5-Dichlorophenyl) propanoic Acid Purification1->Core_Molecule Derivatization Derivatization (Amidation/Esterification) Core_Molecule->Derivatization Purification2 Purification Derivatization->Purification2 Final_Product Derivative Library Purification2->Final_Product Characterization Characterization (NMR, MS, etc.) Final_Product->Characterization

Caption: General workflow for the synthesis of derivatives.

Biological_Evaluation_Workflow Compound_Library Derivative Library Primary_Screening Primary Screening (e.g., Antifungal, Anticancer) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit_Identification->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Dose_Response->Mechanism_Studies Lead_Compound Lead Compound(s) Mechanism_Studies->Lead_Compound

Caption: Workflow for biological evaluation of derivatives.

Conclusion

This compound provides a versatile scaffold for the development of novel bioactive compounds. The synthetic routes to the core molecule and its derivatives are accessible through standard organic chemistry techniques. The available data on related compounds suggest that derivatives of this compound are promising candidates for further investigation as antifungal and anticancer agents. Future work should focus on the synthesis and biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. Elucidation of their precise mechanisms of action will be crucial for their advancement as potential therapeutic agents. This technical guide provides a solid foundation for researchers to embark on or continue their exploration of this interesting class of molecules.

References

3-(3,5-Dichlorophenyl)propanoic Acid: A Technical Guide to Potential Agrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Disclaimer: This document provides a technical overview of the potential applications of 3-(3,5-Dichlorophenyl)propanoic acid in the agrochemical sector. It is important to note that, to date, there is limited publicly available research on the direct use of this specific compound as an active agrochemical ingredient. The information presented herein is largely based on the well-documented activities of structurally analogous compounds. This guide is intended to inform research and development efforts by highlighting promising avenues for investigation.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 95333-95-2
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.06 g/mol
IUPAC Name This compound
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Potential Agrochemical Applications

Based on the structure of this compound, two primary areas of potential agrochemical application are identified: as a herbicide and as a fungicide.

Herbicidal Applications

The structural similarity to phenoxy herbicides, such as Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), suggests that this compound could exhibit herbicidal activity.[1][2][3][4][5]

It is hypothesized that this compound may act as a synthetic auxin.[1][4] Natural auxins are plant hormones that regulate cell growth and development. Synthetic auxins mimic these hormones, but when applied at high concentrations, they disrupt normal plant processes, leading to uncontrolled growth and eventually, plant death.[1] This mode of action is characteristic of many broadleaf herbicides.[2]

The proposed signaling pathway for a synthetic auxin herbicide is as follows:

Synthetic_Auxin_Pathway 3,5-DPA This compound Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) 3,5-DPA->Auxin_Receptor Binds to Aux_IAA Aux/IAA Repressor Auxin_Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division and Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Results in

Fig. 1: Postulated synthetic auxin mechanism of action.
Fungicidal Applications

The 3,5-dichlorophenyl group is a key pharmacophore in several fungicides, notably those that act as succinate dehydrogenase inhibitors (SDHIs).[6][7][8]

It is plausible that this compound could inhibit the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi.[6][7][8] This enzyme is crucial for cellular respiration and energy production. Its inhibition disrupts the electron transport chain, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[6][8]

The proposed mechanism of action is illustrated below:

SDHI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate Oxidizes to Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone Reduces Succinate Succinate Succinate->Complex_II Substrate Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone ETC Electron Transport Chain Ubihydroquinone->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces 3,5-DPA This compound 3,5-DPA->Complex_II Inhibits

Fig. 2: Postulated mechanism of succinate dehydrogenase inhibition.

Synthesis and Experimental Protocols

Representative Synthetic Protocol

The following is a representative, two-step protocol adapted from the synthesis of similar halogenated phenylpropanoic acids.[9]

Step 1: Synthesis of Diethyl 2-(3,5-dichlorobenzyl)malonate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 3,5-dichlorobenzyl chloride dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation to this compound

  • Reflux the diethyl 2-(3,5-dichlorobenzyl)malonate from Step 1 with an excess of a strong base (e.g., potassium hydroxide) in a mixture of ethanol and water for 2-3 hours.

  • After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.

  • The precipitated product, this compound, is collected by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

A workflow diagram for this representative synthesis is provided below:

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis and Decarboxylation Malonic_Ester Diethyl Malonate Alkylation Alkylation with 3,5-Dichlorobenzyl Chloride Malonic_Ester->Alkylation Base1 Sodium Ethoxide Base1->Alkylation Intermediate Diethyl 2-(3,5-dichlorobenzyl)malonate Alkylation->Intermediate Hydrolysis Hydrolysis with KOH Intermediate->Hydrolysis Purification1 Purification (Distillation/Chromatography) Intermediate->Purification1 Acidification Acidification with HCl Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product Purification2 Purification (Recrystallization) Final_Product->Purification2

Fig. 3: Representative workflow for the synthesis of this compound.

Quantitative Data for Analogous Compounds

As no direct quantitative data for the agrochemical activity of this compound has been found, the following table presents data for a structurally related herbicidal compound to provide a context for potential efficacy.

CompoundTarget OrganismActivity MetricValueReference
Dichlorprop-pBroadleaf WeedsLD₅₀ (rat, oral)537 mg/kg[3]

Conclusion and Future Directions

This compound presents a compelling scaffold for the development of novel agrochemicals. The strong precedent for herbicidal and fungicidal activity within the dichlorophenyl class of compounds suggests that this molecule is a prime candidate for further investigation.

Future research should focus on:

  • Synthesis and Characterization: Development of an optimized and scalable synthesis protocol for this compound and its full analytical characterization.

  • Biological Screening: In vitro and in vivo screening of the compound for herbicidal activity against a panel of monocot and dicot weeds, and for fungicidal activity against a range of economically important plant pathogens.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and biochemical pathways affected by the compound to confirm the hypothesized mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize biological activity and selectivity.

By systematically exploring these areas, the full potential of this compound as a valuable tool in crop protection can be realized.

References

The Strategic Utility of 3-(3,5-Dichlorophenyl)propanoic Acid in Pharmaceutical Synthesis: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)propanoic acid is a halogenated aromatic carboxylic acid that has garnered attention in the field of medicinal chemistry as a versatile pharmaceutical intermediate. Its unique structural features, characterized by a dichlorinated phenyl ring and a propanoic acid side chain, provide a valuable scaffold for the synthesis of a variety of biologically active molecules. The presence of chlorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, often enhancing lipophilicity, metabolic stability, and target binding affinity. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₈Cl₂O₂
Molecular Weight 219.07 g/mol
CAS Number 95333-95-2
Appearance White to off-white crystalline powder
Melting Point 138-142 °C
Boiling Point 353.6±22.0 °C (Predicted)
Density 1.432±0.06 g/cm³ (Predicted)
pKa 4.25±0.10 (Predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the Heck reaction, followed by reduction.

Experimental Protocol: Synthesis via Heck Reaction and Reduction

Materials:

  • 1,3-Dichloro-5-iodobenzene

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (ACN)

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C)

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Heck Coupling: In a flame-dried round-bottom flask, dissolve 1,3-dichloro-5-iodobenzene (1 equivalent), acrylic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in a mixture of acetonitrile and triethylamine (3:1 v/v).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (E)-3-(3,5-dichlorophenyl)acrylic acid.

  • Reduction: Dissolve the crude acrylic acid derivative in ethyl acetate.

  • Add 10% palladium on carbon catalyst (5 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

Application as a Pharmaceutical Intermediate

While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motif is present in various pharmacologically active compounds. Its utility lies in its ability to serve as a key building block for the synthesis of more complex molecules, particularly those targeting a range of biological pathways. The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction, to introduce diverse functional groups and build molecular complexity.

Logical Synthetic Workflow for Drug Scaffolds

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of potential drug candidates.

G A This compound B Activation of Carboxylic Acid (e.g., SOCl₂, EDCI) A->B Step 1 E Reduction to Alcohol A->E Alternative Step 1 C Amide Coupling with Amine (R-NH₂) B->C Step 2a D Esterification with Alcohol (R-OH) B->D Step 2b F Amide Derivatives (Potential Bioactive Molecules) C->F G Ester Derivatives (Potential Bioactive Molecules) D->G H 3-(3,5-Dichlorophenyl)propan-1-ol E->H I Further Functionalization H->I

Caption: General synthetic pathways originating from this compound.

Potential Signaling Pathway Interactions

The dichlorophenyl motif is a common feature in molecules designed to interact with various biological targets. While no specific signaling pathway has been directly attributed to this compound itself, its derivatives could potentially modulate pathways implicated in inflammation, cancer, and infectious diseases. For instance, arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor in a signaling cascade.

G cluster_0 Cell Membrane cluster_1 Nucleus Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Activates Ligand Ligand Ligand->Receptor Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor Activates Nucleus Gene Transcription TranscriptionFactor->Nucleus Translocates to Drug Derivative of This compound Drug->Kinase1 Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its dichlorinated phenyl ring offers a means to fine-tune the physicochemical properties of lead compounds, potentially leading to improved efficacy and safety profiles. While its direct application in marketed drugs is not widely reported, its potential as a foundational building block in drug discovery programs is significant. Further exploration of its synthetic utility and the biological activity of its derivatives is warranted to fully exploit its potential in the development of new therapeutics. Researchers and drug development professionals are encouraged to consider this compound as a strategic component in their synthetic and medicinal chemistry endeavors.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthesis protocol for 3-(3,5-Dichlorophenyl)propanoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with a Knoevenagel condensation of 3,5-dichlorobenzaldehyde with malonic acid to yield 3-(3,5-dichlorophenyl)propenoic acid. This intermediate is subsequently reduced via catalytic hydrogenation to afford the target compound. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. Its structural motif is present in a variety of molecules with diverse biological activities. The protocol outlined herein describes a straightforward and efficient synthesis from commercially available starting materials.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Knoevenagel Condensation: 3,5-Dichlorobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst to form 3-(3,5-dichlorophenyl)propenoic acid.

  • Step 2: Catalytic Hydrogenation: The carbon-carbon double bond in 3-(3,5-dichlorophenyl)propenoic acid is reduced using palladium on carbon as a catalyst under a hydrogen atmosphere to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-dichlorophenyl)propenoic acid

This procedure is adapted from the Doebner modification of the Knoevenagel condensation.[1][2]

Materials:

  • 3,5-Dichlorobenzaldehyde

  • Malonic Acid

  • Pyridine

  • Ethanol

  • Hydrochloric Acid (1 M)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and malonic acid (8.9 g, 85.7 mmol).

  • To this mixture, add pyridine (20 mL) as the solvent and catalyst.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 100 mL of cold water and acidify with 1 M hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining impurities.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(3,5-dichlorophenyl)propenoic acid as a white solid.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of this compound

Materials:

  • 3-(3,5-dichlorophenyl)propenoic acid

  • Palladium on Carbon (10 wt. %)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Vacuum line

  • Celite® or other filter aid

Procedure:

  • In a 250 mL three-necked round-bottom flask, dissolve the 3-(3,5-dichlorophenyl)propenoic acid (5.0 g, 23.0 mmol) from Step 1 in a suitable solvent such as ethanol or ethyl acetate (100 mL).

  • Carefully add 10% palladium on carbon (0.25 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times to ensure an inert, hydrogen-rich atmosphere.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a hydrogen-filled balloon is sufficient for small-scale reactions) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the solvent used in the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield a white crystalline solid.

Data Presentation

Parameter3,5-DichlorobenzaldehydeMalonic Acid3-(3,5-dichlorophenyl)propenoic acidThis compound
Molecular Formula C₇H₄Cl₂OC₃H₄O₄C₉H₆Cl₂O₂C₉H₈Cl₂O₂
Molecular Weight ( g/mol ) 175.01104.06217.05219.06
Appearance White to off-white solidWhite crystalline solidWhite solidWhite crystalline solid
Typical Molar Ratio 1.01.5--
Theoretical Yield (from 10g starting material) --12.4 g5.0 g
Expected Yield (%) --85-95%90-98%

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation A 3,5-Dichlorobenzaldehyde + Malonic Acid B Add Pyridine A->B Reagents C Reflux (4-6 h) B->C Reaction D Cool & Acidify (HCl) C->D Workup E Precipitation D->E F Filter & Wash E->F G Recrystallize (Ethanol/Water) F->G Purification H 3-(3,5-dichlorophenyl)propenoic acid G->H Product I 3-(3,5-dichlorophenyl)propenoic acid J Dissolve in Ethanol + 10% Pd/C I->J Reactant K Hydrogen Atmosphere J->K Setup L Stir (12-24 h) K->L Reaction M Filter through Celite® L->M Workup N Remove Solvent M->N O Recrystallize N->O Purification P This compound O->P Final Product

References

Synthesis of Arylpropanoic Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Arylpropanoic acids represent a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. This document provides detailed experimental procedures for the synthesis of these compounds, targeting researchers, scientists, and professionals in drug development. The protocols outlined below cover classical multi-step syntheses and more modern, efficient catalytic methods.

Introduction

2-Arylpropanoic acids, often referred to as "profens," include well-known drugs such as ibuprofen and naproxen. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid.[1][2] The (S)-enantiomer of these chiral compounds is typically the more pharmacologically active form.[3][4] This guide details synthetic routes that are reproducible in a laboratory setting.

Comparative Data of Synthetic Routes

The choice of synthetic route can significantly impact the overall yield, purity, and environmental footprint of the process. Below is a summary of quantitative data for different synthetic methods for ibuprofen and naproxen.

Synthetic RouteKey StepsStarting MaterialOverall YieldPurityReference
Ibuprofen: Boots Process Friedel-Crafts acylation, Darzens reaction, hydrolysis, decarboxylation, aldoxime formation, dehydration, hydrolysisIsobutylbenzene~40% (atom economy)High[5]
Ibuprofen: Hoechst (BHC) Process Friedel-Crafts acylation, hydrogenation, carbonylationIsobutylbenzene~80% (atom economy)High[5]
Ibuprofen: Grignard Route Reduction, chlorination, Grignard formation, carboxylationp-Isobutylacetophenone25%>95%[6][7]
Naproxen: Classical Synthesis Friedel-Crafts alkylation, Willgerodt-Kindler rearrangement, esterification, methylation, saponification, chiral resolutionN/AModerateEnantiomerically pure[8]
Naproxen: Palladium-Catalyzed One-Pot Heck coupling, hydroxycarbonylationAryl bromide60-85%High[9]
Asymmetric Hydrovinylation Asymmetric hydrovinylation, oxidative degradationVinyl arenes>97%>97% ee[3]

Experimental Protocols

Protocol 1: Synthesis of Ibuprofen via a Grignard Reaction

This multi-step synthesis is suitable for an introductory organic chemistry laboratory setting and involves standard techniques.[6][10]

Step 1: Reduction of p-Isobutylacetophenone

  • In a round-bottom flask, dissolve p-isobutylacetophenone in methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.

  • Allow the reaction to proceed for 10 minutes.[10]

  • Perform an aqueous work-up to isolate the resulting alcohol, 1-(4-isobutylphenyl)ethan-1-ol.

Step 2: Conversion to 1-Chloro-1-(4-isobutylphenyl)ethane

  • Dissolve the alcohol from Step 1 in concentrated hydrochloric acid in a separatory funnel.

  • Shake the funnel for several minutes to facilitate the conversion to the corresponding chloride.[7]

  • Extract the product with petroleum ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.[7]

Step 3: Grignard Reaction and Carboxylation to form Ibuprofen

  • In a dry, round-bottom flask equipped with a condenser, add magnesium turnings and a small crystal of iodine in dry tetrahydrofuran (THF).

  • Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane in dry THF dropwise to initiate the Grignard reagent formation. The reaction mixture may need gentle heating to start.

  • Once the Grignard reagent has formed, bubble dry carbon dioxide gas through the solution.

  • Acidify the reaction mixture with 10% aqueous HCl to protonate the carboxylate and yield ibuprofen.[7]

  • Extract the ibuprofen with an organic solvent, dry the organic layer, and remove the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent to obtain pure ibuprofen.

Protocol 2: Palladium-Catalyzed Two-Step, One-Pot Synthesis of 2-Arylpropanoic Acids

This modern approach offers high efficiency and regioselectivity for the synthesis of various 2-arylpropanoic acids, including naproxen.[9]

Step 1: Heck Coupling of Aryl Bromide with Ethylene

  • In a high-pressure autoclave, combine the starting aryl bromide (e.g., 2-bromo-6-methoxynaphthalene for naproxen synthesis), a palladium catalyst such as palladium(II) acetate, a suitable phosphine ligand (e.g., neoisopinocampheyldiphenylphosphine), and a base like triethylamine in a solvent such as dioxane.[9]

  • Pressurize the autoclave with ethylene gas (e.g., 20 bar).[9]

  • Heat the reaction mixture with stirring to facilitate the Heck coupling, forming the corresponding styrene derivative.

Step 2: Hydroxycarbonylation of the Styrene Derivative

  • After the Heck reaction is complete, carefully vent the ethylene and acidify the reaction mixture with HCl.

  • Pressurize the autoclave with carbon monoxide (e.g., 40 bar).[9]

  • Continue heating and stirring to promote the hydroxycarbonylation of the styrene intermediate.

  • After the reaction, cool the autoclave, vent the CO, and work up the reaction mixture to isolate the 2-arylpropanoic acid. This typically involves extraction and purification by crystallization or chromatography.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of arylpropanoic acids.

G General Experimental Workflow for Arylpropanoic Acid Synthesis A Starting Materials B Synthesis Reaction (e.g., Grignard, Pd-Catalysis) A->B C Reaction Work-up (Extraction, Washing) B->C D Purification (Crystallization, Chromatography) C->D E Characterization (NMR, IR, MS, Melting Point) D->E F Final Product: Arylpropanoic Acid E->F

Caption: General workflow for arylpropanoic acid synthesis.

Multi-Step Synthesis of Ibuprofen

This diagram outlines the key transformations in the multi-step synthesis of ibuprofen starting from isobutylbenzene, representative of the Boots process.

G Multi-Step Synthesis of Ibuprofen (Boots Process) cluster_0 Key Intermediates A Isobutylbenzene B p-Isobutylacetophenone A->B Friedel-Crafts Acylation C Intermediate Aldehyde B->C Darzens Reaction, Hydrolysis, Decarboxylation D Intermediate Nitrile C->D Aldoxime Formation, Dehydration E Ibuprofen D->E Hydrolysis

Caption: Key stages in the Boots synthesis of Ibuprofen.

Mechanism of Action: COX Inhibition

Arylpropanoic acids exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins.

G Mechanism of Action: COX Inhibition by Arylpropanoic Acids Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (Inflammation, Pain) COX_Enzymes->Prostaglandins Arylpropanoic_Acids Arylpropanoic Acids (e.g., Ibuprofen) Arylpropanoic_Acids->COX_Enzymes Inhibition

Caption: Inhibition of prostaglandin synthesis by arylpropanoic acids.

References

Application Notes and Protocols: Purification of 3-(3,5-Dichlorophenyl)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Chemical structure of 3-(3,5-Dichlorophenyl)propanoic acid
Figure 1. Structure of this compound.
Abstract

This document provides a detailed protocol for the purification of this compound via recrystallization. Recrystallization is a critical technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[1] The selection of an appropriate solvent is paramount for achieving high purity and recovery.[2] This guide outlines a general procedure, discusses solvent selection, and provides a step-by-step protocol suitable for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction to Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[2] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1] Subsequent filtration separates the purified crystals from the mother liquor.

For compounds like this compound, which possess both polar (carboxylic acid) and nonpolar (dichlorophenyl) moieties, a single solvent may not be ideal. In such cases, a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" or "anti-solvent" in which it is insoluble) is often employed.[2]

Data Presentation: Solvent Selection

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability Notes
Toluene 1112.4Good "good" solvent candidate. Dissolves aromatic compounds well at elevated temperatures.
Ethyl Acetate 776.0Good "good" solvent candidate. Less toxic than toluene, dissolves many organic acids.
Acetone 5621Potentially too strong of a solvent, may lead to low recovery. Can be used in a mixed-solvent system.
Ethanol 7825Often used for carboxylic acids, but its high polarity might lead to high solubility even at low temperatures.[3]
Heptane 981.9Excellent "anti-solvent" candidate. Nonpolar, low solubility for the compound.
Hexanes ~691.9Excellent "anti-solvent" candidate. Similar to heptane but with a lower boiling point.
Water 10080The compound is only slightly soluble in water; likely unsuitable as a primary solvent but could be used in an ethanol/water system.[3][4]

Experimental Workflow

The following diagram illustrates the logical steps involved in the purification of this compound by mixed-solvent recrystallization.

G Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Toluene) start->dissolve hot_filtration Perform Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration add_antisolvent Add warm 'anti-solvent' (e.g., Heptane) dropwise until solution becomes turbid hot_filtration->add_antisolvent reheat Reheat gently to redissolve and achieve a clear solution add_antisolvent->reheat cool Allow to cool slowly to room temperature, then in an ice bath reheat->cool filtration Collect crystals by vacuum filtration cool->filtration wash Wash crystals with a small amount of cold anti-solvent filtration->wash dry Dry the purified crystals under vacuum wash->dry end Obtain Pure Crystalline Product & Characterize (MP, NMR, HPLC) dry->end

Caption: Workflow for mixed-solvent recrystallization.

Detailed Experimental Protocol

This protocol is a representative procedure based on common practices for purifying substituted phenylpropanoic acids. The optimal solvent ratio and volumes should be determined empirically on a small scale first.

Materials and Reagents
  • Crude this compound

  • Toluene (Reagent Grade)

  • Heptane (Reagent Grade)

  • Activated Charcoal (optional, for colored impurities)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

Recrystallization Procedure
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of the "good" solvent (e.g., toluene, ~20-30 mL) and heat the mixture to near boiling (~90-100 °C) with constant stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight of the solute) and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are visible, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel (by placing it over a flask of boiling solvent) and fluted filter paper. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: Reheat the clear filtrate. Slowly add the warm "anti-solvent" (e.g., heptane) dropwise to the hot, stirred solution until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent (toluene) until the turbidity just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anti-solvent (heptane) to remove any residual mother liquor.

  • Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization

Assess the purity of the recrystallized product using appropriate analytical techniques. A sharpened melting point range and clean NMR/HPLC spectra are indicative of high purity.[2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The solution is too concentrated; cooling is too rapid; the solvent's boiling point is higher than the compound's melting point.Add more "good" solvent, reheat to dissolve the oil, and allow to cool more slowly. Ensure the chosen solvent's boiling point is below the compound's melting point.
No Crystals Form The solution is not sufficiently saturated; too much solvent was used.Scratch the inside of the flask with a glass rod at the liquid's surface. Add a seed crystal of the pure compound. If these fail, boil off some solvent to increase concentration and cool again.
Low Recovery Too much solvent was used; cooling was not sufficient; crystals are significantly soluble in cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of cold solvent used for washing.
Premature Crystallization The solution cooled too quickly during hot filtration.Use pre-heated glassware (funnel, receiving flask). Add a small excess of hot solvent before filtration to keep the compound dissolved.

References

Application Notes and Protocols for the Characterization of 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,5-Dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g/mol .[1] As a derivative of propanoic acid and a dichlorinated phenyl ring, its characterization is crucial for quality control in drug development and various chemical manufacturing processes. This document provides detailed application notes and experimental protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₉H₈Cl₂O₂[1]
Molecular Weight219.06 g/mol [1]
IUPAC NameThis compound[1]
CAS Number95333-95-2[1]

High-Performance Liquid Chromatography (HPLC)

Application Note

Reverse-phase HPLC (RP-HPLC) is a suitable method for the quantification and purity assessment of this compound. The acidic nature of the molecule necessitates the use of an acidified mobile phase to ensure it is in its non-ionized form, which promotes retention on a nonpolar stationary phase like C18. A gradient elution is often preferred to ensure good separation from potential impurities with varying polarities. Detection is typically performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Experimental Protocol

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable diluent (e.g., methanol/water 50:50, v/v) in a volumetric flask.
  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
  • Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 40 | | 15 | 90 | | 20 | 90 | | 20.1 | 40 | | 25 | 40 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 220 nm.
  • Injection Volume: 10 µL.

Quantitative Data

ParameterValue
Expected Retention Time 10 - 15 minutes (method dependent)
Linearity (r²) > 0.999
Limit of Detection (LOD) Method dependent
Limit of Quantification (LOQ) Method dependent

Note: The retention time is an estimate and will vary based on the specific HPLC system, column, and exact mobile phase composition.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (220 nm) E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for the identification and quantification of this compound. Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile ester, typically a methyl or silyl ester. Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern that can be used for structural confirmation.

Experimental Protocol

1. Derivatization (Esterification):

  • Accurately weigh about 1 mg of the sample or standard into a vial.
  • Add 1 mL of a derivatizing agent, such as 14% Boron Trifluoride in Methanol (BF₃-MeOH).
  • Cap the vial and heat at 60°C for 30 minutes.
  • Cool the vial, add 1 mL of hexane and 1 mL of water, and vortex.
  • Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.
  • Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250°C.
  • Injection Mode: Splitless.
  • Oven Temperature Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/min.
  • Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

Quantitative Data

ParameterValue
Molecular Ion (M⁺) of Methyl Ester m/z 232 (with characteristic chlorine isotope pattern)
Key Fragment Ions (Predicted) m/z 201 ([M-OCH₃]⁺), m/z 173 ([M-COOCH₃]⁺), m/z 145 (dichlorophenyl fragment)

Note: The mass spectrum of the 3,4-dichloro isomer shows a prominent molecular ion and fragments corresponding to the loss of the propanoic acid side chain, which can be used as a reference.[2]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample/Standard B Add Derivatizing Agent (BF₃-MeOH) A->B C Heat (60°C, 30 min) B->C D Liquid-Liquid Extraction C->D E Inject into GC-MS D->E F GC Separation E->F G MS Detection (EI) F->G H Analyze Mass Spectrum G->H I Identify Fragments H->I

GC-MS Analysis Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the aliphatic protons of the propanoic acid side chain. The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Experimental Protocol

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • ¹H NMR:
  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire with proton decoupling to obtain singlets for each carbon.

Expected Spectral Data

¹H NMR (Estimated, in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11-12 Singlet (broad) 1H -COOH
~7.2 Singlet 1H Ar-H (H4)
~7.1 Singlet 2H Ar-H (H2, H6)
~2.9 Triplet 2H -CH₂-Ar

| ~2.7 | Triplet | 2H | -CH₂-COOH |

¹³C NMR (Estimated, in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~178 -COOH
~142 C-Ar (C1)
~135 C-Cl (C3, C5)
~128 C-H (C4)
~126 C-H (C2, C6)
~35 -CH₂-COOH

| ~30 | -CH₂-Ar |

Note: Chemical shifts are estimates based on the structure and data for similar compounds. Actual values may vary depending on the solvent and concentration.

Logical Relationship of NMR Signals

Structure-Spectra Correlation

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note

FTIR spectroscopy is a rapid and non-destructive technique for the identification of functional groups present in this compound. The spectrum will be dominated by a very broad O-H stretching band and a strong C=O stretching band, which are characteristic of a carboxylic acid.

Experimental Protocol

1. Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder and press into a transparent pellet.
  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly on the ATR crystal.

2. FTIR Spectrometer Parameters:

  • Spectrometer: A standard FTIR spectrometer.
  • Scan Range: 4000 - 400 cm⁻¹.
  • Resolution: 4 cm⁻¹.
  • Number of Scans: 16-32 scans are typically sufficient.

Expected Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, very broadO-H stretch (carboxylic acid dimer)
~3080Medium, sharpC-H stretch (aromatic)
~2950Medium, sharpC-H stretch (aliphatic)
~1710Strong, sharpC=O stretch (carboxylic acid dimer)
~1600, ~1470Medium to weakC=C stretch (aromatic ring)
~1420MediumO-H bend (in-plane)
~1250StrongC-O stretch
~920Medium, broadO-H bend (out-of-plane)
~850StrongC-H bend (aromatic, out-of-plane)
~780StrongC-Cl stretch

Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Mix sample with KBr B Press into pellet A->B C Place pellet in FTIR B->C D Acquire Spectrum C->D E Identify Characteristic Peaks D->E F Correlate with Functional Groups E->F

References

Application Notes and Protocols for the NMR Analysis of 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 3-(3,5-Dichlorophenyl)propanoic acid, a compound of interest in chemical research and potentially in drug development. These guidelines are intended for researchers, scientists, and drug development professionals to ensure the acquisition of high-quality NMR data for structural verification and characterization.

Molecular Structure and Atom Numbering

The structure of this compound with the numbering convention used for NMR assignments is shown below. This numbering is crucial for correlating the NMR signals to the specific atoms within the molecule.

Figure 1: Structure of this compound with atom numbering.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms and serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H67.18d1.82H
H47.25t1.81H
Hα (C2')2.70t7.52H
Hβ (C3')2.95t7.52H
COOH11.5 (broad)s-1H

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Atom NumberChemical Shift (δ, ppm)
C1143.5
C2, C6126.5
C3, C5135.0
C4128.0
Cα (C2')35.0
Cβ (C3')30.0
COOH178.5

Experimental Protocols

Detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra are provided below.

Protocol 1: Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆). For carboxylic acids, DMSO-d₆ is often a good choice to observe the acidic proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: ¹H NMR Spectroscopy Acquisition

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Acquisition Parameters (Example for a 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Solvent: Specify the deuterated solvent used.

    • Number of Scans (ns): 16 to 64, depending on the sample concentration.

    • Receiver Gain (rg): Adjust automatically or manually to avoid signal clipping.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient.

  • Data Acquisition: Initiate the data acquisition.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Perform peak picking to identify the chemical shifts.

Protocol 3: ¹³C NMR Spectroscopy Acquisition

  • Instrument Setup: Tune and shim the spectrometer for the ¹³C frequency.

  • Acquisition Parameters (Example for a 125 MHz spectrometer):

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Solvent: Specify the deuterated solvent used.

    • Number of Scans (ns): 256 to 1024 or more, as ¹³C has a low natural abundance.

    • Receiver Gain (rg): Adjust as needed.

    • Acquisition Time (aq): Approximately 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is typical for most organic molecules.

  • Data Acquisition: Start the experiment.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Calibrate the spectrum using the solvent peak or TMS.

    • Perform peak picking to identify the chemical shifts of the carbon atoms.

Mandatory Visualizations

Signaling Pathway and Structural Relationships

The following diagram illustrates the connectivity and through-bond coupling relationships between the different protons in this compound, which are key to interpreting the ¹H NMR spectrum.

G cluster_aromatic Aromatic System cluster_aliphatic Propanoic Acid Chain H2, H6 H2, H6 H4 H4 H2, H6->H4 J (meta) Hβ->H2, H6 J (benzylic) Hβ->Hα J (vicinal) COOH COOH

Caption: Proton coupling relationships in this compound.

Experimental Workflow

The logical flow of the NMR analysis process, from sample preparation to final data interpretation, is depicted in the following diagram.

Workflow SamplePrep Sample Preparation Weigh Sample Dissolve in Deuterated Solvent Add Internal Standard Transfer to NMR Tube NMR_Acquisition NMR Data Acquisition ¹H NMR Experiment ¹³C NMR Experiment SamplePrep->NMR_Acquisition Data_Processing Data Processing Fourier Transform Phasing & Baseline Correction Calibration NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis & Interpretation Peak Picking & Integration Assigning Signals Structure Verification Data_Processing->Spectral_Analysis

Caption: Experimental workflow for NMR analysis.

Application Note: Mass Spectrometry Fragmentation Analysis of 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3,5-Dichlorophenyl)propanoic acid is a compound of interest in various fields, including pharmaceutical development and environmental analysis. Understanding its behavior under mass spectrometric conditions is crucial for its identification and quantification. This application note details the characteristic fragmentation pattern of this compound observed under Electron Ionization (EI) mass spectrometry. A detailed experimental protocol for its analysis is also provided.

The fragmentation of carboxylic acids is well-characterized, often involving initial loss of the hydroxyl or carboxyl group.[1][2] For aromatic carboxylic acids, the molecular ion peak is typically more prominent compared to their aliphatic counterparts.[3][4] The presence of chlorine atoms on the phenyl ring introduces a characteristic isotopic pattern that aids in the identification of fragments containing the dichlorophenyl moiety.

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, leading to the formation of a molecular ion ([M]⁺•). The subsequent fragmentation is proposed to follow several key pathways, primarily involving cleavages adjacent to the carbonyl group and within the propyl chain.

A significant fragmentation route involves the loss of the hydroxyl radical (•OH), resulting in the formation of an acylium ion.[1] Another prominent fragmentation is the loss of the entire carboxyl group (•COOH). Alpha-cleavage, leading to the loss of an ethyl radical, can also occur. Further fragmentation of the dichlorophenyl-containing ions can proceed via the loss of chlorine atoms or HCl.

Experimental Protocol

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution with methanol to a final concentration of 10 µg/mL for direct infusion analysis.

2. Mass Spectrometry Conditions:

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1562 u/s.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL.

Data Presentation

The expected mass spectral data for this compound is summarized in the table below. The m/z values and proposed fragment structures are based on common fragmentation patterns of similar molecules.[5][6] The relative abundance is a hypothetical representation for illustrative purposes.

m/z (Nominal)Proposed Fragment IonRelative Abundance (%)
220[C₉H₈Cl₂O₂]⁺• (Molecular Ion)40
203[C₉H₇Cl₂O]⁺60
175[C₈H₇Cl₂]⁺100
174[C₈H₆Cl₂]⁺•85
139[C₇H₄Cl]⁺30
103[C₆H₃]⁺25

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.

Fragmentation_Pathway cluster_main Proposed Fragmentation of this compound mol This compound [M]⁺• m/z = 220 frag1 [M - •OH]⁺ m/z = 203 mol->frag1 - •OH frag2 [M - •COOH]⁺ m/z = 175 mol->frag2 - •COOH frag3 [M - C₂H₅•]⁺ m/z = 191 mol->frag3 - C₂H₅• frag4 [C₈H₆Cl₂]⁺• m/z = 174 frag2->frag4 - H• frag5 [C₇H₄Cl]⁺ m/z = 139 frag4->frag5 - HCl

Caption: Proposed EI fragmentation of this compound.

Workflow for Analysis

The general workflow for the analysis of this compound by GC-MS is depicted below.

Workflow cluster_workflow Analytical Workflow prep Sample Preparation (10 µg/mL in Methanol) gcms GC-MS Analysis (EI, 70 eV) prep->gcms data_acq Data Acquisition (m/z 40-300) gcms->data_acq data_proc Data Processing (Spectrum Interpretation) data_acq->data_proc report Reporting data_proc->report

Caption: General workflow for GC-MS analysis.

Conclusion

This application note provides a detailed protocol and a proposed fragmentation pathway for the analysis of this compound by electron ionization mass spectrometry. The characteristic fragments observed, particularly the molecular ion, the acylium ion, and the ion resulting from the loss of the carboxyl group, serve as a reliable basis for the identification of this compound. The provided methodology is suitable for researchers, scientists, and drug development professionals engaged in the analysis of halogenated aromatic compounds.

References

HPLC method for purity analysis of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Purity Analysis of 3-(3,5-Dichlorophenyl)propanoic Acid

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a comprehensive reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. The protocol is designed for accuracy, precision, and robustness, making it suitable for routine quality control and research applications in drug development. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and an acidic phosphate buffer, with detection by ultraviolet (UV) spectroscopy. This application note provides detailed experimental protocols, data presentation tables, and visual workflows to facilitate implementation.

Introduction

This compound is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Ensuring the purity of such compounds is a critical aspect of drug development and manufacturing to guarantee safety and efficacy.[1][2] High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of impurities in drug substances.[3][4] This application note details a specific RP-HPLC method for the purity analysis of this compound, providing a reliable protocol for quality assessment. The method is based on established principles for the analysis of aromatic carboxylic acids.[5][6]

Experimental Protocol

Equipment and Reagents
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Data Acquisition and Processing Software

  • Analytical Balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters, 0.45 µm

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.[7][8][9]

    • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

  • Diluent: A mixture of Acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate to dissolve.

    • Dilute to the mark with diluent and mix well.

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Follow steps 2-4 of the Standard Solution Preparation.

Chromatographic Conditions

The following table summarizes the HPLC conditions for the analysis.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Data Presentation

The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

System Suitability

Before sample analysis, the system suitability should be confirmed by injecting the standard solution five times. The results should meet the criteria in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Purity Calculation

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

An example of a data table for a sample analysis is provided below.

Peak No.Retention Time (min)Peak Area% Area
13.5150000.5
25.2297000099.0
37.8150000.5
Total 3000000100.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC purity analysis.

G Figure 1: HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution prep_standard->system_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection system_suitability->sample_injection If Pass chrom_run Chromatographic Run sample_injection->chrom_run data_acquisition Data Acquisition chrom_run->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationships in Method Development

The diagram below shows the key logical relationships considered in developing this HPLC method.

G Figure 2: Key Factors in HPLC Method Analyte Aromatic Carboxylic Acid Column Reverse Phase (C18) Analyte->Column Hydrophobic Interaction MobilePhase Acidic Mobile Phase (e.g., pH 3) Analyte->MobilePhase Suppresses Ionization Detection UV Detection (~225 nm) Analyte->Detection UV Chromophore Result Good Peak Shape & Retention Column->Result MobilePhase->Result Detection->Result

References

Application Note: A Systematic Approach to Developing a Mobile Phase for the HPLC Separation of Dichlorophenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract The separation of positional isomers, such as dichlorophenyl isomers, presents a significant challenge in chromatography due to their similar physical and chemical properties. This application note provides a detailed protocol for the systematic development of a robust mobile phase for the separation of dichlorophenyl isomers using High-Performance Liquid Chromatography (HPLC). We outline a step-by-step methodology, from initial column and solvent selection to fine-tuning mobile phase composition for optimal resolution. The principles discussed are broadly applicable to the separation of other halogenated aromatic isomers.

Introduction

Dichlorophenyl isomers, such as the ortho-, meta-, and para-isomers of dichlorobenzene, are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Monitoring the isomeric purity of these intermediates is critical for quality control. Due to their structural similarity, separating these isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, with the mobile phase composition being a critical factor influencing separation efficiency, retention time, and peak resolution.[2][3]

This document details a systematic workflow for developing and optimizing an HPLC mobile phase for the separation of dichlorophenyl isomers, focusing on a reversed-phase approach, which is the most common mode of HPLC.[4]

Understanding the Analytes: Dichlorophenyl Isomers

The key to separating isomers lies in exploiting subtle differences in their physicochemical properties. For dichlorophenyl isomers, the primary difference is their polarity, which is determined by the relative positions of the two chlorine atoms on the benzene ring.[5] This results in different net dipole moments.[6]

  • 1,2-Dichlorobenzene (ortho-): Polar, with a significant dipole moment.[6]

  • 1,3-Dichlorobenzene (meta-): Polar, though generally less so than the ortho isomer.[6]

  • 1,4-Dichlorobenzene (para-): Nonpolar, as the opposing C-Cl bond dipoles cancel each other out due to symmetry.[6]

In reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions.[4] Therefore, the elution order is predictable: more polar compounds interact less with the stationary phase and elute earlier.

G cluster_isomers Dichlorobenzene Isomers & Polarity cluster_polarity Relative Polarity cluster_elution Predicted RP-HPLC Elution Order ortho 1,2- (ortho) p_high High ortho->p_high Most Polar meta 1,3- (meta) p_med Medium meta->p_med Polar para 1,4- (para) p_low Low (Nonpolar) para->p_low Least Polar elute_first First p_high->elute_first elute_second Second p_med->elute_second elute_third Last p_low->elute_third

Caption: Logical relationship of dichlorobenzene isomers, polarity, and elution order.

Experimental Protocols

This section provides a detailed methodology for instrumentation, reagent preparation, and the systematic development of the mobile phase.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[7][8] Phenyl-based columns can also offer alternative selectivity for aromatic compounds.[9]

  • Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Standards: Analytical standards of 1,2-, 1,3-, and 1,4-dichlorobenzene.

Standard Solution Preparation
  • Stock Solutions: Accurately weigh and dissolve approximately 10 mg of each dichlorophenyl isomer in 10 mL of ACN or MeOH to prepare individual stock solutions of ~1 mg/mL.

  • Working Standard Mixture: Prepare a mixed working standard by diluting the stock solutions with the mobile phase to a final concentration of approximately 50 µg/mL for each isomer.

Protocol for Mobile Phase Development

The development process is a logical workflow aimed at achieving a baseline separation with good peak shape and reasonable analysis time.

G start Start: Define Separation Goal (Baseline resolution of isomers) select_column 1. Select Stationary Phase (e.g., C18 or Phenyl-Hexyl) start->select_column scout_gradient 2. Run Scouting Gradient (e.g., 5-95% ACN in 15 min) select_column->scout_gradient evaluate_scout 3. Evaluate Scouting Run scout_gradient->evaluate_scout isocratic_path 4a. Develop Isocratic Method (ΔtG ≤ 25% of run time) evaluate_scout->isocratic_path Peaks elute close together gradient_path 4b. Develop Gradient Method (ΔtG ≥ 40% of run time) evaluate_scout->gradient_path Peaks are widely spaced optimize_iso 5a. Optimize % Organic Solvent isocratic_path->optimize_iso optimize_grad 5b. Optimize Gradient Slope & Time gradient_path->optimize_grad final_check 6. Check System Suitability (Resolution > 2, Tailing < 2) optimize_iso->final_check optimize_grad->final_check final_check->select_column Criteria Not Met (Try different column/modifier) end End: Final Method final_check->end Criteria Met

Caption: Experimental workflow for HPLC mobile phase development.

Step 1: Initial Column and Solvent Selection

  • Select a robust, general-purpose reversed-phase column like a C18.

  • Choose acetonitrile (ACN) and water as the initial organic modifier and aqueous component, respectively. ACN often provides good selectivity and lower backpressure compared to methanol.[10]

Step 2: Scouting Gradient Run

  • A "scouting" gradient is essential to quickly determine the elution range of the isomers.[10]

  • Protocol:

    • Equilibrate the C18 column with the initial mobile phase (e.g., 70% Water / 30% ACN).

    • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.[7]

    • Inject 10 µL of the working standard mixture.

    • Run a linear gradient from 30% to 90% ACN over 15 minutes.

    • Hold at 90% ACN for 2 minutes, then return to initial conditions and re-equilibrate.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).[11]

Step 3: Evaluation and Method Choice (Isocratic vs. Gradient)

  • Examine the retention times from the scouting run.

  • If all isomers elute within a narrow time frame (e.g., Δt < 25% of the gradient time), an isocratic method is likely suitable and simpler to implement.[10]

  • If the isomers elute over a wide range, a gradient method will be more efficient. For dichlorophenyl isomers, an isocratic method is often achievable.[11]

Step 4: Isocratic Method Optimization

  • The goal is to find a single mobile phase composition that provides adequate resolution (Rs > 2.0) and acceptable retention times (k' > 2).[3]

  • Protocol:

    • Based on the scouting run, estimate a starting isocratic composition. For example, if the isomers eluted around 60% ACN in the gradient, start with a series of isocratic runs around this value.

    • Perform a series of injections using different fixed ratios of ACN and water (e.g., 60:40, 65:35, 70:30 ACN:Water).

    • Record the retention time (t_R) and calculate the resolution (Rs) between adjacent peaks for each condition.

Data Presentation

The following tables present hypothetical but representative data for the separation of dichlorobenzene isomers on a C18 column.

Table 1: Properties of Dichlorobenzene Isomers

Isomer Structure Common Name Dipole Moment (Debye) Expected RP-HPLC Elution
1,2-Dichlorobenzene C₆H₄Cl₂ ortho-DCB ~2.5 D[6] First
1,3-Dichlorobenzene C₆H₄Cl₂ meta-DCB ~1.7 D Second

| 1,4-Dichlorobenzene | C₆H₄Cl₂ | para-DCB | 0 D[5][6] | Third |

Table 2: Hypothetical Results from Isocratic Method Optimization Column: C18, 250 x 4.6 mm, 5 µm; Flow Rate: 1.0 mL/min; Temperature: 30°C

Mobile Phase (ACN:Water) t_R (ortho-) (min) t_R (meta-) (min) t_R (para-) (min) Resolution (ortho/meta) Resolution (meta/para)
75:25 4.1 4.5 5.0 1.85 2.10
70:30 5.8 6.5 7.4 2.55 2.85

| 65:35 | 8.2 | 9.4 | 10.9 | 2.90 | 3.15 |

Data are for illustrative purposes.

From Table 2, the 70:30 (ACN:Water) mobile phase provides an excellent compromise, offering baseline resolution for all three isomers within a total run time of under 10 minutes. The 65:35 composition provides even better resolution but at the cost of a longer analysis time.

Conclusion

The development of a mobile phase for separating dichlorophenyl isomers can be achieved systematically. By understanding the relationship between isomer polarity and chromatographic retention, a logical workflow can be applied. A reversed-phase method using a C18 column with an isocratic mobile phase of acetonitrile and water is highly effective. The optimal composition, found to be approximately 70:30 (ACN:Water) in our illustrative example, can provide baseline separation with excellent peak shape and a practical analysis time, making it suitable for routine quality control in research and industrial settings.

References

Crystallization Techniques for Dichlorinated Aromatic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of dichlorinated aromatic acids. These compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Effective purification through crystallization is paramount for ensuring the quality and efficacy of the final products. The following sections detail various crystallization techniques, including cooling crystallization, anti-solvent crystallization, and vapor diffusion, with specific examples and data for different dichlorinated aromatic acid isomers.

Introduction to Crystallization of Dichlorinated Aromatic Acids

Dichlorinated aromatic acids are characterized by a benzene ring substituted with two chlorine atoms and a carboxylic acid group. The position of the chlorine atoms significantly influences the molecule's physicochemical properties, including solubility, which is a critical parameter for developing a successful crystallization process. The choice of solvent and crystallization technique is therefore highly dependent on the specific isomer being purified.

A successful crystallization process aims to produce a high-purity crystalline product with a desirable crystal habit and particle size distribution, while maximizing the recovery yield. The general principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled changes in conditions, such as temperature reduction or the addition of an anti-solvent, induce supersaturation and lead to the formation of crystals, while impurities ideally remain in the solution.

Data Presentation: Solubility of Dichlorinated Aromatic Acids

Understanding the solubility of dichlorinated aromatic acids in various solvents is the cornerstone of designing an effective crystallization protocol. The following tables summarize the available qualitative and quantitative solubility data for several common isomers. This data is essential for solvent selection for different crystallization techniques.

Table 1: Solubility of 2,4-Dichlorobenzoic Acid

SolventTemperatureSolubilityData Type
WaterRoom Temperature0.1 - 1 g/L[1]Quantitative
EthanolRoom TemperatureSoluble[1][2]Qualitative
AcetoneRoom TemperatureSoluble[1][2]Qualitative
Ethyl AcetateRoom TemperatureSoluble[1]Qualitative
Diethyl EtherNot SpecifiedSoluble[2]Qualitative
BenzeneNot SpecifiedSoluble[2]Qualitative
ChloroformNot SpecifiedSoluble[2]Qualitative
n-HeptaneNot SpecifiedInsoluble[2]Qualitative

Table 2: Solubility of 2,5-Dichlorobenzoic Acid

SolventTemperatureSolubilityData TypeNotes
WaterNot SpecifiedForms needles[3]Qualitative-

Table 3: Solubility of 3,4-Dichlorobenzoic Acid

SolventTemperature (K)Molar Solubility
Methyl Butyrate298.15Varies[4]
Various Alcohols298.15Varies[4]
Various Alkyl Acetates298.15Varies[4]
Various Alkoxyalcohols298.15Varies[4]
Various Ethers298.15Varies[4]
Aqueous-Ethanol Mixtures298.15Varies[4]

Table 4: Solubility of 3,5-Dichlorobenzoic Acid

SolventTemperatureSolubilityData Type
WaterNot Specified147.1 mg/L[5]Quantitative
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[5]Quantitative (for stock solution)
EthanolNot SpecifiedSoluble[5][6]Qualitative
AcetoneNot SpecifiedSoluble[5][6]Qualitative
DichloromethaneNot SpecifiedSoluble[5][6]Qualitative

Experimental Protocols

The following are detailed protocols for common crystallization techniques, adapted for dichlorinated aromatic acids based on the available solubility data and general crystallization principles.

Cooling Crystallization

This is one of the most common crystallization techniques, relying on the principle that the solubility of most solids in a liquid increases with temperature.

Protocol 1: Cooling Crystallization of 2,4-Dichlorobenzoic Acid from an Ethanol/Water Mixture

  • Dissolution: In a suitable Erlenmeyer flask, dissolve the crude 2,4-dichlorobenzoic acid in a minimal amount of hot ethanol (near boiling).

  • Addition of Anti-solvent (Water): To the hot solution, add hot water dropwise until the solution becomes faintly turbid. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Anti-solvent Crystallization

This technique involves the addition of a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent, which reduces the solubility of the compound and induces crystallization.

Protocol 2: Anti-solvent Crystallization of 3,5-Dichlorobenzoic Acid using Toluene and Hexane

  • Dissolution: Dissolve the crude 3,5-dichlorobenzoic acid in a minimal amount of toluene at room temperature.

  • Anti-solvent Addition: Slowly add hexane (the anti-solvent) to the stirred solution. The addition should be slow to control the rate of precipitation.

  • Crystallization: Continue adding hexane until a significant amount of precipitate is formed.

  • Equilibration: Allow the mixture to stir for a period (e.g., 1 hour) to ensure complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of hexane to remove residual toluene and dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Vapor Diffusion

Vapor diffusion is a technique well-suited for growing high-quality single crystals, often used for X-ray diffraction studies. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol 3: Vapor Diffusion Crystallization of a Dichlorinated Aromatic Acid

  • Preparation of the Solution: Dissolve the dichlorinated aromatic acid in a small volume of a suitable "good" solvent (e.g., toluene, dichloromethane) in a small, open vial.

  • Setting up the Chamber: Place this small vial inside a larger, sealed chamber (e.g., a beaker or a jar with a tight-fitting lid).

  • Addition of Anti-solvent: Add a larger volume of a volatile "poor" solvent (anti-solvent, e.g., hexane, pentane) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.

  • Equilibration: Seal the chamber and leave it undisturbed. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the dichlorinated aromatic acid and promoting the growth of crystals.

  • Crystal Growth: Crystal growth can take from several hours to several days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

Melt Crystallization

Melt crystallization is a purification technique that does not require a solvent. The crude solid is melted, and then slowly cooled to allow for the crystallization of the pure compound. This method is particularly useful for separating isomers with different melting points. A patent for the preparation of 3-amino-2,5-dichlorobenzoic acid mentions the use of low-temperature crystallization to separate the methyl ester of 2,5-dichlorobenzoic acid from a mixture by cooling it to between -10°C and 10°C.[7]

Protocol 4: Conceptual Melt Crystallization of a Dichlorinated Aromatic Acid

  • Melting: Place the impure dichlorinated aromatic acid in a suitable vessel and heat it until it melts completely.

  • Controlled Cooling: Slowly cool the melt. A programmable temperature controller is ideal for precise control of the cooling rate.

  • Crystallization: As the melt cools, the pure component will start to crystallize. The impurities will become concentrated in the remaining liquid phase.

  • Separation: Once a significant amount of the material has crystallized, the remaining liquid (mother liquor) containing the impurities is separated from the solid crystalline mass. This can be achieved by decantation or filtration of the molten phase.

  • Sweating (Optional): The crystalline mass can be subjected to a "sweating" step, where the temperature is slightly increased to melt any entrapped impurities within the crystals, which can then be removed.

  • Final Product: The resulting solid is the purified dichlorinated aromatic acid.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described crystallization techniques.

Cooling_Crystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude acid in minimal hot 'good' solvent add_anti Add hot 'poor' solvent until turbidity dissolve->add_anti clarify Add drops of 'good' solvent to clarify add_anti->clarify cool_rt Slowly cool to room temperature clarify->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice filtrate Vacuum filtration cool_ice->filtrate wash Wash with cold solvent mixture filtrate->wash dry Dry crystals under vacuum wash->dry end end dry->end Purified Product

Figure 1: Workflow for Cooling Crystallization.

Anti_Solvent_Crystallization_Workflow start Start with crude dichlorinated aromatic acid dissolve Dissolve in minimal 'good' solvent (e.g., Toluene) start->dissolve add_anti Slowly add 'poor' solvent (anti-solvent) (e.g., Hexane) with stirring dissolve->add_anti crystallize Continue addition until precipitation is complete add_anti->crystallize equilibrate Stir to allow for equilibration crystallize->equilibrate filtrate Isolate crystals by vacuum filtration equilibrate->filtrate wash Wash with anti-solvent filtrate->wash dry Dry under vacuum wash->dry end Purified Product dry->end

Figure 2: Workflow for Anti-Solvent Crystallization.

Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process cluster_isolation Isolation solution Prepare solution of acid in 'good' solvent in a small vial chamber Place small vial in a larger sealed chamber solution->chamber diffusion Seal chamber and allow slow vapor diffusion chamber->diffusion anti_solvent Add 'poor' solvent (anti-solvent) to the bottom of the chamber anti_solvent->chamber growth Monitor for crystal growth (hours to days) diffusion->growth isolate Carefully remove and isolate crystals growth->isolate end end isolate->end High-quality Crystals

Figure 3: Workflow for Vapor Diffusion Crystallization.

Conclusion

The purification of dichlorinated aromatic acids by crystallization is a critical step in the synthesis of many important chemical products. The choice of crystallization technique and solvent system must be carefully considered based on the specific properties of the isomer . The protocols and data provided in this document serve as a guide for researchers and professionals in developing robust and efficient crystallization processes. It is important to note that the optimal conditions for any given dichlorinated aromatic acid may require some empirical optimization.

References

protocol for preparing a stock solution of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the preparation of a stock solution of 3-(3,5-Dichlorophenyl)propanoic acid (CAS No: 95333-95-2) for use in various research and drug development applications. This document outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilization and storage. A summary of the compound's relevant chemical properties is also included for easy reference.

Introduction

This compound is a chemical compound often utilized in the fields of biomedical research and drug discovery. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The protocol described herein is designed to ensure the effective solubilization and stability of the compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈Cl₂O₂[1]
Molecular Weight 219.06 g/mol [1]
CAS Number 95333-95-2[1]
Appearance Solid
Melting Point 56-60 °C
Water Solubility Slightly soluble
Primary Hazards Harmful if swallowed, Causes serious eye irritation[1]

Safety Precautions

This compound is classified as harmful if swallowed and causes serious eye irritation[1]. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Experimental Protocol: Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for organic compounds used in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Spatula

  • 1.5 mL or 2.0 mL microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Tare the Weighing Vessel: On an analytical balance, place a clean, dry microcentrifuge tube or vial and tare the balance to zero.

  • Weigh the Compound: Carefully weigh out approximately 2.19 mg of this compound into the tared vessel. This will yield a 10 mM solution in 1 mL of solvent.

    • Calculation:

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 219.06 g/mol

      • Mass (m) = C x V x MW = 0.010 mol/L x 0.001 L x 219.06 g/mol = 0.00219 g = 2.19 mg

  • Add Solvent: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vessel containing the weighed compound.

  • Dissolution: Cap the vessel securely and vortex thoroughly for at least 30 seconds to dissolve the compound.

  • Visual Inspection: Visually inspect the solution to ensure that all of the solid has dissolved and the solution is clear.

  • Gentle Heating/Sonication (Optional): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication may be applied to aid dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is recommended. The solution should be protected from light.

Quantitative Data Summary

The following table provides calculations for preparing different volumes of a 10 mM stock solution.

Desired Stock VolumeMass of Compound to WeighVolume of DMSO to Add
1 mL2.19 mg1 mL
2 mL4.38 mg2 mL
5 mL10.95 mg5 mL
10 mL21.91 mg10 mL

Visualizations

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage A Tare Weighing Vessel B Weigh 2.19 mg of Compound A->B Accurate Mass C Add 1 mL DMSO B->C Transfer D Vortex to Dissolve C->D Mix E Visual Inspection for Clarity D->E F Optional: Gentle Heat/Sonication E->F If not dissolved G Aliquot into smaller volumes E->G If dissolved F->E H Store at -20°C or -80°C G->H

Caption: A flowchart of the stock solution preparation protocol.

Logical Relationship for Dilution

The diagram below outlines the logical relationship for diluting the stock solution for use in a typical cell culture experiment.

G Dilution Logic for Cell Culture Stock 10 mM Stock Solution in DMSO Intermediate Intermediate Dilution (Optional, in culture medium) Stock->Intermediate Dilute Final Final Working Concentration in Culture Medium Stock->Final Direct Dilution Control Vehicle Control (Culture medium with same final % DMSO) Stock->Control Add equivalent DMSO volume Intermediate->Final Add to cells

Caption: Dilution scheme from stock to final working concentration.

References

Application Note: In Vitro Assay for Screening Potential FAAH Inhibitors Using 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1] Inhibition of FAAH leads to elevated levels of anandamide, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[1] Consequently, FAAH has emerged as a promising therapeutic target for the development of novel treatments for pain, inflammation, and central nervous system disorders.[1] Aryl propionic acid derivatives are a class of compounds with known anti-inflammatory properties.[2] This application note describes a protocol for an in vitro fluorometric assay to screen for potential FAAH inhibitors, using 3-(3,5-Dichlorophenyl)propanoic acid as a test compound.

The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to yield a fluorescent product, 7-amino-4-methylcoumarin (AMC).[1][3] The increase in fluorescence intensity is directly proportional to FAAH activity and can be measured using a fluorescence plate reader. Potential inhibitors of FAAH will reduce the rate of AMC production, resulting in a lower fluorescence signal.

Core Concepts and Signaling Pathway

FAAH is an integral membrane enzyme that terminates the signaling of bioactive fatty acid amides.[1] By hydrolyzing these signaling lipids, FAAH plays a crucial role in regulating the endocannabinoid system. The inhibition of this enzyme enhances and prolongs the signaling of its substrates, making it a key target for therapeutic intervention.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane FAAH FAAH Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide Anandamide (AEA) Anandamide->FAAH Hydrolysis Inhibitor This compound (Potential Inhibitor) Inhibitor->FAAH Inhibition

Caption: FAAH hydrolyzes anandamide. A potential inhibitor blocks this process.

Experimental Protocols

Materials and Reagents:
  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer

  • FAAH Substrate (e.g., AMC-arachidonoyl amide)

  • Positive Control Inhibitor (e.g., JZL 195)[3]

  • This compound (Test Compound)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[3][4]

  • Multichannel pipette

Experimental Workflow:

The following diagram outlines the key steps in the FAAH inhibitor screening assay.

FAAH_Assay_Workflow A Prepare Reagents: - Dilute FAAH enzyme - Prepare test compound dilutions - Prepare positive control B Add Reagents to 96-well Plate: - Assay Buffer - Test Compound/Positive Control/Vehicle - FAAH Enzyme A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction: Add FAAH Substrate C->D E Incubate at Room Temperature D->E F Measure Fluorescence (Ex: 340-360 nm, Em: 450-465 nm) E->F G Data Analysis: Calculate % Inhibition and IC50 F->G

Caption: Workflow for the fluorometric FAAH inhibitor screening assay.

Detailed Protocol:
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of the test compound stock solution in FAAH Assay Buffer to achieve a range of desired final concentrations.

    • Prepare a working solution of the positive control inhibitor in FAAH Assay Buffer.

    • Dilute the human recombinant FAAH enzyme to the desired concentration in FAAH Assay Buffer. Keep the diluted enzyme on ice.

    • Prepare the FAAH substrate solution according to the manufacturer's instructions.

  • Assay Procedure:

    • To a 96-well black microplate, add the following in triplicate:

      • Blank (no enzyme): Assay Buffer.

      • Negative Control (100% activity): Vehicle (e.g., DMSO in Assay Buffer).

      • Positive Control: Positive Control Inhibitor solution.

      • Test Compound: Diluted this compound solutions.

    • Add the diluted FAAH enzyme to all wells except the blank.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the test compound to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 450-465 nm.[3][4]

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Negative Control - Fluorescence of Test Compound) / Fluorescence of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

Data Presentation

The results of the FAAH inhibitor screening assay can be summarized in the following tables.

Table 1: Raw Fluorescence Data

Well TypeReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average (RFU)
Blank50525151
Negative Control1500152014801500
Positive Control (10 µM)150155145150
Test Compound (1 µM)1200121011901200
Test Compound (10 µM)800815785800
Test Compound (100 µM)300310290300

Table 2: Calculated Percentage Inhibition and IC50

CompoundConcentration (µM)Average RFU% Inhibition
Positive Control1015090.0%
This compound1120020.0%
1080046.7%
10030080.0%
IC50 (µM) ~11

Conclusion

This application note provides a detailed protocol for a robust and sensitive in vitro assay to screen for inhibitors of FAAH, using this compound as an example test compound. The fluorometric method allows for high-throughput screening of compound libraries to identify novel therapeutic agents targeting the endocannabinoid system. The provided workflows and data presentation tables serve as a guide for researchers in the fields of drug discovery and pharmacology.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-Dichlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The malonic ester synthesis is a widely used and dependable method for the preparation of this compound. This multi-step process involves the alkylation of a malonic ester with a suitable 3,5-dichlorobenzyl halide, followed by hydrolysis and decarboxylation to yield the final product.[1]

Q2: What are the critical steps in the malonic ester synthesis of this compound that influence the yield?

A2: The critical steps that significantly impact the overall yield are:

  • Formation of the malonate enolate: Efficient deprotonation of the malonic ester is crucial for the subsequent alkylation. The choice of base and solvent is important.

  • Alkylation: The reaction of the enolate with 3,5-dichlorobenzyl halide is a key bond-forming step. Side reactions such as dialkylation can occur here.[2]

  • Hydrolysis: Complete saponification of the diester to the dicarboxylic acid is necessary for the final step.

  • Decarboxylation: Efficient removal of one of the carboxyl groups from the malonic acid derivative is required to obtain the desired product.

Q3: What are the potential safety hazards associated with this synthesis?

A3: The synthesis involves several hazardous materials and reactions. 3,5-Dichlorobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Sodium ethoxide is a strong base and is flammable. The hydrolysis step often involves strong acids or bases. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Troubleshooting Guides

Low Yield in the Alkylation Step (Formation of Diethyl (3,5-dichlorobenzyl)malonate)
Potential Cause Suggested Solution
Incomplete deprotonation of diethyl malonate Ensure the base (e.g., sodium ethoxide) is fresh and anhydrous. Use a slight excess of the base to ensure complete formation of the enolate.
Low reactivity of 3,5-dichlorobenzyl halide While benzyl halides are generally reactive, the electron-withdrawing chlorine atoms can slightly reduce reactivity. Ensure the reaction is stirred efficiently and consider a moderate increase in reaction temperature or longer reaction time.
Side reaction: Dialkylation To minimize the formation of the dialkylated product, use a molar excess of diethyl malonate relative to the 3,5-dichlorobenzyl halide.[2] A slow, dropwise addition of the benzyl halide to the enolate solution can also be beneficial.
Side reaction: Elimination If using a stronger, bulkier base, elimination of HBr from the benzyl bromide could compete with substitution. Sodium ethoxide is a suitable base to minimize this.
Moisture in the reaction Ensure all glassware is oven-dried and solvents are anhydrous. Moisture will quench the enolate and reduce the yield.
Low Yield in the Hydrolysis and Decarboxylation Step
Potential Cause Suggested Solution
Incomplete hydrolysis of the diester Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH or H2SO4) is used. Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction by TLC to confirm the disappearance of the starting diester.
Incomplete decarboxylation Decarboxylation requires heating. Ensure the temperature is high enough (typically above 100 °C) for a sufficient period. Acidic conditions facilitate decarboxylation.
Side reactions during decarboxylation Prolonged heating at very high temperatures can sometimes lead to charring or other decomposition pathways. Monitor the reaction and avoid excessive heating once CO2 evolution has ceased.
Product loss during workup This compound has some solubility in water. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) from the aqueous layer after acidification. Washing the combined organic extracts with brine can help to break emulsions and remove dissolved water.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the malonic ester synthesis of this compound, based on literature data for analogous syntheses.[1]

Step Reactants Base/Acid Solvent Temperature (°C) Time (h) Yield (%)
Alkylation Diethyl malonate, 3,5-Dichlorobenzyl chlorideSodium ethoxideEthanol40-502~95
Hydrolysis Diethyl (3,5-dichlorobenzyl)malonateSodium hydroxideWater/Ethanol50-603.5Intermediate
Acidification & Decarboxylation (3,5-Dichlorobenzyl)malonic acid sodium saltHydrochloric acidWater1501~85 (from diester)

Experimental Protocols

Synthesis of 3,5-Dichlorobenzyl Chloride

A detailed protocol for the synthesis of the starting material, 3,5-dichlorobenzyl chloride, from 3,5-dichlorotoluene is provided below. This procedure is based on a general method for benzylic bromination followed by chlorination, with illustrative yields.

  • Benzylic Bromination of 3,5-Dichlorotoluene:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dichlorotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.

    • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dichlorobenzyl bromide.

  • Halogen Exchange to 3,5-Dichlorobenzyl Chloride (Optional, if starting from the bromide):

    • Dissolve the crude 3,5-dichlorobenzyl bromide in a suitable solvent like acetone.

    • Add a source of chloride ions, such as lithium chloride, and heat the mixture to reflux.

    • The Finkelstein reaction will drive the equilibrium towards the formation of the more stable benzyl chloride.

    • Monitor the reaction by GC-MS to confirm the conversion.

    • After completion, remove the solvent and purify the product by distillation or chromatography.

Malonic Ester Synthesis of this compound

This protocol is adapted from a procedure for the synthesis of analogous 3-(3-halogenophenyl)propanoic acids.[1]

Step 1: Alkylation of Diethyl Malonate

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium (1.2 equivalents) in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate (2 equivalents) dropwise with stirring.

  • Heat the mixture to 40-50 °C.

  • Add a solution of 3,5-dichlorobenzyl chloride (1 equivalent) in ethanol dropwise over 1 hour.

  • After the addition is complete, maintain the reaction at reflux for an additional 2 hours.

  • Distill off the ethanol under reduced pressure.

  • To the residue, add water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (3,5-dichlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl (3,5-dichlorobenzyl)malonate, add an aqueous solution of sodium hydroxide (2.5 equivalents).

  • Heat the mixture to 50-60 °C and stir vigorously for 3.5 hours to effect hydrolysis.

  • Cool the reaction mixture and acidify to a low pH with concentrated hydrochloric acid.

  • Heat the acidified mixture to approximately 150 °C for 1 hour to induce decarboxylation, which is evident by the evolution of carbon dioxide.

  • Cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation 3_5_Dichlorotoluene 3,5-Dichlorotoluene NBS_Initiator NBS, Radical Initiator 3_5_Dichlorobenzyl_Bromide 3,5-Dichlorobenzyl Bromide Diethyl_Malonate Diethyl Malonate Sodium_Ethoxide Sodium Ethoxide Diethyl_3_5_dichlorobenzyl_malonate Diethyl (3,5-dichlorobenzyl)malonate NBS_Initiator->3_5_Dichlorobenzyl_Bromide Bromination Sodium_Ethoxide->Diethyl_3_5_dichlorobenzyl_malonate SN2 Reaction NaOH_HCl_Heat 1. NaOH 2. HCl, Heat Final_Product This compound NaOH_HCl_Heat->Final_Product

Caption: Overall workflow for the synthesis of this compound.

TroubleshootingAlkylation Low_Yield_Alkylation Low Yield in Alkylation Step? Incomplete_Deprotonation Incomplete Deprotonation Low_Yield_Alkylation->Incomplete_Deprotonation Yes Side_Reaction_Dialkylation Side Reaction: Dialkylation Low_Yield_Alkylation->Side_Reaction_Dialkylation Yes Moisture Moisture Contamination Low_Yield_Alkylation->Moisture Yes Check_Base Use fresh, anhydrous base Use slight excess Incomplete_Deprotonation->Check_Base Excess_Malonate Use excess diethyl malonate Slow addition of halide Side_Reaction_Dialkylation->Excess_Malonate Anhydrous_Conditions Ensure dry glassware and anhydrous solvents Moisture->Anhydrous_Conditions

Caption: Troubleshooting logic for low yield in the alkylation step.

TroubleshootingHydrolysisDecarboxylation Low_Yield_Final Low Yield in Final Step? Incomplete_Hydrolysis Incomplete Hydrolysis Low_Yield_Final->Incomplete_Hydrolysis Yes Incomplete_Decarboxylation Incomplete Decarboxylation Low_Yield_Final->Incomplete_Decarboxylation Yes Workup_Loss Product Loss During Workup Low_Yield_Final->Workup_Loss Yes Increase_Hydrolysis Increase reaction time/temp Ensure excess base/acid Incomplete_Hydrolysis->Increase_Hydrolysis Ensure_Decarboxylation Ensure sufficient heating (>100 °C) Incomplete_Decarboxylation->Ensure_Decarboxylation Optimize_Workup Thorough extraction Use brine to break emulsions Workup_Loss->Optimize_Workup

Caption: Troubleshooting logic for the hydrolysis and decarboxylation step.

References

Technical Support Center: Optimizing Reaction Conditions for Arylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of arylpropanoic acids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common and efficient method for synthesizing 2-arylpropanoic acids?

A1: A widely used and efficient method is a one-pot, two-step palladium-catalyzed process. This involves an initial Heck reaction of an aryl bromide with ethylene to form a styrene intermediate, followed by a hydroxycarbonylation of the styrene to yield the desired 2-arylpropanoic acid. This approach is advantageous as it can be performed in a single vessel, which simplifies the workflow and can improve overall yield.[1][2][3]

Q2: Which catalyst system is recommended for the one-pot Heck reaction and hydroxycarbonylation synthesis?

A2: A combination of a palladium source, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand is typically employed. The choice of ligand is crucial for reaction efficiency and selectivity. The novel ligand neoisopinocampheyldiphenylphosphine (NISPCDPP) has been shown to provide optimal results, leading to high regioselectivity and good to very good yields of the desired 2-arylpropanoic acid.[1][2][3]

Q3: What are the typical reaction conditions for this one-pot synthesis?

A3: The Heck reaction is generally carried out in a solvent like dioxane with a base such as triethylamine (NEt₃) under ethylene pressure. For the subsequent hydroxycarbonylation step, the reaction mixture is acidified, and carbon monoxide is introduced at elevated pressure and temperature.[3]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture at intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). This allows for the tracking of the consumption of starting materials and the formation of the intermediate styrene and the final arylpropanoic acid product.

Troubleshooting Guides

Low Reaction Yield

Q: My overall yield of 2-arylpropanoic acid is low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the two-step synthesis. Here’s a systematic approach to troubleshooting:

  • Heck Reaction Inefficiency:

    • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The formation of palladium black is an indicator of catalyst decomposition.

    • Ligand Choice: The phosphine ligand plays a critical role. While NISPCDPP is recommended, other ligands can be screened. The choice of ligand can significantly impact the stability and activity of the catalyst.

    • Incomplete Reaction: Monitor the consumption of the aryl bromide by GC or TLC. If the starting material is not fully consumed, consider increasing the reaction time, temperature, or catalyst loading.

  • Hydroxycarbonylation Inefficiency:

    • Insufficient Acidification: The addition of a strong acid, like HCl, is crucial for the carbonylation step. Ensure the correct amount of acid is added to the reaction mixture after the Heck reaction is complete.

    • CO Pressure and Temperature: The pressure of carbon monoxide and the reaction temperature are critical parameters. Ensure the autoclave is properly sealed and that the target pressure and temperature are maintained throughout the reaction.

    • Catalyst Inhibition: Impurities in the ethylene or carbon monoxide gas streams can poison the palladium catalyst. Using high-purity gases is recommended.

Poor Regioselectivity (Formation of Linear Isomer)

Q: I am observing a significant amount of the undesired linear 3-arylpropanoic acid isomer. How can I improve the regioselectivity for the branched 2-arylpropanoic acid?

A: The formation of the linear isomer is a common side reaction in the hydroxycarbonylation of styrenes. The following factors can influence the regioselectivity:

  • Ligand Effects: The structure of the phosphine ligand has a profound impact on regioselectivity. Bulky and electron-donating ligands generally favor the formation of the branched isomer. The use of the NISPCDPP ligand has been shown to afford high regioselectivity for the desired 2-arylpropanoic acid.

  • Reaction Temperature: Lowering the reaction temperature during the hydroxycarbonylation step can sometimes improve the selectivity for the branched product, although this may also decrease the overall reaction rate.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. While dioxane is a common choice, screening other solvents may be beneficial for optimizing regioselectivity.

Purification Challenges

Q: I am having difficulty purifying my final arylpropanoic acid product. What are some effective purification methods?

A: Arylpropanoic acids can typically be purified by standard laboratory techniques. Here are some suggestions:

  • Extraction: After the reaction, an aqueous workup is usually performed. The product can be extracted into an organic solvent like ethyl acetate. Washing with brine can help remove water-soluble impurities.

  • Crystallization: Recrystallization is a powerful technique for purifying solid arylpropanoic acids.

    • Solvent Selection: For ibuprofen, solvents such as methanol, ethanol, or hexane can be used. The choice of solvent can influence the crystal habit.[4][5][6][7] A mixed solvent system, where the compound is soluble in one solvent at high temperature and insoluble in the other, can also be effective.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added and then filtered hot. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals can then be collected by filtration.[4]

  • Flash Column Chromatography: If crystallization is not effective, flash column chromatography can be employed.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. For naproxen, a mobile phase of acetonitrile, water, and glacial acetic acid has been reported for HPLC analysis, which can be adapted for flash chromatography.[8][9][10][11][12] A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating closely related impurities.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed two-step, one-pot synthesis of 2-arylpropanoic acids, adapted from Neumann et al. (2020).

Table 1: Optimization of the Two-Step Synthesis of 2-(4-methoxyphenyl)propanoic Acid

EntryLigandStyrene Yield (%)Overall Yield (%)Linear Isomer (%)
1BuPAd₂90726
2P(o-tolyl)₃85--
3JohnPhos92--
4DPPF885515
5P(t-Bu)₃917010
6t-Bu-XPhos896512
7AD₂-Imid75338
8PPh₃82689
9NMDPP91843
10MDPP90824
11ISPCDPP93862
12NISPCDPP95891

Reaction Conditions: (a) First step: Pd(OAc)₂ (0.5 mol%), ligand (2.0 mol%), dioxane (2 mL), NEt₃ (1.5 mmol), 4-bromoanisole (1 mmol), ethene (20 bar), 120 °C, 20 h; (b) second step: HCl (0.5 mmol), CO (40 bar), 100 °C, 20 h.

Table 2: Synthesis of Various 2-Arylpropanoic Acids using NISPCDPP ligand

EntryAryl BromideProductOverall Yield (%)Linear Isomer (%)
14-Bromoanisole2-(4-Methoxyphenyl)propanoic acid891
24-Bromotoluene2-(p-Tolyl)propanoic acid743
31-Bromo-4-(tert-butyl)benzene2-(4-(tert-Butyl)phenyl)propanoic acid852
44-Bromochlorobenzene2-(4-Chlorophenyl)propanoic acid754
51-Bromo-4-fluorobenzene2-(4-Fluorophenyl)propanoic acid773
61-Bromo-4-(trifluoromethyl)benzene2-(4-(Trifluoromethyl)phenyl)propanoic acid842
74-Bromobenzonitrile2-(4-Cyanophenyl)propanoic acid725
81-Bromo-3,5-dimethylbenzene2-(3,5-Dimethylphenyl)propanoic acid684
92-Bromo-6-methoxynaphthaleneNaproxen605
102-Bromo-2'-fluorobiphenylFlurbiprofen773

Reaction Conditions: Same as Table 1, with NISPCDPP as the ligand.

Experimental Protocols

General Procedure for the One-Pot Synthesis of 2-Arylpropanoic Acids

This protocol is adapted from the work of Neumann et al. (2020).

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Neoisopinocampheyldiphenylphosphine (NISPCDPP)

  • Aryl bromide

  • Dioxane (anhydrous)

  • Triethylamine (NEt₃)

  • Ethylene (high purity)

  • Hydrochloric acid (HCl, e.g., 6 M solution)

  • Carbon monoxide (CO, high purity)

  • Inert gas (Nitrogen or Argon)

  • Autoclave equipped with a magnetic stirrer and gas inlet

Procedure:

  • Heck Reaction: a. In a glovebox or under a stream of inert gas, charge a dry autoclave vessel with Pd(OAc)₂ (0.5 mol%) and NISPCDPP (2.0 mol%). b. Add the aryl bromide (1.0 mmol) and anhydrous dioxane (2 mL). c. Add triethylamine (1.5 mmol). d. Seal the autoclave and purge with ethylene gas several times. e. Pressurize the autoclave with ethylene to 20 bar. f. Heat the reaction mixture to 120 °C and stir for 20 hours. g. After 20 hours, cool the autoclave to room temperature and carefully vent the ethylene gas.

  • Hydroxycarbonylation: a. Under an inert atmosphere, add hydrochloric acid (0.5 mmol) to the reaction mixture. b. Seal the autoclave and purge with carbon monoxide gas several times. c. Pressurize the autoclave with carbon monoxide to 40 bar. d. Heat the reaction mixture to 100 °C and stir for an additional 20 hours. e. After 20 hours, cool the autoclave to room temperature and carefully vent the carbon monoxide gas.

  • Work-up and Purification: a. Open the autoclave and transfer the reaction mixture to a separatory funnel. b. Add water and extract the product with an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. d. Purify the crude product by recrystallization or flash column chromatography as needed.

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Logic Start Low Yield or Side Product Formation CheckHeck Analyze Heck Reaction Step Start->CheckHeck CheckCarbonylation Analyze Carbonylation Step Start->CheckCarbonylation Catalyst Catalyst Deactivation/ Poisoning? CheckHeck->Catalyst Conditions Suboptimal Conditions? (T, P, Time) CheckHeck->Conditions CheckCarbonylation->Catalyst CheckCarbonylation->Conditions Regioselectivity Poor Regioselectivity? CheckCarbonylation->Regioselectivity Catalyst->Conditions No PurifyReagents Purify Reagents/ Inert Atmosphere Catalyst->PurifyReagents Yes Conditions->Regioselectivity No OptimizeParams Adjust T, P, Time Conditions->OptimizeParams Yes OptimizeLigand Optimize Ligand Regioselectivity->OptimizeLigand Yes End Improved Synthesis Regioselectivity->End No OptimizeLigand->End PurifyReagents->End OptimizeParams->End

Caption: Troubleshooting logic for arylpropanoic acid synthesis.

experimental_workflow cluster_synthesis One-Pot Synthesis Workflow Start Start: Aryl Bromide + Ethylene Heck Heck Reaction (Pd(OAc)₂/NISPCDPP, NEt₃, 120°C, 20 bar C₂H₄) Start->Heck Intermediate Styrene Intermediate Heck->Intermediate Carbonylation Hydroxycarbonylation (HCl, 100°C, 40 bar CO) Intermediate->Carbonylation Product Crude 2-Arylpropanoic Acid Carbonylation->Product Purification Purification (Extraction, Crystallization/Chromatography) Product->Purification End Final Product Purification->End

Caption: Experimental workflow for one-pot synthesis.

References

Technical Support Center: Synthesis of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3,5-Dichlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

While a definitive list of impurities is highly dependent on the specific synthetic route employed, several common impurities can be anticipated based on analogous reactions. These include:

  • Unreacted Starting Materials: Residual amounts of the initial reactants, such as 1,3-dichlorobenzene or a substituted malonic ester, may remain if the reaction does not go to completion.

  • Positional Isomers: Depending on the synthetic strategy, isomers such as 3-(2,4-dichlorophenyl)propanoic acid and 3-(2,6-dichlorophenyl)propanoic acid may be formed as minor byproducts.[1]

  • Over-alkylation or Over-acylation Products: In syntheses involving Friedel-Crafts type reactions, poly-substituted products on the aromatic ring can occur, although this is generally less common under controlled conditions.[1]

  • Intermediates from Incomplete Reactions: If the synthesis involves multiple steps, such as in a malonic ester synthesis, incompletely hydrolyzed or decarboxylated intermediates can be present as impurities.

  • Solvent and Reagent Residues: Residual solvents or reagents used during the reaction or workup process can also be present in the final product.

Q2: My final product shows a lower melting point than expected and a broad peak in the NMR spectrum. What could be the cause?

A lower and broader melting point is a classic indication of impurities. The presence of any of the common impurities listed in Q1 can disrupt the crystal lattice of the desired product, leading to these observations. The broad peaks in the Nuclear Magnetic Resonance (NMR) spectrum also suggest the presence of multiple, structurally similar compounds, such as positional isomers, which would have slightly different chemical shifts.

Q3: How can I detect and quantify the common impurities in my sample of this compound?

A combination of analytical techniques is recommended for the detection and quantification of impurities:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the desired product from its impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid) is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as unreacted 1,3-dichlorobenzene, GC-MS can be used for both identification and quantification. The sample may require derivatization to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can help identify the structure of impurities, especially positional isomers, by analyzing the chemical shifts and coupling patterns. Quantitative NMR (qNMR) can be used to determine the concentration of impurities if a suitable internal standard is used.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help in identifying byproducts.[2]

Q4: What are the recommended methods for purifying crude this compound?

The choice of purification method depends on the nature and quantity of the impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For separating mixtures with significant amounts of impurities, especially positional isomers, column chromatography using silica gel is a common and effective method.[1] A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.

  • Distillation: If the product is thermally stable, vacuum distillation can be used to remove more volatile impurities like unreacted starting materials.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.- Increase reaction time or temperature. - Check the purity and activity of reagents. - Ensure proper stoichiometry of reactants.
Product loss during workup.- Optimize extraction and washing steps. - Avoid emulsion formation during aqueous workup by slow and controlled addition to the quenching solution.[2]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Increase reaction time or temperature as needed.
Inactive catalyst or reagents.- Use fresh or properly stored catalysts and reagents.
Formation of Positional Isomers Non-selective reaction conditions.- In Friedel-Crafts type reactions, control the reaction temperature and the rate of addition of reactants. - Consider using a more selective catalyst.
Discolored Product Presence of colored impurities or degradation products.- Purify the product by recrystallization, possibly with the addition of activated carbon. - Ensure the reaction is carried out under an inert atmosphere if starting materials are air-sensitive.

Experimental Protocols

A common synthetic route to this compound is via a malonic ester synthesis.

Step 1: Synthesis of Diethyl (3,5-Dichlorobenzyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After the addition is complete, add 3,5-dichlorobenzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl (3,5-dichlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the crude diethyl (3,5-dichlorobenzyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • Heat the acidified mixture to reflux to facilitate the decarboxylation. Carbon dioxide evolution should be observed.

  • After the gas evolution ceases, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 3,5-Dichlorobenzyl chloride C Alkylation A->C B Diethyl malonate B->C D Hydrolysis & Decarboxylation C->D Intermediate: Diethyl (3,5-Dichlorobenzyl)malonate E This compound D->E

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_synthesis Synthesis Process cluster_impurities Potential Impurities A Starting Materials B Reaction A->B I1 Unreacted Starting Materials A->I1 Incomplete Reaction C Desired Product B->C Main Reaction I2 Positional Isomers B->I2 Side Reaction I3 Incomplete Reaction Intermediates B->I3 Incomplete Reaction

Caption: Formation of common impurities during synthesis.

Troubleshooting_Workflow A Problem Identified (e.g., Low Purity) B Analyze Sample (HPLC, NMR, MS) A->B C Identify Impurity Type B->C D Unreacted Starting Materials? C->D E Positional Isomers? D->E No G Optimize Reaction Conditions D->G Yes F Other Impurities? E->F No H Purify by Column Chromatography E->H Yes I Purify by Recrystallization F->I Yes J Re-analyze Purified Product G->J H->J I->J K Problem Solved J->K

Caption: Troubleshooting workflow for impurity issues.

References

how to remove unreacted starting materials in dichlorophenylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials during the synthesis of dichlorophenylpropanoic acid.

Troubleshooting Guides

Issue: Presence of Unreacted Dichlorophenol in the Final Product

Unreacted dichlorophenols are common impurities in syntheses involving their use as a starting material. Due to their acidic nature, they can be effectively removed using acid-base extraction.

Solution: Acid-Base Extraction

This technique exploits the difference in acidity between the desired dichlorophenylpropanoic acid (a carboxylic acid) and the unreacted dichlorophenol. The carboxylic acid is more acidic than the phenol, allowing for selective extraction.

Experimental Protocol: Acid-Base Extraction to Remove Dichlorophenol

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Weak Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The dichlorophenylpropanoic acid will react to form its water-soluble sodium salt and move to the aqueous layer, while the less acidic dichlorophenol will remain in the organic layer.

  • Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains the unreacted dichlorophenol and can be set aside.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The dichlorophenylpropanoic acid will precipitate out of the solution.[1][2]

  • Isolation: Collect the precipitated dichlorophenylpropanoic acid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining inorganic salts.[1]

  • Drying: Dry the purified product to a constant weight.

Issue: Presence of Unreacted Dichlorobenzene in the Final Product

Dichlorobenzene is a non-polar and neutral starting material that can be challenging to remove due to its similar solubility in organic solvents as the product.

Solution 1: Distillation

If the synthesis was performed at a high temperature using dichlorobenzene as a solvent or reactant, fractional distillation can be employed to remove it, taking advantage of the difference in boiling points.

Experimental Protocol: Fractional Distillation to Remove Dichlorobenzene

  • Setup: Assemble a fractional distillation apparatus.

  • Distillation: Heat the crude reaction mixture. The lower-boiling dichlorobenzene will distill off first.[3][4][5][6] Monitor the temperature at the distillation head to ensure a clean separation.

  • Collection: Collect the dichlorobenzene distillate. The desired dichlorophenylpropanoic acid will remain in the distillation flask.

Solution 2: Recrystallization

If distillation is not feasible or does not provide sufficient purity, recrystallization can be an effective alternative. This method relies on the differential solubility of the product and the impurity in a given solvent at different temperatures.

Experimental Protocol: Recrystallization to Remove Dichlorobenzene

  • Solvent Selection: Choose a solvent in which dichlorophenylpropanoic acid is soluble at high temperatures but sparingly soluble at low temperatures, while dichlorobenzene is soluble at both temperatures. Suitable solvents may include ethanol, methanol, or a mixture of solvents.[7]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.[8][9]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dichlorophenylpropanoic acid.[8][9]

  • Isolation: Collect the pure crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual dichlorobenzene.

  • Drying: Dry the purified crystals.

Issue: Presence of Unreacted 2-Chloropropionic Acid in the Final Product

As a carboxylic acid itself, 2-chloropropionic acid cannot be easily separated from the product by acid-base extraction.

Solution: Recrystallization

Recrystallization is the most suitable method for separating these two carboxylic acids, leveraging their different solubilities and crystal packing abilities.

Experimental Protocol: Recrystallization to Remove 2-Chloropropionic Acid

  • Solvent Selection: Choose a solvent system where the solubility of dichlorophenylpropanoic acid and 2-chloropropionic acid differs significantly with temperature.

  • Procedure: Follow the general recrystallization protocol outlined above. The dichlorophenylpropanoic acid should preferentially crystallize upon cooling, leaving the more soluble 2-chloropropionic acid in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification method for my specific synthesis?

A1: The choice of purification method depends on the nature of the unreacted starting materials.

  • For acidic impurities like dichlorophenol: Acid-base extraction is highly effective.

  • For neutral, volatile impurities like dichlorobenzene: Fractional distillation is a good option if there is a significant boiling point difference. Recrystallization is also a viable method.

  • For impurities with similar functional groups, like other carboxylic acids: Recrystallization is the preferred method.

Q2: What are the key physical properties to consider for purification?

A2: Understanding the physical properties of your product and potential impurities is crucial for selecting and optimizing a purification strategy.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
3-(2,4-Dichlorophenyl)propanoic acid219.0787-94-Soluble in many organic solvents.[10]
2,4-Dichlorophenol163.0042-45210Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and benzene.[11][12][13]
1,2-Dichlorobenzene147.00-17180.5Insoluble in water; miscible with most organic solvents.[3][6]
1,3-Dichlorobenzene147.00-24.8173Insoluble in water.[4]
1,4-Dichlorobenzene147.0053.1174Insoluble in water.[4]
2-Chloropropionic acid108.52-186Soluble in water, ethanol, ether.

Q3: Can I use column chromatography to purify my dichlorophenylpropanoic acid?

A3: While column chromatography is a powerful purification technique, it may be less practical for removing large quantities of unreacted starting materials on a large scale. For the specific impurities discussed, acid-base extraction and recrystallization are generally more efficient and scalable methods.

Visualizing the Workflow

To better illustrate the purification processes, the following diagrams outline the experimental workflows.

G Workflow for Removal of Unreacted Dichlorophenol start Crude Product (Dichlorophenylpropanoic Acid + Dichlorophenol) dissolve Dissolve in Organic Solvent start->dissolve extract Wash with aq. NaHCO3 in Separatory Funnel dissolve->extract separate Separate Layers extract->separate org_layer Organic Layer (Unreacted Dichlorophenol) separate->org_layer aq_layer Aqueous Layer (Sodium Dichlorophenylpropanoate) separate->aq_layer acidify Acidify with HCl aq_layer->acidify precipitate Precipitation of Dichlorophenylpropanoic Acid acidify->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry wash->dry end Pure Dichlorophenylpropanoic Acid dry->end

Caption: Acid-Base Extraction Workflow.

G Workflow for Removal of Unreacted Dichlorobenzene cluster_distillation Method 1: Fractional Distillation cluster_recrystallization Method 2: Recrystallization start_dist Crude Product (Dichlorophenylpropanoic Acid + Dichlorobenzene) distill Fractional Distillation start_dist->distill distillate Distillate (Dichlorobenzene) distill->distillate residue Residue (Dichlorophenylpropanoic Acid) distill->residue start_recryst Crude Product (Dichlorophenylpropanoic Acid + Dichlorobenzene) dissolve_recryst Dissolve in Minimum Hot Solvent start_recryst->dissolve_recryst cool Cool to Crystallize dissolve_recryst->cool filter_recryst Vacuum Filtration cool->filter_recryst mother_liquor Mother Liquor (Dichlorobenzene) filter_recryst->mother_liquor crystals Crystals filter_recryst->crystals wash_recryst Wash with Cold Solvent crystals->wash_recryst dry_recryst Dry wash_recryst->dry_recryst end_recryst Pure Dichlorophenylpropanoic Acid dry_recryst->end_recryst

Caption: Purification from Dichlorobenzene.

References

Technical Support Center: 3-(3,5-Dichlorophenyl)propanoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 3-(3,5-Dichlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, such as a Friedel-Crafts reaction, impurities could consist of positional isomers (e.g., 2,4- and 2,6-dichloro-substituted products) or polyacylated products.[1]

Q2: What is the general strategy for purifying this compound?

A2: A typical purification strategy begins with an aqueous workup to remove inorganic salts and water-soluble impurities. This is often followed by acid-base extraction, which leverages the acidic nature of the carboxylic acid to separate it from neutral impurities.[2] For higher purity, recrystallization or column chromatography can be employed as subsequent steps.

Q3: Which analytical techniques are best for assessing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and can help in identifying impurities if they are present in significant amounts.[2] Melting point analysis is also a useful indicator of purity; a sharp melting point range typically suggests a high-purity compound.[2]

Q4: My purified product has a yellow or brown tint. What is the likely cause and how can I fix it?

A4: A persistent color may be due to residual iodide compounds or other oxidizable organic impurities.[3] Treatment of the crude acid with an oxidizing agent like hydrogen peroxide before the final distillation or purification step can help.[3] Alternatively, passing a solution of the compound through a plug of activated carbon can also remove colored impurities.[3]

Troubleshooting Guides

Recrystallization Issues
Problem / ObservationPotential CauseRecommended Solution(s)
Low yield after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.1. Select a different solvent where the compound has lower solubility when cold. 2. Use the minimum amount of hot solvent needed to dissolve the product.[2] 3. Ensure the solution is thoroughly cooled to maximize crystal formation.
Too much solvent was used.Evaporate some of the solvent to increase the concentration and induce crystallization.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.[2]
The solution is supersaturated or cooled too quickly.1. Reheat the solution to dissolve the oil. 2. Add a small amount of a co-solvent to reduce supersaturation. 3. Allow the solution to cool more slowly.[2] 4. Scratch the inside of the flask with a glass rod to induce crystallization.[2]
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration.
The compound is highly soluble in the chosen solvent.Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[2]
Acid-Base Extraction Issues
Problem / ObservationPotential CauseRecommended Solution(s)
Low recovery of product after extraction. Incomplete extraction from the organic phase.Perform multiple extractions with the aqueous base to ensure all the carboxylic acid is transferred to the aqueous layer.
The pH of the aqueous layer was not low enough during acidification.Ensure the aqueous phase is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2) to ensure complete precipitation.
The product has some solubility in the aqueous phase.After acidification, perform multiple extractions with a fresh organic solvent to recover all the precipitated product.
An emulsion forms between the organic and aqueous layers. Vigorous shaking of the separatory funnel.1. Allow the mixture to stand for a longer period. 2. Gently swirl the separatory funnel instead of shaking vigorously. 3. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method separates the acidic product from neutral impurities.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The carboxylic acid will move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.[5]

  • Wash : Combine the aqueous extracts and wash with the organic solvent to remove any remaining neutral impurities.[2]

  • Acidification : Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (pH ~2), causing the purified carboxylic acid to precipitate.

  • Isolation : Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

This technique purifies the solid compound based on differences in solubility.

  • Solvent Selection : Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Common solvents for carboxylic acids include ethanol/water mixtures or toluene/petroleum ether.[5]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to completely dissolve it.[2][3]

  • Hot Filtration (Optional) : If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization : Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[3]

  • Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any impurities adhering to the crystal surface.[3]

  • Drying : Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.

  • Stationary Phase Selection : For carboxylic acids, silica gel is a common stationary phase.

  • Mobile Phase Selection : An appropriate eluent is chosen, often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.[4]

  • Column Packing : Pack a glass column with a slurry of silica gel in the non-polar solvent.

  • Sample Loading : Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution : Pass the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the compounds.

  • Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the expected outcomes for each purification strategy. The actual purity and yield will vary depending on the nature and quantity of impurities in the crude material.

Purification StrategyExpected Purity ImprovementExpected YieldKey AdvantagesCommon Disadvantages
Acid-Base Extraction GoodHighEffective for removing neutral impurities.Does not remove acidic or basic impurities.
Recrystallization Very Good to ExcellentModerate to HighCan yield very high purity material if a suitable solvent is found.Yield can be low if the compound has some solubility in the cold solvent. "Oiling out" can be an issue.[2]
Column Chromatography ExcellentModerateHighly effective for separating compounds with different polarities, including isomers.Can be time-consuming and requires larger volumes of solvent.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start_ext Crude Product in Organic Solvent ext1 Extract with Aqueous Base start_ext->ext1 sep1 Separate Layers ext1->sep1 aq_phase Aqueous Phase (Product Salt) sep1->aq_phase Aqueous org_phase Organic Phase (Neutral Impurities) sep1->org_phase Organic acidify Acidify Aqueous Phase aq_phase->acidify filter_ext Filter and Dry acidify->filter_ext pure_ext Purified Product filter_ext->pure_ext start_rec Crude Product dissolve Dissolve in Hot Solvent start_rec->dissolve cool Cool Slowly dissolve->cool filter_rec Filter Crystals cool->filter_rec dry_rec Dry Crystals filter_rec->dry_rec pure_rec Purified Product dry_rec->pure_rec start_chrom Crude Product load Load onto Column start_chrom->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_chrom Purified Product evaporate->pure_chrom

Caption: Experimental workflows for purification.

troubleshooting_logic start Impure Product extraction Perform Acid-Base Extraction start->extraction purity_check1 Purity Acceptable? extraction->purity_check1 troubleshoot_extraction Troubleshoot Extraction (pH, Emulsions) extraction->troubleshoot_extraction Issues? recrystallization Perform Recrystallization purity_check2 Purity Acceptable? recrystallization->purity_check2 troubleshoot_recrystallization Troubleshoot Recrystallization (Solvent, Cooling Rate) recrystallization->troubleshoot_recrystallization Issues? chromatography Perform Column Chromatography purity_check3 Purity Acceptable? chromatography->purity_check3 troubleshoot_chromatography Troubleshoot Chromatography (Solvent System) chromatography->troubleshoot_chromatography Issues? purity_check1->recrystallization No end_ok Pure Product purity_check1->end_ok Yes purity_check2->chromatography No purity_check2->end_ok Yes purity_check3->end_ok Yes purity_check3->troubleshoot_chromatography No

Caption: Logical diagram for purification troubleshooting.

References

side reactions to avoid in the synthesis of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-Dichlorophenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.

Route 1: Malonic Ester Synthesis

Issue 1: Low yield of the desired mono-alkylated product and presence of a higher molecular weight impurity.

  • Question: My reaction to alkylate diethyl malonate with 3,5-dichlorobenzyl chloride resulted in a low yield of the desired product, and I've isolated a significant amount of a byproduct with a higher molecular weight. What is likely happening and how can I fix it?

  • Answer: The most probable cause is the formation of a dialkylated side product. The mono-alkylated ester still possesses an acidic proton that can be removed by the base, leading to a second alkylation with 3,5-dichlorobenzyl chloride.

    Troubleshooting Steps:

    • Molar Ratio Adjustment: To favor mono-alkylation, use an excess of diethyl malonate (e.g., 2-3 equivalents) relative to the 3,5-dichlorobenzyl chloride. This increases the statistical probability of the base reacting with the starting malonic ester rather than the mono-alkylated product.

    • Controlled Addition of Alkylating Agent: Add the 3,5-dichlorobenzyl chloride slowly to the reaction mixture containing the deprotonated diethyl malonate. This helps to maintain a low concentration of the alkylating agent, further reducing the chance of dialkylation.

    • Choice of Base: Ensure that the alkoxide base used matches the alkyl groups of the malonic ester to prevent transesterification. For diethyl malonate, sodium ethoxide is the preferred base.[1]

Issue 2: Incomplete hydrolysis of the diester intermediate.

  • Question: After the hydrolysis and decarboxylation step, I'm observing an impurity that appears to be a diester or a half-ester. How can I ensure complete reaction?

  • Answer: Incomplete hydrolysis is a common issue. Saponification of sterically hindered esters can be slow.

    Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolong the heating time during the saponification step. If the reaction is still incomplete, a moderate increase in temperature may be necessary.

    • Use a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or dioxane can improve solubility and reaction rate.

    • Stronger Basic Conditions: While typically carried out with NaOH or KOH, for very stubborn esters, a stronger base or higher concentration can be used, but this should be done with caution to avoid other side reactions.

Route 2: Friedel-Crafts Acylation

Issue 1: Presence of isomeric impurities in the final product.

  • Question: I've synthesized what I believe to be this compound via a Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride, followed by reduction. However, my analytical data suggests the presence of other dichlorinated isomers. Why did this happen?

  • Answer: Friedel-Crafts acylation on a substituted benzene ring can lead to the formation of positional isomers. While the chlorine atoms in 1,3-dichlorobenzene are meta-directing, acylation can still occur at other positions, leading to 2,4- and 2,6-dichlorophenyl derivatives as minor side products.

    Troubleshooting Steps:

    • Control Reaction Temperature: Perform the acylation at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can lead to increased formation of less-favored isomers.

    • Choice of Lewis Acid: The choice and amount of Lewis acid (e.g., AlCl₃) can influence regioselectivity. Use the stoichiometric amount required for the reaction to proceed.

    • Purification: Careful purification by column chromatography or recrystallization may be necessary to separate the desired 3,5-dichloro isomer from the other isomers.

Issue 2: Low yield and recovery of starting material.

  • Question: My Friedel-Crafts acylation reaction has a low conversion rate, and I'm recovering a significant amount of 1,3-dichlorobenzene. How can I improve the yield?

  • Answer: Low conversion can be due to several factors, including catalyst deactivation or insufficient reactivity.

    Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that all reagents and glassware are scrupulously dry. Moisture will deactivate the Lewis acid catalyst (e.g., AlCl₃).

    • Catalyst Quality: Use a fresh, high-quality Lewis acid. Over time, AlCl₃ can absorb atmospheric moisture and lose its activity.

    • Reaction Time and Temperature: A moderate increase in reaction time or temperature may be necessary to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal endpoint.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to prepare this compound?

    • A1: The most common synthetic strategies include the Malonic Ester Synthesis starting from 3,5-dichlorobenzyl halide, the Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride followed by reduction, the hydrolysis of 3-(3,5-dichlorophenyl)propionitrile, and the reduction of 3-(3,5-dichlorophenyl)acrylic acid (3,5-dichlorocinnamic acid).

  • Q2: In the Malonic Ester Synthesis, what is the primary side product to watch out for?

    • A2: The most prevalent side product is the dialkylated ester, which arises from a second alkylation of the mono-alkylated intermediate.[2]

  • Q3: How can I minimize the formation of positional isomers during a Friedel-Crafts acylation of 1,3-dichlorobenzene?

    • A3: To minimize isomer formation, it is recommended to maintain a low reaction temperature and use a precise stoichiometric amount of a high-quality Lewis acid catalyst under strictly anhydrous conditions.

  • Q4: I am considering a route involving the hydrolysis of 3-(3,5-dichlorophenyl)propionitrile. What is a common impurity I might encounter?

    • A4: A common impurity is the corresponding amide, 3-(3,5-dichlorophenyl)acetamide, which results from incomplete hydrolysis of the nitrile.[3]

  • Q5: Is O-alkylation a significant side reaction in the malonic ester synthesis for this compound?

    • A5: While the enolate intermediate is an ambident nucleophile, C-alkylation is generally favored over O-alkylation. O-alkylation is typically a minor side reaction in this synthesis.[2]

Quantitative Data Summary

Synthetic RouteKey Reaction ParametersTypical Yield (%)Common Side Products
Malonic Ester Synthesis Base: Sodium EthoxideSolvent: EthanolTemperature: Reflux70-85Di-(3,5-dichlorobenzyl)malonic ester
Friedel-Crafts Acylation Lewis Acid: AlCl₃Solvent: Nitrobenzene or CS₂Temperature: 0-5 °C60-75 (after reduction)4-(2,4-Dichlorophenyl)-4-oxobutanoic acid,4-(2,6-Dichlorophenyl)-4-oxobutanoic acid
Nitrile Hydrolysis Conditions: Acidic (e.g., H₂SO₄/H₂O) or Basic (e.g., NaOH/H₂O)Temperature: Reflux80-953-(3,5-Dichlorophenyl)acetamide
Cinnamic Acid Reduction Reducing Agent: H₂/Pd-C or NaBH₄/NiCl₂Solvent: Ethanol or MethanolTemperature: Room Temperature>90Unreacted 3-(3,5-dichlorophenyl)acrylic acid

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound
  • Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.05 eq) in absolute ethanol. To this solution, add diethyl malonate (1.1 eq) dropwise. After stirring for 30 minutes, add a solution of 3,5-dichlorobenzyl chloride (1.0 eq) in ethanol dropwise. Heat the mixture to reflux for 3-4 hours.

  • Hydrolysis and Decarboxylation: After cooling, remove the ethanol under reduced pressure. To the residue, add an aqueous solution of sodium hydroxide (3.0 eq) and heat to reflux for 4-6 hours to ensure complete saponification. Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2. Heat the acidified mixture to reflux for 2-3 hours to effect decarboxylation.

  • Work-up and Purification: Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Friedel-Crafts Acylation and Reduction
  • Acylation: To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in an inert solvent such as nitrobenzene or carbon disulfide at 0 °C, add succinic anhydride (1.1 eq). Then, slowly add 1,3-dichlorobenzene (1.0 eq) while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up: Quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Reduction (Clemmensen): The resulting keto-acid is then reduced. A common method is the Clemmensen reduction using amalgamated zinc and concentrated hydrochloric acid.

  • Purification: The final product is purified by column chromatography or recrystallization.

Visualizations

Malonic_Ester_Synthesis start Diethyl Malonate + 3,5-Dichlorobenzyl Chloride intermediate1 Diethyl (3,5-Dichlorobenzyl)malonate start->intermediate1 1. NaOEt, EtOH 2. Alkylation intermediate2 (3,5-Dichlorobenzyl)malonic Acid intermediate1->intermediate2 Saponification (NaOH, H₂O) side_product Diethyl Bis(3,5-Dichlorobenzyl)malonate intermediate1->side_product Further Alkylation product This compound intermediate2->product Decarboxylation (H₃O⁺, Δ)

Caption: Main reaction pathway and side reaction in the Malonic Ester Synthesis.

Friedel_Crafts_Acylation start_fc 1,3-Dichlorobenzene + Succinic Anhydride intermediate_fc 4-(3,5-Dichlorophenyl)-4-oxobutanoic Acid start_fc->intermediate_fc AlCl₃ isomer1 4-(2,4-Dichlorophenyl)-4-oxobutanoic Acid start_fc->isomer1 AlCl₃ (Isomerization) isomer2 4-(2,6-Dichlorophenyl)-4-oxobutanoic Acid start_fc->isomer2 AlCl₃ (Isomerization) product_fc This compound intermediate_fc->product_fc Reduction (e.g., Clemmensen)

Caption: Friedel-Crafts acylation pathway and potential isomeric side products.

References

challenges in scaling up the synthesis of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-(3,5-Dichlorophenyl)propanoic Acid

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound? A1: The most common and industrially relevant synthetic routes are derived from standard organic chemistry reactions. These include the Malonic Ester Synthesis starting from 3,5-dichlorobenzyl halide and diethyl malonate, and the catalytic hydrogenation of 3-(3,5-dichlorophenyl)acrylic acid (a cinnamic acid derivative).[1][2]

Q2: What are the primary safety concerns when synthesizing this compound? A2: Safety concerns are route-dependent. The use of strong bases like sodium ethoxide or sodium hydride in the Malonic Ester Synthesis requires handling under inert, anhydrous conditions. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (e.g., Pd/C), requiring specialized equipment like a Parr hydrogenator.[1] The final product, this compound, is harmful if swallowed and causes serious eye irritation.[3]

Q3: How can the final product be purified? A3: Purification strategies depend on the nature of the impurities. Common methods include recrystallization from a suitable solvent system, which is effective for removing minor impurities and achieving high purity. For removing significant amounts of unreacted starting materials or isomers, column chromatography is often employed.[4]

Q4: What are the critical parameters to monitor during scale-up? A4: During scale-up, critical parameters include temperature control, efficient mixing, and controlled rates of reagent addition. Exothermic reactions, in particular, require careful heat management to prevent runaway reactions and the formation of byproducts.[4] Process safety assessments should be conducted to identify and mitigate potential hazards at a larger scale.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions? A: Low yield can stem from several factors throughout the synthetic process. A systematic approach is needed to identify the root cause.

  • Cause 1: Impure Starting Materials: Impurities in the starting materials, such as the 3,5-dichlorobenzyl halide or diethyl malonate, can interfere with the reaction.[4]

    • Solution: Verify the purity of all reagents by analytical methods (e.g., NMR, GC-MS) before use. If necessary, purify the starting materials via distillation or recrystallization.

  • Cause 2: Suboptimal Reaction Temperature: Incorrect reaction temperatures can lead to incomplete reactions or the formation of degradation products. Many reactions in these synthetic routes require precise temperature control.[4][5]

    • Solution: Calibrate your temperature monitoring equipment. Carefully control the reaction temperature using an appropriate heating or cooling bath. For exothermic steps, ensure the cooling capacity is sufficient for the scale of the reaction.

  • Cause 3: Inefficient Mixing: In heterogeneous reactions (like catalytic hydrogenation) or biphasic systems, poor mixing can lead to low conversion rates.

    • Solution: On a larger scale, ensure the stirrer design and speed are adequate to maintain a homogenous mixture of reactants and catalysts.

  • Cause 4: Product Loss During Workup: Significant product loss can occur during the workup phase, particularly from emulsion formation during aqueous extractions or incomplete precipitation.[4]

    • Solution: To break emulsions, add a small amount of brine or a different organic solvent. When performing a precipitation/recrystallization, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization before filtering.

Issue 2: Product Purity and Impurity Profile

Q: My final product is contaminated with impurities. How can I identify and remove them? A: Impurities are a common challenge, especially during scale-up. The type of impurity will dictate the best removal strategy.

  • Impurity 1: Unreacted Starting Materials: The presence of starting materials like 1,3-dichlorobenzene (if using a Friedel-Crafts type route) or diethyl malonate is a common issue.[4]

    • Identification: Use TLC, GC-MS, or ¹H NMR to detect the presence of starting materials.

    • Removal: Unreacted diethyl malonate can often be removed by vacuum distillation after initial workup.[6] Volatile starting materials can be removed under high vacuum. Non-volatile starting materials may require column chromatography for separation.[4]

  • Impurity 2: Positional Isomers: In reactions involving the dichlorophenyl ring, the formation of other isomers (e.g., 2,4- or 2,6-dichloro products) is possible, though less likely when starting with a 3,5-disubstituted precursor. If starting from 1,3-dichlorobenzene in an acylation reaction, these isomers are a primary concern.[4]

    • Identification: Isomers can be difficult to distinguish by TLC alone. LC-MS or GC-MS are more effective.

    • Removal: Separation of positional isomers is challenging and almost always requires careful column chromatography with an optimized solvent system.

  • Impurity 3: Byproducts from Side Reactions: Over-alkylation in the malonic ester synthesis or dechlorination during hydrogenation can lead to unwanted byproducts.

    • Identification: The structure of byproducts can be elucidated using mass spectrometry and NMR.

    • Removal: Recrystallization can be effective if the byproduct has significantly different solubility than the desired product. Otherwise, preparative chromatography is the most reliable method.

Experimental Protocols

Method A: Malonic Ester Synthesis (Adapted from analogous procedures)

This two-step protocol involves the alkylation of diethyl malonate with 3,5-dichlorobenzyl bromide, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl 2-(3,5-dichlorobenzyl)malonate

  • Equip a dry, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a thermometer.

  • Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.2 eq) dropwise while maintaining the temperature below 30 °C.

  • After the addition is complete, add 3,5-dichlorobenzyl bromide (1.0 eq) dropwise, keeping the reaction temperature between 40-50 °C.[6]

  • Once the addition is complete, maintain the reaction at this temperature for 2-3 hours, monitoring progress by TLC.

  • After the reaction is complete, cool the mixture and distill off the ethanol under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude diester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diester from the previous step, add an aqueous solution of sodium hydroxide (2.5 eq).

  • Heat the mixture to reflux (around 100 °C) and stir vigorously for 3-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A precipitate should form.

  • Heat the acidified mixture to 120-150 °C to effect decarboxylation. Carbon dioxide evolution will be observed. Maintain this temperature until gas evolution ceases.[6]

  • Cool the mixture, collect the solid product by filtration, and wash with cold water.

  • Dry the crude this compound. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Malonic Ester Syntheses

Parameter3-(3-chlorophenyl)propanoic acid Synthesis[6]General Lab Scale ConditionsKey Considerations for Scale-Up
Alkylation Step
BaseSodium EthylateSodium Ethoxide, Sodium HydrideCost and safety of the base. Handling of large quantities of sodium metal or hydride.
SolventEthanolEthanol, THF, DMFSolvent recovery and recycling. Toxicity and boiling point for heat management.
Temperature40 - 50 °C25 - 80 °CPrecise temperature control is crucial to prevent side reactions.
Reaction Time2 hours2 - 12 hoursMonitor for completion to optimize batch cycle time.
Yield (Alkylation)95.8%85 - 98%Maintaining high yield is critical for process economy.
Hydrolysis/Decarboxylation
ReagentSodium Hydroxide / HClNaOH, KOH / HCl, H₂SO₄Handling of corrosive acids and bases at scale.
Temperature150 °C (Decarboxylation)100 - 160 °CHigh temperatures may require specialized high-pressure reactors.
Yield (Overall)~82%70 - 90%Overall process yield determines cost-effectiveness.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_Malonic_Ester cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis & Decarboxylation A1 Prepare Sodium Ethoxide in Ethanol A2 Add Diethyl Malonate A1->A2 A3 Add 3,5-Dichlorobenzyl Bromide (40-50°C) A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Workup & Isolation of Diester A4->A5 B1 Saponification with NaOH (Reflux) A5->B1 Crude Diester Intermediate B2 Acidification with HCl (pH 1-2) B1->B2 B3 Decarboxylation (Heat to 150°C) B2->B3 B4 Cool, Filter & Wash B3->B4 B5 Dry & Purify Final Product B4->B5

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Troubleshooting_Low_Yield start Low Yield Observed q1 Purity of Starting Materials Checked? start->q1 sol1 Analyze & Purify Reagents (e.g., Distillation) q1->sol1 No q2 Reaction Temperature Correct & Stable? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run with Optimized Conditions sol1->end_node sol2 Calibrate Thermometer. Optimize Heating/Cooling Bath. q2->sol2 No q3 Significant Losses During Workup? q2->q3 Yes a2_yes Yes a2_no No sol2->end_node sol3 Optimize Extraction (e.g., add brine). Ensure complete precipitation. q3->sol3 Yes q3->end_node No, investigate other factors (e.g., mixing) a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting decision tree for diagnosing and resolving low reaction yields.

References

Technical Support Center: Improving Crystal Formation in the Recrystallization of Dichlorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of dichlorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when recrystallizing dichlorinated compounds?

A1: Dichlorinated compounds can present several challenges during recrystallization. Due to the presence of chlorine atoms, these molecules can have unique solubility profiles and may be prone to certain issues. Common problems include:

  • Oiling out: The compound separates as a liquid instead of forming solid crystals. This is more likely if the compound has a low melting point or if a high concentration of impurities significantly depresses the melting point.[1][2][3]

  • Formation of small or needle-like crystals: Rapid cooling or high supersaturation can lead to the formation of many small crystals, which may have a larger surface area that can trap impurities.

  • Failure to crystallize: The compound may remain in a supersaturated solution without forming crystals, even after cooling. This can be due to using too much solvent or the presence of impurities that inhibit crystal nucleation.

  • Isomeric impurities: The synthesis of dichlorinated compounds often results in a mixture of isomers (e.g., ortho-, meta-, and para-substituted). These isomers can have very similar solubility profiles, making their separation by recrystallization challenging.[4][5]

Q2: How do I select an appropriate solvent for recrystallizing a dichlorinated compound?

A2: The ideal solvent for recrystallization should dissolve the dichlorinated compound well at elevated temperatures but poorly at room temperature.[6] Given that many dichlorinated aromatic compounds are moderately polar to nonpolar, suitable solvents often include:

  • Alcohols: Ethanol and methanol are frequently used, sometimes in combination with water (aqueous ethanol) to fine-tune the polarity.[7][8][9]

  • Hydrocarbons: Toluene, hexane, and cyclohexane can be effective for less polar dichlorinated compounds.

  • Chlorinated solvents: Dichloromethane can be a good solvent, but its high volatility can sometimes be a disadvantage.

  • Mixed solvent systems: When a single solvent is not ideal, a pair of miscible solvents can be used. One solvent should readily dissolve the compound (the "good" solvent), while the other should dissolve it poorly (the "anti-solvent"). A common example is ethanol/water.

A rule of thumb is that solvents with similar functional groups to the solute are often good choices.[10] It is always recommended to perform small-scale solubility tests with a variety of solvents to determine the best option for your specific compound.

Q3: My dichlorinated compound "oiled out" during cooling. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[2][11] To remedy this:

  • Reheat the solution to dissolve the oil.

  • Add more of the "good" solvent to decrease the saturation point of the solution.[2]

  • Allow the solution to cool much more slowly. This can be achieved by letting the flask cool to room temperature on a benchtop, insulated with paper towels, before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling out.

  • Consider using a different solvent or solvent system with a lower boiling point.

  • If impurities are suspected to be the cause, consider a pre-purification step like passing the solution through a short column of silica gel or using activated charcoal to remove colored impurities.[4]

Q4: No crystals are forming, even after the solution has cooled. How can I induce crystallization?

A4: If your dichlorinated compound fails to crystallize from a supersaturated solution, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure dichlorinated compound (a "seed crystal") to the solution. This provides a template for further crystal growth.

  • Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to increase the concentration of the solute, and then allow it to cool again.[2]

  • Lowering the temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or even a colder bath (e.g., ice/salt).

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out - Melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities depressing the melting point.- Solution is too concentrated.- Reheat and add more solvent to lower the saturation temperature.- Cool the solution very slowly.- Change to a lower-boiling point solvent.- Purify the compound by another method (e.g., chromatography) before recrystallization.
No Crystal Formation - Too much solvent was used.- The solution is supersaturated but lacks nucleation sites.- Impurities are inhibiting crystallization.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Try a different solvent system.
Low Crystal Yield - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Preheat the filtration apparatus for hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Small or Impure Crystals - The solution cooled too quickly.- High level of impurities in the starting material.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider multiple recrystallizations if the initial purity is low.- If impurities are colored, use activated charcoal during the recrystallization process.
Colored Crystals - Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[4]

Quantitative Data

Table 1: Solubility of Dichloronitrobenzene Isomers in Alcohols at Various Temperatures

The following table presents the mole fraction solubility (x) of 2,3-dichloronitrobenzene in methanol and ethanol at different temperatures. This data can guide solvent selection and estimate expected yields.

Temperature (K)Mole Fraction Solubility (x) in MethanolMole Fraction Solubility (x) in Ethanol
278.150.04580.0512
283.150.05610.0631
288.150.06830.0773
293.150.08280.0942
298.150.10010.1143
303.150.12080.1381

Data adapted from the Journal of Chemical & Engineering Data.[9]

Table 2: Recrystallization of Crude 2,6-Dichlorophenylacetic Acid from Various Solvents

This table summarizes the yield and purity (indicated by melting point) of 2,6-dichlorophenylacetic acid after recrystallization from different solvents.

Solvent SystemInitial Purity (%)Purity after Recrystallization (%)Yield (%)Melting Point (°C)
Aqueous Ethanol (80%)90.098.585158-160
Toluene90.097.075157-159
Heptane/Ethyl Acetate (3:1)90.096.580156-158

Data derived from BenchChem Application Notes.[12]

Experimental Protocols

Protocol 1: Recrystallization of 1,4-Dichlorobenzene from Ethanol

This protocol details a standard laboratory procedure for the purification of 1,4-dichlorobenzene using ethanol as the solvent.[7]

Materials:

  • Impure 1,4-dichlorobenzene

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the impure 1,4-dichlorobenzene in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring. Gradually add more hot ethanol until the 1,4-dichlorobenzene just completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Purity Assessment: Determine the melting point of the purified crystals. Pure 1,4-dichlorobenzene has a melting point of 52-54°C. A sharp melting range close to this value indicates high purity.[7]

Protocol 2: Recrystallization of 2,6-Dichlorophenylacetic Acid from Aqueous Ethanol

This protocol describes the purification of crude 2,6-dichlorophenylacetic acid using a mixed solvent system of ethanol and water.[12]

Materials:

  • Crude 2,6-dichlorophenylacetic acid

  • 95% Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of crude 2,6-dichlorophenylacetic acid in the minimum amount of hot 80% aqueous ethanol. Start with approximately 50 mL of the solvent mixture and add more in small portions if necessary, while heating and stirring, until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 50% aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C until a constant weight is achieved. The expected melting point of the purified product is 158-159°C.[12]

Visualizations

Recrystallization_Workflow A Start: Impure Dichlorinated Compound B Select Appropriate Solvent(s) A->B C Dissolve Compound in Minimum Amount of Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D Insoluble impurities? E Cool Solution Slowly to Induce Crystallization C->E No insoluble impurities D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Pure Crystals G->H I End: Pure Dichlorinated Compound H->I

Caption: General workflow for the recrystallization of dichlorinated compounds.

Troubleshooting_Recrystallization Start Recrystallization Issue Occurs OilingOut Compound Oiling Out? Start->OilingOut NoCrystals No Crystals Forming? OilingOut->NoCrystals No ReheatAddSolvent Reheat and Add More Solvent OilingOut->ReheatAddSolvent Yes LowYield Low Crystal Yield? NoCrystals->LowYield No ReduceSolvent Boil Off Excess Solvent NoCrystals->ReduceSolvent Yes ImpureCrystals Crystals Impure/Colored? LowYield->ImpureCrystals No CheckSolventAmount Review Amount of Solvent Used LowYield->CheckSolventAmount Yes CoolSlower Decrease Cooling Rate ImpureCrystals->CoolSlower Yes SlowCool Cool Solution Slower ReheatAddSolvent->SlowCool InduceCrystallization Scratch Flask or Add Seed Crystal ReduceSolvent->InduceCrystallization CoolThoroughly Ensure Thorough Cooling CheckSolventAmount->CoolThoroughly UseCharcoal Use Activated Charcoal for Colored Impurities CoolSlower->UseCharcoal

References

addressing peak tailing in HPLC analysis of 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of 3-(3,5-Dichlorophenyl)propanoic acid.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common chromatographic issue characterized by an asymmetric peak where the latter half is broader than the front half. This can compromise resolution and lead to inaccurate quantification. This guide provides a systematic approach to diagnose and resolve peak tailing for this compound.

Is the peak tailing affecting only the this compound peak or all peaks in the chromatogram?

  • Only the analyte peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase. Proceed to the "Chemical and Column-Related Issues" section.

  • All peaks are tailing: This is likely due to a system or physical issue. Proceed to the "System-Related Issues" section.

Chemical and Column-Related Issues

1. Mobile Phase pH Optimization

  • Issue: Since this compound is an acidic compound, the pH of the mobile phase is a critical factor influencing its ionization state. If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species can exist, leading to peak tailing.[1] The pKa of the structurally similar 3-(4-Chlorophenyl)propanoic acid is 4.61, and we can estimate a similar pKa for our analyte. To ensure the analyte is in a single, non-ionized form, the mobile phase pH should be adjusted to be at least 1.5-2 pH units below the pKa.[2][3]

  • Solution:

    • Lower the mobile phase pH to a range of 2.5-3.0. This will suppress the ionization of the carboxylic acid group, reducing its interaction with residual silanols on the silica-based stationary phase.[2][4][5]

    • Use a suitable buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the analysis. A buffer concentration of 10-50 mM is generally recommended.[6][7]

2. Secondary Silanol Interactions

  • Issue: Residual silanol groups (-Si-OH) on the surface of silica-based columns can interact with polar functional groups of the analyte, causing peak tailing.[1][4][8] This is a common cause of peak tailing for both acidic and basic compounds.

  • Solution:

    • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces the potential for these secondary interactions.[1][7]

    • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites, thereby improving peak shape.[4][7]

    • Consider a Different Stationary Phase: A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds and may provide a better peak shape compared to a standard C18 column due to π-π interactions.[9][10][11][12]

3. Column Contamination or Degradation

  • Issue: Accumulation of strongly retained sample components or degradation of the stationary phase can lead to active sites that cause peak tailing. A void at the column inlet can also cause peak distortion.[5][7]

  • Solution:

    • Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove contaminants.

    • Use a Guard Column: A guard column installed before the analytical column can protect it from strongly retained impurities.

    • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and require replacement.

System-Related Issues

1. Extra-Column Volume

  • Issue: Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[1]

  • Solution:

    • Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.125 mm) to connect the injector, column, and detector.

    • Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.

2. Column Overload

  • Issue: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase and lead to peak distortion.[7]

  • Solution:

    • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

    • Dilute the Sample: Prepare a more dilute sample and inject the same volume.

    • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most likely cause is the interaction of the analyte with the stationary phase. As an acidic compound, if the mobile phase pH is not sufficiently low, the carboxylic acid group can be partially ionized, leading to secondary interactions with residual silanol groups on the silica packing material. This results in a distorted peak shape.[1][4]

Q2: How does mobile phase pH affect the peak shape of an acidic analyte?

A2: For an acidic analyte like this compound, a mobile phase pH below its pKa (estimated to be around 4.6) will keep it in its neutral, non-ionized form.[2] This non-ionized form has a more consistent interaction with the non-polar stationary phase, resulting in a symmetrical peak. As the pH approaches the pKa, a mixture of ionized and non-ionized forms exists, leading to peak tailing or splitting.[1][3]

Q3: What is an acceptable asymmetry factor for a peak in HPLC?

A3: An ideal peak has an asymmetry factor (As) of 1.0. Generally, an asymmetry factor between 0.9 and 1.2 is considered acceptable for most applications. Values above 1.2 indicate significant peak tailing.

Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?

A4: Yes, the organic modifier can influence peak shape. Methanol is a more polar and protic solvent than acetonitrile and can sometimes be more effective at masking silanol interactions, potentially leading to improved peak symmetry for certain compounds. It is worth evaluating both solvents during method development.

Q5: When should I consider replacing my HPLC column?

A5: You should consider replacing your column if you observe persistent peak tailing, a significant loss of resolution, or a continuous increase in backpressure that cannot be resolved by flushing or other troubleshooting steps. These are often signs of column degradation or contamination.

Data Presentation

The following tables summarize the expected impact of mobile phase pH and column chemistry on the peak asymmetry of this compound.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
5.0> 1.8pH is close to the estimated pKa, leading to mixed ionization states and significant tailing.
4.01.5 - 1.8pH is approaching the pKa, some ionization occurs, resulting in noticeable tailing.
3.01.1 - 1.4Analyte is mostly non-ionized, leading to improved peak shape.
2.5< 1.2Analyte is fully non-ionized, resulting in a symmetrical peak.[4]

Table 2: Comparison of Column Chemistries on Peak Asymmetry

Column TypeExpected Asymmetry Factor (As) at pH 3.0Rationale
Standard C18 (non-end-capped)1.3 - 1.6Higher number of accessible silanol groups leads to secondary interactions.
End-Capped C18< 1.3Reduced silanol activity improves peak symmetry.[7]
Phenyl-Hexyl< 1.2Alternative selectivity through π-π interactions can provide excellent peak shape for aromatic compounds.[9][10]

Experimental Protocols

Protocol 1: HPLC Method for Analysis of this compound

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: End-capped C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 60% A to 40% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Protocol 2: Troubleshooting by Adjusting Mobile Phase pH

  • Prepare three different aqueous mobile phase components:

    • Aqueous A (pH ~4.5): 10 mM Ammonium Acetate in Water.

    • Aqueous B (pH ~3.0): 0.1% Phosphoric Acid in Water.

    • Aqueous C (pH ~2.5): 0.1% Formic Acid in Water.

  • For each aqueous component, prepare the mobile phase by mixing with acetonitrile in the desired ratio (e.g., 60:40 aqueous:acetonitrile).

  • Equilibrate the HPLC system with the first mobile phase (starting with the highest pH) for at least 15 minutes.

  • Inject a standard solution of this compound and record the chromatogram.

  • Calculate the asymmetry factor of the analyte peak.

  • Repeat steps 3-5 for the other mobile phases.

  • Compare the peak shapes and asymmetry factors obtained at each pH to determine the optimal condition.

Visualizations

PeakTailingCauses cluster_chemical Chemical Interactions cluster_physical Physical/System Issues Mobile Phase pH Mobile Phase pH Peak Tailing Peak Tailing Mobile Phase pH->Peak Tailing Silanol Interactions Silanol Interactions Silanol Interactions->Peak Tailing Column Contamination Column Contamination Column Contamination->Peak Tailing Extra-Column Volume Extra-Column Volume Extra-Column Volume->Peak Tailing Column Overload Column Overload Column Overload->Peak Tailing Column Void Column Void Column Void->Peak Tailing

Caption: Primary causes of peak tailing in HPLC analysis.

TroubleshootingWorkflow start Peak Tailing Observed q1 All peaks tailing? start->q1 system_issues Investigate System Issues: - Extra-column volume - Column overload q1->system_issues Yes chemical_issues Investigate Chemical Interactions q1->chemical_issues No end Peak Shape Improved system_issues->end q2 Is mobile phase pH < 3.0? chemical_issues->q2 adjust_ph Lower mobile phase pH to 2.5-3.0 and use a buffer q2->adjust_ph No q3 Using an end-capped column? q2->q3 Yes adjust_ph->q3 change_column Switch to an end-capped or Phenyl-Hexyl column q3->change_column No check_contamination Check for column contamination and flush if necessary q3->check_contamination Yes change_column->check_contamination check_contamination->end

Caption: A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Resolving Co-eluting Peaks in the HPLC Separation of Dichlorophenyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) separation of dichlorophenyl isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of dichlorophenyl isomers in a question-and-answer format.

Question: My dichlorophenyl isomer peaks are completely co-eluting. What is the first step to troubleshoot this issue?

Answer:

Complete co-elution indicates a lack of selectivity (α) in your current HPLC method. The initial and most impactful troubleshooting step is to modify the mobile phase composition. A systematic approach to this is crucial for efficient method development.[1]

Here is a logical workflow to follow:

G start Start: Co-eluting Peaks mobile_phase Modify Mobile Phase start->mobile_phase solvent_strength Adjust Organic Solvent % mobile_phase->solvent_strength check_resolution1 Assess Resolution solvent_strength->check_resolution1 solvent_type Change Organic Solvent (e.g., ACN to MeOH) solvent_type->check_resolution1 ph_adjustment Adjust Mobile Phase pH (if applicable) ph_adjustment->check_resolution1 check_resolution1->solvent_type No Improvement check_resolution1->ph_adjustment Partial Improvement change_column Change Stationary Phase check_resolution1->change_column No/Minor Improvement end End: Resolved Peaks check_resolution1->end Resolved phenyl_column Use a Phenyl-based Column (e.g., Phenyl-Hexyl) change_column->phenyl_column check_resolution2 Assess Resolution phenyl_column->check_resolution2 c18_screening Screen Different C18 Columns c18_screening->check_resolution2 check_resolution2->c18_screening No Improvement optimize_other Optimize Other Parameters (Temperature, Flow Rate) check_resolution2->optimize_other Partial Improvement check_resolution2->end Resolved optimize_other->check_resolution2

Caption: Troubleshooting workflow for co-eluting peaks.

Question: How do I systematically adjust the mobile phase to improve separation?

Answer:

A systematic approach to mobile phase optimization involves altering the organic modifier concentration, changing the organic modifier itself, and adjusting the pH.

Experimental Protocol: Mobile Phase Optimization

  • Initial Conditions: Begin with a standard reversed-phase condition, for example, a C18 column with a mobile phase of acetonitrile and water.

  • Adjust Organic Solvent Percentage (Solvent Strength):

    • Perform a series of isocratic runs, decreasing the percentage of the organic solvent (e.g., acetonitrile) in 5% increments.[2]

    • For example, if your initial condition is 70% acetonitrile, run at 65%, 60%, and 55%.

    • Monitor the retention time and resolution of the dichlorophenyl isomer peaks. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

  • Change the Organic Solvent (Selectivity Tuning):

    • If adjusting the solvent strength is insufficient, switch the organic modifier.[3] Acetonitrile and methanol are common choices with different selectivities.[3]

    • For instance, if you were using acetonitrile/water, prepare a mobile phase with methanol/water at a concentration that gives a similar retention time for the first eluting peak as a starting point.

    • The change in solvent can alter the elution order of the isomers.[3]

  • Adjust Mobile Phase pH (for Ionizable Isomers):

    • While dichlorophenyl isomers are generally neutral, related compounds or impurities might be ionizable.

    • If applicable, adjust the mobile phase pH using a buffer. For acidic compounds, a lower pH (e.g., adding 0.1% formic acid) can improve peak shape and retention. For basic compounds, a higher pH might be beneficial, but care must be taken with silica-based columns.

Question: I've tried modifying the mobile phase, but the peaks are still not baseline resolved. What's the next step?

Answer:

If mobile phase optimization is unsuccessful, the next critical step is to change the stationary phase. Different column chemistries offer alternative separation mechanisms that can significantly improve the resolution of isomers.

For dichlorophenyl isomers, which are aromatic, a phenyl-based column is an excellent choice. The π-π interactions between the phenyl rings of the stationary phase and the analytes can provide unique selectivity that is not achievable with a standard C18 column.[4]

Data Presentation: Comparison of Stationary Phases for Dichlorophenyl Isomer Separation (Illustrative Data)

Stationary PhaseMobile Phase (ACN:H₂O)Isomer PairRetention Time (min)Resolution (Rs)
C18 60:401,2-DCP & 1,3-DCP5.2, 5.40.8
1,3-DCP & 1,4-DCP5.4, 5.50.5
Phenyl-Hexyl 60:401,2-DCP & 1,3-DCP6.8, 7.51.8
1,3-DCP & 1,4-DCP7.5, 8.11.6

Note: This data is for illustrative purposes to demonstrate the potential impact of stationary phase selection.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in HPLC?

A1: Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping or a single merged peak in the chromatogram. This prevents accurate quantification and identification of the individual components.

Q2: How can I detect co-elution if the peak looks symmetrical?

A2: While a shoulder on a peak can indicate co-elution, perfectly co-eluting peaks may appear symmetrical. A diode array detector (DAD) or a mass spectrometer (MS) can help detect co-elution. A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak. If the spectra are not identical, it suggests the presence of multiple components. Similarly, an MS detector can reveal different mass-to-charge ratios across the eluting peak.

Q3: What type of HPLC column is best for separating dichlorophenyl isomers?

A3: While a standard C18 column can be a good starting point, columns with phenyl-based stationary phases, such as Phenyl-Hexyl, often provide superior resolution for aromatic isomers like dichlorophenyls.[4] This is due to the additional π-π interaction mechanism that enhances selectivity.[4]

Q4: Can changing the column temperature or flow rate improve the resolution of dichlorophenyl isomers?

A4: Yes, both temperature and flow rate can influence resolution, although their effect is often less dramatic than changing the mobile phase or stationary phase.

  • Temperature: Increasing the column temperature generally decreases viscosity, which can lead to sharper peaks and potentially better resolution. However, it can also decrease retention times, which might reduce resolution. The effect of temperature on selectivity can be unpredictable and needs to be evaluated empirically.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation (increase the number of theoretical plates), leading to narrower peaks and improved resolution. However, this will also increase the analysis time.

Experimental Protocol: General Sample Preparation for Dichlorophenyl Isomer Analysis

  • Standard Preparation:

    • Accurately weigh a known amount of each dichlorophenyl isomer standard.

    • Dissolve the standards in a suitable solvent, such as acetonitrile or methanol, to prepare individual stock solutions.

    • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration in the mobile phase.

  • Sample Preparation:

    • Dissolve the sample containing the dichlorophenyl isomers in a solvent that is compatible with the mobile phase.

    • If the sample matrix is complex, a sample clean-up step, such as solid-phase extraction (SPE), may be necessary to remove interferences.

    • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter before injecting it into the HPLC system to prevent clogging of the column and tubing.

Q5: What are some common mobile phase additives, and can they help in separating dichlorophenyl isomers?

A5: For neutral compounds like dichlorophenyl isomers, mobile phase additives are less likely to have a significant impact on selectivity compared to changes in the primary organic solvent. However, for related acidic or basic impurities, buffers are crucial. Common additives include:

  • Acids: Formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) are used to control the pH of the mobile phase and suppress the ionization of acidic analytes, leading to better peak shapes.

  • Bases: Additives like triethylamine (TEA) can be used to mask active silanol groups on the stationary phase and improve the peak shape of basic compounds.

  • Buffers: Phosphate or acetate buffers are used to maintain a constant pH, which is critical for reproducible retention times of ionizable compounds.

Q6: What is a logical workflow for developing an HPLC method for dichlorophenyl isomer separation from scratch?

A6: A systematic workflow for method development is essential for achieving a robust separation efficiently.

G start Start: Method Development lit_review Literature Review & Analyte Properties start->lit_review initial_conditions Select Initial Conditions (C18, ACN/H2O, 30°C) lit_review->initial_conditions scouting_run Perform Scouting Gradient Run initial_conditions->scouting_run assess_separation Assess Peak Separation scouting_run->assess_separation optimize_gradient Optimize Gradient/Isocratic (Solvent Ratio) assess_separation->optimize_gradient Some Separation change_solvent Change Organic Solvent (MeOH) assess_separation->change_solvent Poor Separation change_column Change Column (Phenyl-Hexyl) assess_separation->change_column Still Poor fine_tune Fine-Tune Parameters (Temp, Flow Rate) assess_separation->fine_tune Good Separation optimize_gradient->assess_separation change_solvent->assess_separation change_column->assess_separation method_validation Method Validation fine_tune->method_validation end End: Validated Method method_validation->end

References

dealing with oily products during the purification of arylpropanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of arylpropanoic acids, particularly when dealing with oily products.

Frequently Asked Questions (FAQs)

Q1: Why is my arylpropanoic acid product appearing as an oil instead of a solid crystalline product?

A1: The formation of an oily product, a phenomenon known as "oiling out," can occur for several reasons during the purification of arylpropanoic acids.[1] The primary causes include:

  • High Concentration of Impurities: The presence of impurities can disrupt the crystal lattice formation, leading to an oily mixture.[2][3]

  • Inappropriate Solvent Choice: The solvent system used may be too effective, keeping the compound dissolved even at low temperatures, or it may not be suitable for the specific arylpropanoic acid, promoting oil formation.[4]

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to separate from the solution faster than crystals can form, resulting in a supersaturated oil.[4][5]

  • Low Melting Point of the Product: Some arylpropanoic acid derivatives may have a low melting point, causing them to separate as a liquid if the crystallization temperature is above their melting point.[1]

  • Presence of Residual Solvents: Trapped solvent molecules can interfere with the crystallization process.[2]

Q2: What immediate steps can I take if my product has "oiled out"?

A2: If your product oils out, the primary goal is to redissolve the oil and encourage it to crystallize slowly. A common approach is to heat the solution to dissolve the oil and then add a small amount of additional hot solvent to reduce the concentration slightly.[4][6] Subsequently, allowing the solution to cool very slowly can promote proper crystal formation.[4][5]

Q3: Can I proceed to the next synthetic step with an oily product?

A3: It is generally not advisable to proceed with an oily product without purification. Oils are often indicative of impurities that can interfere with subsequent reactions, leading to lower yields and more complex purification challenges later on.[5] In some industrial settings, a process called "telescoping" is used, where an unisolated, oily intermediate in a solution is carried directly into the next reaction step to avoid a difficult purification.[7] However, this requires careful process development and is not typically recommended during research and development without a thorough understanding of the impurity profile.

Q4: What are the primary purification methods if recrystallization consistently fails for my oily arylpropanoic acid?

A4: If recrystallization proves ineffective, several other purification techniques can be employed for oily arylpropanoic acids:

  • Column Chromatography: This is a highly effective method for separating oily compounds from impurities based on their different affinities for the stationary and mobile phases.[8][9]

  • Vacuum Distillation: If the arylpropanoic acid is thermally stable, vacuum distillation can be used to purify it, especially if the impurities have significantly different boiling points.[7]

  • Liquid-Liquid Extraction: This technique can be used to separate the desired acid from impurities by partitioning them between two immiscible liquid phases, often by adjusting the pH to ionize the carboxylic acid.[7][8][10]

Troubleshooting Guide for Oily Products

Issue: My arylpropanoic acid has "oiled out" during the cooling phase of recrystallization. How can I resolve this and obtain a crystalline product?

This is a common problem that can often be solved by systematically adjusting the crystallization conditions.

Possible Cause 1: Solution is too concentrated.

  • Solution: The solubility of your compound may have been exceeded at the boiling point of the solvent.[4] Add a small amount of additional hot solvent to the mixture until the oil redissolves completely, then allow it to cool slowly.[4][6]

Possible Cause 2: The cooling rate is too rapid.

  • Solution: Rapid cooling favors the formation of an oil over a structured crystal lattice.[4] After dissolving your compound in the hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop. Insulating the flask can further slow the cooling process. Once at room temperature, you can proceed to cool it further in an ice bath.[4][6]

Possible Cause 3: The chosen solvent system is not optimal.

  • Solution: The polarity and solubility characteristics of the solvent are critical.[2][3] If oiling out persists, a different solvent or a mixed solvent system should be explored.[11][12] A good starting point is to use a solvent in which the compound is readily soluble when hot and sparingly soluble when cold.[10][13] For mixed solvent systems, dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent until turbidity appears, then heat to clarify and cool slowly.[13]

Possible Cause 4: Nucleation has not been initiated.

  • Solution: A supersaturated solution may require a nucleation site to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[1][14] This creates microscopic scratches that can serve as nucleation points for crystal growth.[14]

    • Seeding: Introduce a tiny crystal of the pure arylpropanoic acid (a "seed crystal") into the cooled, supersaturated solution.[14] This provides a template for further crystal growth.[14]

Possible Cause 5: Presence of persistent impurities.

  • Solution: If the above methods fail, it is likely that impurities are inhibiting crystallization.[10] In this case, an alternative purification method is recommended before attempting recrystallization again.

    • Column Chromatography: Purify the oily product using silica gel chromatography to remove impurities.[8][15]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The arylpropanoic acid will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure acid, which can then be recrystallized.[16]

Data Presentation

Table 1: Common Solvent Systems for Recrystallization of Arylpropanoic Acids

Solvent SystemTypeNotesReference
Ethanol/WaterMixed-SolventA versatile system for moderately polar compounds.[12]
Hexane/Ethyl AcetateMixed-SolventGood for compounds with intermediate polarity. Often used in chromatography as well.[12][15]
Acetone/HexaneMixed-SolventA generally effective mixture for a range of organic compounds.[12]
Dichloromethane/HexaneMixed-SolventSuitable for less polar compounds; often used after chromatography.[17]
Petroleum EtherSingle SolventCommonly used for recrystallization of 2-phenylpropionic acid.[4]
TolueneSingle SolventCan be effective but may require careful handling due to its higher boiling point.[18]

Table 2: Troubleshooting Summary for "Oiling Out"

SymptomPossible CauseRecommended Action(s)
Oil forms upon cooling.Solution too concentrated.Reheat and add more hot solvent.[4]
Rapid cooling.Allow to cool slowly to room temperature before using an ice bath.[4]
Inappropriate solvent.Try a different solvent or a mixed-solvent system.[11]
No crystals form, even after prolonged cooling.Supersaturation without nucleation.Scratch the flask with a glass rod or add a seed crystal.[14]
Too much solvent used.Evaporate some of the solvent to increase concentration and cool again.[4][14]
Oiling out persists despite trying the above.High level of impurities.Purify the crude product by another method, such as column chromatography or acid-base extraction, before attempting recrystallization again.[8][10]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Dissolution: Place the crude, oily arylpropanoic acid into an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of thesolvent. Avoid adding a large excess of solvent.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10][19]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: Column Chromatography for Oily Products

  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the oily product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel.[8]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[8]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified arylpropanoic acid.

Mandatory Visualization

G start_node Oily Product Observed During Purification process_node1 Reheat to Dissolve Oil + Add Small Amount of Hot Solvent start_node->process_node1 Initial Response decision_node decision_node process_node process_node end_node Isolate Pure Crystals alt_end_node alt_end_node process_node2 Allow to Cool Slowly (Room Temp -> Ice Bath) process_node1->process_node2 decision1 Crystals Form? process_node2->decision1 decision1->end_node Yes process_node3 Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal decision1->process_node3 No decision2 Crystals Form? process_node3->decision2 decision2->end_node Yes decision3 Change Solvent System? decision2->decision3 No decision3->process_node1 Yes, try new solvent process_node4 Alternative Purification Required (Persistent Impurities Likely) decision3->process_node4 No, or failed alt_end_node1 Purify via Column Chromatography process_node4->alt_end_node1 alt_end_node2 Purify via Acid-Base Extraction process_node4->alt_end_node2

Caption: Troubleshooting workflow for handling oily products during purification.

G cause_node cause_node effect_node Oiling Out of Arylpropanoic Acid factor_node factor_node cause_node1 High Impurity Concentration factor1 Disrupts Crystal Lattice Formation cause_node1->factor1 cause_node2 Rapid Cooling Rate factor2 Insufficient Time for Nucleation cause_node2->factor2 cause_node3 Inappropriate Solvent Choice factor3 Solvent Too Strong or Poor Match cause_node3->factor3 cause_node4 High Solute Concentration factor4 Exceeds Solubility Limit Too Quickly cause_node4->factor4 factor1->effect_node factor2->effect_node factor3->effect_node factor4->effect_node

Caption: Key factors contributing to the "oiling out" phenomenon.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-(3,5-Dichlorophenyl)propanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternative methods for the quantitative analysis of 3-(3,5-Dichlorophenyl)propanoic acid. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, with a focus on method validation in accordance with ICH guidelines.

Introduction to Analytical Method Validation

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4] This guide will compare a validated HPLC method with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound, a non-volatile organic acid, HPLC is a widely used and robust technique. However, UPLC-MS offers faster analysis times and greater sensitivity, while GC-MS can be employed for volatile derivatives of the analyte.[1]

The following table summarizes the typical performance characteristics of HPLC, UPLC-MS, and GC-MS for the analysis of dichlorophenyl derivatives. The data for the HPLC method is based on a validated method for similar isomers, which is expected to be directly applicable to this compound with minor modifications. Data for UPLC-MS and GC-MS is based on published methods for similar acidic compounds.[1]

ParameterHPLCUPLC-MSGC-MS (after derivatization)
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 1.0%< 3.0%
LOD ~10 ng/mL~0.1 ng/mL~1 ng/mL
LOQ ~30 ng/mL~0.5 ng/mL~5 ng/mL
Analysis Time 10 - 20 min2 - 5 min15 - 30 min
Specificity HighVery HighHigh
Robustness HighModerateModerate

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis of this compound.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic elution)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 235 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the method.

  • Derivatization:

    • Evaporate the solvent from the sample extract.

    • Add a derivatizing agent (e.g., BF3/methanol) and heat to form the methyl ester derivative.

  • Chromatographic Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program: Initial temperature: 80 °C, hold for 2 minutes. Ramp: 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[1]

    • Injector Temperature: 250 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Scan Range: m/z 50-500.[1]

  • Validation: Validation of the GC-MS method would follow similar principles as the HPLC method, with appropriate adjustments for the derivatization step.[1]

Method Validation Workflow and Comparison

The following diagrams illustrate the typical workflow for HPLC method validation and a comparison of the analytical techniques discussed.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation Dev Method Development & Optimization Specificity Specificity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_hplc HPLC cluster_uplc UPLC-MS cluster_gcms GC-MS Analyte 3-(3,5-Dichlorophenyl) propanoic acid HPLC Robust & Widely Used Analyte->HPLC UPLC High Sensitivity & Speed Analyte->UPLC GCMS Requires Derivatization Analyte->GCMS HPLC_Pros Pros: - High Robustness - Lower Cost HPLC->HPLC_Pros HPLC_Cons Cons: - Longer Runtimes - Moderate Sensitivity HPLC->HPLC_Cons UPLC_Pros Pros: - High Sensitivity - Fast Analysis UPLC->UPLC_Pros UPLC_Cons Cons: - Higher Cost - More Complex UPLC->UPLC_Cons GCMS_Pros Pros: - High Specificity (MS) - Good for Volatiles GCMS->GCMS_Pros GCMS_Cons Cons: - Derivatization Needed - Thermal Degradation Risk GCMS->GCMS_Cons

Caption: Comparison of Analytical Methods.

References

Establishing Linearity and Range in Analytical Assays for Arylpropanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for establishing linearity and range in assays for arylpropanoic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure robust and reliable analytical method validation.

Arylpropanoic acid derivatives, including well-known drugs like Ibuprofen and Naproxen, are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[1][2][3][4] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[2][5] Accurate quantification of these compounds in various matrices is critical for pharmaceutical development, quality control, and bioequivalence studies.[4][5]

Method validation is a regulatory requirement that ensures an analytical procedure is suitable for its intended purpose.[6][7] Within this framework, linearity and range are fundamental parameters that define the quantifiable limits of the assay.[8][9][10]

  • Linearity is the ability of an assay to produce test results that are directly proportional to the concentration of the analyte within a given range.[8][10]

  • Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9][10]

This guide will compare two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide a detailed protocol for conducting linearity and range studies in accordance with International Council for Harmonisation (ICH) guidelines.[8][9][10]

Comparative Performance of Analytical Techniques

The choice of analytical technique often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely accessible technique, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low detection limits are necessary.[11][12]

Table 1: Comparison of Linearity and Range for Arylpropanoic Acid Assays

ParameterHPLC-UVLC-MS/MS
Typical Analytes Ibuprofen, Naproxen, KetoprofenIbuprofen, Naproxen, Diclofenac, Celecoxib
Typical Linear Range 1 - 120 µg/mL1 ng/mL - 1000 ng/mL
Correlation Coefficient (r²) Typically ≥ 0.999[13]Typically > 0.99
Lower Limit of Quantitation (LLOQ) ~10 ng/mL[5]Can be < 1 ng/mL[11]
Primary Advantages Cost-effective, robust, widely availableHigh sensitivity, high selectivity, ideal for complex matrices (e.g., plasma)[12]
Primary Limitations Lower sensitivity, potential for matrix interferenceHigher cost, potential for matrix effects (ion suppression)

Experimental Protocols

Protocol 1: Establishing Linearity and Range

This protocol is based on the ICH Q2(R1) guidelines for the validation of analytical procedures.[10]

1. Objective: To determine the linearity and analytical range of a quantitative method for an arylpropanoic acid.

2. Materials:

  • Reference Standard (RS) of the target arylpropanoic acid with known purity.

  • Blank matrix (e.g., plasma, formulation excipients).

  • High-purity solvents and reagents specific to the chosen analytical method (e.g., HPLC-grade acetonitrile, water, formic acid).

3. Preparation of Calibration Standards:

  • Prepare a primary stock solution of the arylpropanoic acid RS in a suitable solvent.

  • Perform serial dilutions of the stock solution to prepare a minimum of five concentration levels spanning the expected range.[10][14][15]

  • For assay methods, the range should typically cover 80% to 120% of the test concentration.[9] For impurity testing, the range must extend from the reporting level to 120% of the specification limit.[9]

  • A typical concentration series for an HPLC-UV assay of a drug product might be: 50%, 75%, 100%, 125%, and 150% of the target concentration.[13]

4. Experimental Procedure:

  • Analyze each concentration level in triplicate to assess precision at each point.

  • Record the analytical response (e.g., peak area for chromatography) for each measurement.

5. Data Analysis and Acceptance Criteria:

  • Linearity:

    • Plot the mean analytical response versus the known concentration for each level.

    • Perform a linear regression analysis using the method of least squares to calculate the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).[10][14][15]

    • Acceptance Criteria:

      • Visually inspect the plot for a clear linear relationship.

      • The correlation coefficient (r) should be ≥ 0.999 or as scientifically justified.[13]

      • The y-intercept should be minimal (e.g., less than 2% of the response at 100% concentration).[13]

      • Examine a plot of residuals (the difference between the actual and predicted response) to check for any systematic patterns or trends, which might indicate non-linearity.[14][16]

  • Range:

    • The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision within the tested concentration interval.[10][14]

    • Acceptance Criteria: The established range must encompass the concentrations at which the method demonstrates acceptable performance for all three parameters (linearity, accuracy, and precision).

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the key processes involved in establishing assay linearity and the biological target of arylpropanoic acids.

Caption: Workflow for establishing linearity and range in an analytical assay.

Caption: Mechanism of action of arylpropanoic acids via COX enzyme inhibition.

References

A Comparative Guide to Determining the Limit of Detection and Quantification for 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the analyte 3-(3,5-Dichlorophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to validate analytical methods with robust and scientifically sound procedures. The guide outlines detailed experimental protocols, presents comparative data, and visualizes the workflow for clarity.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value.[1][2][3] The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[2][3][4] Establishing these parameters is a critical component of analytical method validation, ensuring the reliability of data in research and quality control.[2][5]

Comparison of Methodologies for LOD and LOQ Determination

Several approaches are recognized by regulatory bodies like the International Council for Harmonisation (ICH) for determining LOD and LOQ.[1][6] The most common methods are based on visual evaluation, the signal-to-noise ratio, and the standard deviation of the response and the slope of a calibration curve.[6][7]

Method Principle Advantages Disadvantages
Visual Evaluation The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection.[1][3]Simple and can be used for non-instrumental methods.Highly subjective and operator-dependent; not recommended for modern instrumental analysis.
Signal-to-Noise (S/N) Ratio This method compares the signal height from an analyte to the background noise of the system.[8] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[3][4][8][9]Practical and widely used for methods that exhibit baseline noise, such as chromatography and spectroscopy.[8]The method of calculating S/N can vary between software and may not be consistently defined.[6]
Standard Deviation of the Response and Slope This approach uses the slope of the calibration curve and the standard deviation of the response.[5][7] The formulas are: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S) .[3][4][7][10]More objective and statistically robust than other methods.[11]Requires a well-defined linear calibration curve in the range of the LOD and LOQ.[10] The standard deviation (σ) can be derived from the blank, the residual standard deviation of the regression line, or the y-intercept.[7][11]

Experimental Protocol: LOD and LOQ Determination by HPLC-UV

This protocol describes the determination of LOD and LOQ for this compound using High-Performance Liquid Chromatography with an Ultraviolet (UV) detector.

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Solvent: A suitable solvent for dissolving the standard, such as a mixture of acetonitrile and water.

Chromatographic Conditions (Example)
  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 225 nm (A wavelength scan should be performed to determine the absorbance maximum).

  • Run Time: Sufficient to allow for elution of the analyte peak (e.g., 10 minutes).

Preparation of Solutions
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the solvent to make a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards and solutions at concentrations near the expected LOD and LOQ.

LOD and LOQ Determination Procedures

Method A: Signal-to-Noise (S/N) Ratio

  • Estimate LOD/LOQ: Prepare and inject a series of increasingly dilute solutions of this compound.

  • Determine Noise: Measure the baseline noise in a region of the chromatogram where no peaks are present, or from a blank injection.

  • Determine Signal: Measure the height of the analyte peak.

  • Calculate S/N Ratio: Calculate the ratio of the signal height to the noise height. Many chromatography data systems can perform this calculation automatically.

  • Establish LOD and LOQ:

    • The concentration that yields an S/N ratio of approximately 3 is designated as the LOD.[8][12]

    • The concentration that yields an S/N ratio of approximately 10 is designated as the LOQ.[8][12]

  • Confirmation: Prepare and inject samples (n=3 to 6) at the determined LOQ concentration to verify that the analyte can be reliably quantified with acceptable precision and accuracy.[3]

Method B: Based on Calibration Curve

  • Construct Calibration Curve: Prepare and inject at least 5-7 standard solutions at concentrations in the expected range of the LOQ.[1] For example, if the expected LOQ is 0.1 µg/mL, prepare standards from 0.05 µg/mL to 0.5 µg/mL.

  • Perform Linear Regression: Plot the peak area (response) versus the concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should ideally be ≥ 0.998.[3]

  • Determine Slope (S): The slope of the calibration curve is 'm' from the regression equation.

  • Determine Standard Deviation of the Response (σ): The standard deviation of the response can be estimated in several ways:

    • Standard Deviation of the y-intercepts: Generate multiple (e.g., 6-10) calibration curves and calculate the standard deviation of the y-intercepts.

    • Residual Standard Deviation of the Regression Line (STEYX): This value is often provided by the chromatography software or can be calculated in spreadsheet programs.[13]

    • Standard Deviation of the Blank: Make multiple injections (e.g., 10) of a blank solution and calculate the standard deviation of the responses.

  • Calculate LOD and LOQ: Use the following formulas:

    • LOD = 3.3 * (σ / S)[4][7][10]

    • LOQ = 10 * (σ / S)[4][7][10]

  • Confirmation: Prepare and inject a set of samples (e.g., n=6) at the calculated LOQ concentration. The results should demonstrate acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., recovery of 80-120%).[3][14]

Comparative Data Summary

The following table presents hypothetical data for the determination of LOD and LOQ for this compound using the described HPLC-UV method. This illustrates the potential variation in results based on the chosen methodology.

Parameter S/N Ratio Method Calibration Curve Method (using STEYX) Regulatory Guideline
LOD 0.04 µg/mL (at S/N ≈ 3)0.035 µg/mLThe lowest amount of analyte that can be detected.[2]
LOQ 0.12 µg/mL (at S/N ≈ 10)0.106 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
Precision at LOQ (%RSD) 4.5%3.8%Typically ≤ 10-20%
Accuracy at LOQ (% Recovery) 98.5%101.2%Typically 80-120%

Note: The data presented are for illustrative purposes only and must be determined experimentally for each specific analytical method and instrument.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the LOD and LOQ of an analyte using an instrumental method like HPLC.

LOD_LOQ_Workflow cluster_prep Phase 1: Preparation cluster_determination Phase 2: Determination cluster_verification Phase 3: Verification & Reporting prep_method Develop & Optimize Analytical Method (HPLC-UV) prep_std Prepare Stock & Working Standard Solutions prep_method->prep_std prep_blank Prepare Blank Solution prep_std->prep_blank start_det Select Determination Approach prep_blank->start_det sn_path S/N Ratio Method start_det->sn_path cal_path Calibration Curve Method start_det->cal_path sn_inject Inject Dilute Standards & Blank sn_path->sn_inject sn_calc Calculate S/N Ratio sn_inject->sn_calc sn_lod Identify Concentration for S/N ≈ 3 (LOD) sn_calc->sn_lod sn_loq Identify Concentration for S/N ≈ 10 (LOQ) sn_lod->sn_loq verify_loq Verify LOQ Concentration (n≥6 injections) sn_loq->verify_loq cal_inject Inject Standards in LOQ Range & Blank cal_path->cal_inject cal_calc Perform Linear Regression (Get Slope 'S' and STEYX 'σ') cal_inject->cal_calc cal_lod Calculate LOD = 3.3 * σ/S cal_calc->cal_lod cal_loq Calculate LOQ = 10 * σ/S cal_lod->cal_loq cal_loq->verify_loq verify_check Check Precision (%RSD) & Accuracy (% Recovery) verify_loq->verify_check report Report LOD & LOQ Values with Method Used verify_check->report Criteria Met

Caption: Workflow for LOD and LOQ determination.

Conclusion

Determining the LOD and LOQ is a fundamental requirement for the validation of analytical methods. For this compound, both the signal-to-noise ratio and the calibration curve-based methods provide viable paths for establishing these figures of merit. The calibration curve method is generally considered more statistically robust, while the S/N method is often more practical for chromatographic analyses.[14] Regardless of the method chosen, it is crucial to perform a final verification step by analyzing samples at the determined LOQ to confirm that the method provides results with acceptable precision and accuracy.[3][7] The choice of method should be justified and documented according to the specific requirements of the analysis and any applicable regulatory guidelines.[15]

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of dichlorophenyl compounds is critical in various fields, including pharmaceutical development, environmental monitoring, and food safety. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of the performance of common analytical techniques used for the analysis of dichlorophenyl compounds, supported by experimental data and detailed methodologies.

Understanding Accuracy and Precision

In analytical chemistry, accuracy and precision are two fundamental parameters for method validation.[1][2][3][4]

  • Accuracy refers to the closeness of a measured value to a standard or known true value.[1][2][5] It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix.[2][5]

  • Precision represents the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to a homogeneous sample.[1][2][5] It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).[6]

The relationship between these two concepts is crucial for method validation. An ideal analytical method is both accurate and precise.

cluster_1 Target Value A High Accuracy High Precision Target True Value B Low Accuracy High Precision C High Accuracy Low Precision D Low Accuracy Low Precision

Caption: Relationship between accuracy and precision.

Comparison of Analytical Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two most prevalent techniques for the analysis of dichlorophenyl compounds.[7][8] The choice between them often depends on the analyte's volatility, thermal stability, and the required sensitivity.[8]

Data Summary

The following table summarizes the accuracy and precision data for various analytical methods applied to different dichlorophenyl compounds.

CompoundAnalytical MethodMatrixAccuracy (% Recovery)Precision (% RSD)Reference
4,4'-DicofolGC-On-Column InjectionArctic Cod65% (low dose), 77% (high dose)Not Reported[9][10]
4,4'-Dichlorobenzophenone (DCBP)GC-On-Column InjectionArctic Cod99% (low dose), 146% (high dose)Not Reported[9][10]
2,4-Dichlorophenoxy)acetic acid (2,4-D)LC/MS/MSWaterMean 64-65%Not Reported[11]
DicloranLC-MS/MSWater70-120%≤20%[12]
Various Endocrine DisruptorsSPE-GC-MSDairy Products80-108%< 7.6%[13]
Various PesticidesGC-MS/MSCatla catla fish70.33-106.06%< 20%[14]
cis-1,3-DichloropropeneGCRat Blood80.8-98.5%Not Reported[15]
trans-1,3-DichloropropeneGCRat Blood81.3-98.2%Not Reported[15]
cis-1,3-DichloropropeneGC/MSRat Blood83.1-94.9%Not Reported[15]
trans-1,3-DichloropropeneGC/MSRat Blood88.7-98.8%Not Reported[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental workflows and protocols for GC-MS and HPLC analysis of dichlorophenyl compounds.

General Analytical Workflow

A typical workflow for the analysis of dichlorophenyl compounds involves several key stages, from sample collection to data analysis.

A Sample Collection B Sample Preparation (Extraction, Clean-up) A->B C Chromatographic Separation (GC or HPLC) B->C D Detection (MS, ECD, UV, etc.) C->D E Data Acquisition and Processing D->E F Quantification and Reporting E->F

Caption: General experimental workflow.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for (2R)-2-(3,4-Dichlorophenyl)oxirane

This method is effective for the separation and identification of volatile and semi-volatile impurities.[7]

  • Sample Preparation : A stock solution is prepared by dissolving 10 mg of the (2R)-2-(3,4-Dichlorophenyl)oxirane sample in 10 mL of dichloromethane. A 1 µL aliquot of this solution is then injected into the GC-MS system.[7]

  • Instrumentation : A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is used.[7]

    • Injector : On-column injection can be used as an alternative to splitless injection to prevent thermal decomposition of thermally labile compounds like dicofol.[9][10]

    • Column : A chiral capillary column is suitable for separating stereoisomers.[7]

    • Carrier Gas : Helium, argon, or nitrogen are common choices.[16]

  • Detection : Mass spectrometry with Electron Ionization (EI) is typically used.[7][8]

  • Data Processing : Impurities are identified through library searches and quantified, often in Selected Ion Monitoring (SIM) mode for higher sensitivity.[7]

High-Performance Liquid Chromatography (HPLC) Protocol for 4-Amino-N-(3,5-dichlorophenyl)benzamide

HPLC is a versatile technique for a broad range of non-volatile and thermally labile compounds.[7]

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile:water mixture.[5]

  • Instrumentation : A high-performance liquid chromatograph equipped with a UV detector.[7]

    • Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for reversed-phase chromatography.[5]

    • Mobile Phase : A gradient elution with 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is often employed. For example, a gradient from 30% B to 90% B over 20 minutes.[5]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[5]

    • Column Temperature : Maintained at 30 °C.[5]

  • Detection : UV detection at a wavelength of 254 nm is a common choice.[5]

  • Injection Volume : 10 µL.[5]

Conclusion

Both GC-MS and HPLC are powerful and reliable techniques for the quantitative analysis of dichlorophenyl compounds. The choice of method should be guided by the specific physicochemical properties of the analyte, the sample matrix, and the required sensitivity and throughput. For volatile and semi-volatile compounds, GC-MS offers high sensitivity and specificity.[7] For non-volatile or thermally labile compounds, HPLC is often the more practical and robust choice.[7][8] Method validation, encompassing accuracy, precision, and other parameters, is essential to ensure that the chosen method is fit for its intended purpose and yields reliable data.[2][3][4]

References

A Comparative Analysis of 3-(3,5-Dichlorophenyl)propanoic Acid and Commercial "Profens" in Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-(3,5-Dichlorophenyl)propanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. While extensive data exists for commercial profens such as ibuprofen and naproxen, publicly available research on the specific biological activity of this compound is limited. This guide, therefore, focuses on the known mechanisms and quantitative data for common profens to provide a framework for potential evaluation of novel compounds like this compound.

Introduction to Profens and their Mechanism of Action

Profens, a class of NSAIDs, are derivatives of 2-arylpropionic acid.[1][2] Widely used members of this class include ibuprofen, naproxen, ketoprofen, and flurbiprofen.[3] Their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are mediated through the inhibition of cyclooxygenase (COX) enzymes.[2]

The key mechanism of action for profens involves the inhibition of the COX enzymes, COX-1 and COX-2.[4] These enzymes are critical in the arachidonic acid cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4] COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[2] The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is associated with some common side effects, such as gastrointestinal issues.[4]

Comparative Biological Activity of Profens

The inhibitory potency of profens against COX-1 and COX-2 is a key determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 versus COX-2 is used to express the selectivity of the drug.

While no specific IC50 values for this compound are available in the reviewed literature, the table below summarizes the reported IC50 values for several common profens, providing a benchmark for comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
Ibuprofen22.33.90.17
Naproxen---
Ketoprofen0.0020.02613
Flurbiprofen---
Diclofenac (non-profen NSAID for comparison)0.02060.1035

Note: Data for Naproxen and Flurbiprofen were not consistently available in a comparable format across the reviewed sources. The selectivity index is calculated as IC50(COX-2)/IC50(COX-1); a lower value indicates higher selectivity for COX-2.

Experimental Protocols

A variety of in vitro assays are utilized to determine the COX inhibitory activity of compounds. A common method is the measurement of prostaglandin production from arachidonic acid in the presence of purified COX enzymes or in cell-based assays.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for screening potential COX inhibitors.

1. Reagent Preparation:

  • Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reconstitute COX-1 and COX-2 enzymes in an appropriate buffer.

  • Prepare a solution of a fluorescent probe (e.g., ADHP) and a heme cofactor.

  • Prepare a solution of the substrate, arachidonic acid.

  • Dissolve test compounds (e.g., this compound and other profens) in a suitable solvent like DMSO to create stock solutions.

2. Assay Procedure:

  • In a 96-well plate, add Assay Buffer, heme, the fluorescent probe, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells.

  • Add the test compound at various concentrations to the inhibitor wells. Control wells will contain the solvent only.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C).

3. Data Acquisition and Analysis:

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 535/587 nm) over a set period.

  • Calculate the rate of reaction (slope of fluorescence versus time).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Visualization

The anti-inflammatory action of profens is a direct consequence of their interference with the arachidonic acid signaling cascade.

Arachidonic Acid Cascade and COX Inhibition

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxane A2 PGH2->Thromboxanes Thromboxane synthase Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Biological Effects Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation Biological Effects Profens Profens Profens->COX1 Profens->COX2

Caption: Arachidonic acid pathway and the inhibitory action of profens on COX enzymes.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - COX Enzymes - Fluorescent Probe - Arachidonic Acid - Test Compounds Plate_Setup Set up 96-well plate: - Add buffer, enzyme, probe Reagents->Plate_Setup Add_Inhibitor Add test compounds at various concentrations Plate_Setup->Add_Inhibitor Initiate_Reaction Add arachidonic acid to start the reaction Add_Inhibitor->Initiate_Reaction Incubate Incubate at controlled temperature Initiate_Reaction->Incubate Measure_Fluorescence Measure fluorescence over time Incubate->Measure_Fluorescence Calculate_Rate Calculate reaction rates Measure_Fluorescence->Calculate_Rate Determine_Inhibition Calculate % inhibition Calculate_Rate->Determine_Inhibition Calculate_IC50 Plot dose-response curve and determine IC50 Determine_Inhibition->Calculate_IC50

Caption: A generalized workflow for determining COX inhibitory activity in vitro.

Conclusion

While a direct comparison of the biological activity of this compound with other profens is hampered by the lack of specific experimental data for the former, this guide provides a comprehensive framework for such an evaluation. The established mechanism of action of profens through COX inhibition, coupled with the provided quantitative data for common profens and a detailed experimental protocol, offers a solid foundation for researchers to assess the potential of novel compounds in the field of anti-inflammatory drug discovery. Future studies are warranted to determine the COX inhibitory profile and anti-inflammatory efficacy of this compound to ascertain its therapeutic potential relative to existing NSAIDs.

References

Structure-Activity Relationship of Dichlorinated Phenylpropanoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of chlorine atoms into a molecular scaffold is a widely utilized strategy in medicinal chemistry to modulate the pharmacological properties of a compound. This guide provides a comparative analysis of the structure-activity relationship (SAR) of dichlorinated phenylpropanoic acids, focusing on their antimicrobial and cytotoxic activities. By presenting key experimental data, detailed methodologies, and visual representations of structure-activity trends, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents.

Antimicrobial Activity of Chlorinated Phenylpropanoic Acids

Recent studies have highlighted the antimicrobial potential of chlorinated phenylpropanoic acid derivatives. A key investigation into naturally occurring chlorinated phenylpropanoic acids isolated from the marine actinomycete Streptomyces coelicolor provides direct insight into the role of chlorination in enhancing antibacterial efficacy.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of three key chlorinated 3-phenylpropanoic acid derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The data clearly demonstrates the impact of the dichlorination pattern and the nature of the carboxylic acid moiety on the biological activity.

Compound IDStructureSubstitution PatternS. aureus (Inhibition Zone, mm)E. coli (Inhibition Zone, mm)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
1 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid3,5-dichloro-4-hydroxy17233216[1][2]
2 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid methyl ester3,5-dichloro-4-hydroxy (methyl ester)12206432[1][2]
3 3-(3-chloro-4-hydroxyphenyl)propanoic acid3-chloro-4-hydroxy15116464[1][2]

MIC: Minimum Inhibitory Concentration

Key Observations from the Data:

  • Dichlorination Enhances Activity: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1 ) exhibits significantly greater activity against E. coli compared to its monochlorinated counterpart, 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3 ).[1][2] This suggests that the presence of two chlorine atoms on the phenyl ring is crucial for potent Gram-negative antibacterial activity.

  • Free Carboxylic Acid is Essential: The esterification of the carboxylic acid in compound 1 to yield the methyl ester (2 ) leads to a noticeable decrease in antimicrobial activity against both bacterial strains. This indicates that the free carboxylic acid group is a key pharmacophore for the observed antibacterial effect.[1][2]

  • Substitution Pattern Matters: The 3,5-dichloro substitution pattern in compound 1 appears to be particularly effective, especially against E. coli.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Disk Diffusion and Microdilution)

1. Disk Diffusion Assay:

  • Bacterial Strains: Staphylococcus aureus and Escherichia coli are cultured in a suitable broth medium (e.g., Luria-Bertani broth) at 37°C.

  • Inoculum Preparation: The bacterial suspension is adjusted to a concentration of 1x10⁸ CFU/mL, which is equivalent to a 0.5 McFarland standard.

  • Plating: A sterile cotton swab is dipped into the adjusted bacterial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed onto the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

2. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):

  • Preparation of Test Compounds: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.

  • Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship Visualization

The following diagram illustrates the key structural modifications and their impact on the antimicrobial activity of the dichlorinated phenylpropanoic acids.

SAR_Dichlorinated_Phenylpropanoic_Acids cluster_0 Core Scaffold: Phenylpropanoic Acid cluster_1 Modifications cluster_2 Biological Activity Core Core_img R1 R1: Phenyl Ring Substitution HighActivity High Antimicrobial Activity R1->HighActivity 3,5-Dichloro-4-hydroxy LowActivity Low Antimicrobial Activity R1->LowActivity 3-Chloro-4-hydroxy R2 R2: Carboxylic Acid Moiety R2->HighActivity Free Carboxylic Acid (-COOH) R2->LowActivity Methyl Ester (-COOCH3)

Caption: SAR of Chlorinated Phenylpropanoic Acids.

General Workflow for SAR Evaluation

The process of establishing a structure-activity relationship for a class of compounds involves a systematic cycle of design, synthesis, and biological testing. The following diagram outlines this iterative workflow.

SAR_Workflow Start Identify Lead Compound Design Design Analogs with Systematic Structural Modifications Start->Design Synthesize Chemical Synthesis of Designed Analogs Design->Synthesize Test Biological Evaluation (in vitro / in vivo assays) Synthesize->Test Analyze Analyze Data and Establish SAR Test->Analyze Optimize Optimize Lead Compound Based on SAR Analyze->Optimize Optimize->Design Iterative Cycle

Caption: Iterative Workflow for SAR Studies.

Conclusion

References

A Comparative Analysis of the Antimicrobial Efficacy of Halogenated Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of halogenated propanoic acids, offering insights into their potential as antimicrobial agents. The information is compiled from existing literature, highlighting key data and experimental methodologies. Due to a lack of studies directly comparing a wide range of halogenated propanoic acids under uniform conditions, this guide synthesizes available data to provide a comprehensive overview and identifies areas for future research.

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy of halogenated propanoic acids is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Below is a summary of available MIC data for propanoic acid and some of its halogenated derivatives against common Gram-positive and Gram-negative bacteria. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

CompoundMicroorganismMIC (mg/L)Reference
Propanoic AcidEscherichia coli10000[1]
Salmonella Typhimurium10000[1]
Campylobacter jejuni500-1000[1]
Enterococcus faecalis25000[1]
Clostridium perfringens11300[2]
Streptococcus pneumoniae10[1][2]
Streptococcus suis1900[1]
2,2-Dichloropropionic acidBacillus megateriumGrowth inhibition at 50 mM[3]

Note: Data for monohalogenated propanoic acids (e.g., 2-chloropropanoic acid, 3-bromopropanoic acid) and trihalogenated derivatives against E. coli and S. aureus is limited in the readily available scientific literature, highlighting a significant gap in current research. The provided data for 2,2-Dichloropropionic acid is for a different bacterial species and represents a concentration causing growth inhibition rather than a standard MIC value.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the antimicrobial efficacy of compounds like halogenated propanoic acids.

Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[4]

  • Preparation of Antimicrobial Agent: A stock solution of the halogenated propanoic acid is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

  • Inoculum Preparation: The test microorganism (e.g., E. coli, S. aureus) is cultured overnight on an appropriate agar medium. A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in the broth medium to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A positive control (broth with inoculum, no antimicrobial agent) and a negative control (broth only) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the microorganism is observed.

Agar Diffusion Method (Disk Diffusion)

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

  • Inoculum Preparation and Plating: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method. A sterile cotton swab is dipped into the suspension and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton Agar) to create a uniform lawn of bacteria.

  • Application of Antimicrobial Agent: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the halogenated propanoic acid solution and placed onto the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The antimicrobial agent diffuses from the disc into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disc. The diameter of this zone of inhibition is measured in millimeters and is proportional to the antimicrobial activity.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antimicrobial Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Testing cluster_analysis Data Analysis Compound Halogenated Propanoic Acid MIC Broth Microdilution (MIC Determination) Compound->MIC Agar_Diffusion Agar Disc Diffusion Compound->Agar_Diffusion Bacteria Bacterial Culture (e.g., E. coli, S. aureus) Bacteria->MIC Bacteria->Agar_Diffusion MBC Subculturing from MIC (MBC Determination) MIC->MBC Data Measure & Record (Turbidity, Zone Diameter) MIC->Data Agar_Diffusion->Data Compare Comparative Analysis of Efficacy Data->Compare

Caption: General workflow for assessing the antimicrobial efficacy of halogenated propanoic acids.

Hypothesized Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of halogenated propanoic acids is not yet fully elucidated but is believed to be multifaceted, building upon the known actions of short-chain fatty acids. The primary proposed mechanisms involve the disruption of the bacterial cell membrane and the acidification of the cytoplasm.[5] Halogenation is expected to enhance these effects.

mechanism_of_action cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm (Normal pH) HPA Halogenated Propanoic Acid (Undissociated) HPA->Membrane Diffusion across membrane HPA_diss Dissociation HPA -> H+ + PA- HPA->HPA_diss Inside cytoplasm Disruption Membrane Disruption (Increased Permeability) HPA->Disruption Acidification Cytoplasmic Acidification (Inhibition of Enzymes, DNA replication) HPA_diss->Acidification Cell_Death Bacterial Cell Death Disruption->Cell_Death Acidification->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action for halogenated propanoic acids.

The lipophilicity of the undissociated acid allows it to diffuse across the bacterial cell membrane. The halogen atom(s) can increase this lipophilicity, potentially enhancing membrane penetration. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing a proton and an anion. This leads to a decrease in the internal pH, which can disrupt enzymatic activity and inhibit DNA replication. The accumulation of the anion within the cell can also contribute to osmotic stress. Furthermore, the interaction of the halogenated propanoic acid with the lipid bilayer may directly disrupt membrane integrity, leading to leakage of cellular components and ultimately, cell death.

Conclusion and Future Directions

While halogenated propanoic acids show promise as antimicrobial agents, the current body of research lacks comprehensive, directly comparative studies. The available data suggests that their efficacy is influenced by the type and number of halogen substitutions, as well as the target microorganism.

Future research should focus on:

  • Systematic Screening: Conducting studies that directly compare the MIC and MBC values of a series of mono-, di-, and tri-halogenated propanoic acids (with chlorine, bromine, and iodine substitutions) against a standardized panel of clinically relevant bacteria, including E. coli and S. aureus.

  • Mechanism of Action Studies: Elucidating the specific molecular mechanisms by which halogenation enhances the antimicrobial activity of propanoic acid. This could involve investigating their effects on membrane potential, specific enzyme inhibition, and gene expression.

  • Structure-Activity Relationship (SAR) Studies: Developing a clearer understanding of how the position and nature of the halogen substituent affect antimicrobial potency and spectrum.

A more robust dataset from such studies will be crucial for the rational design and development of novel antimicrobial drugs based on the halogenated propanoic acid scaffold.

References

Benchmarking 3-(3,5-Dichlorophenyl)propanoic Acid: A Comparative Guide for Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Evaluation Against Commercial Agrochemicals

Introduction

The continuous demand for novel and effective agrochemicals necessitates the exploration of new chemical entities. The compound 3-(3,5-Dichlorophenyl)propanoic acid, while not currently registered as a commercial agrochemical, possesses structural motifs found in several active agricultural compounds. Phenylpropanoic acid derivatives, for instance, are known to exhibit herbicidal activity, often acting as synthetic auxins. This guide provides a framework for benchmarking this compound against established commercial herbicides with a similar proposed mode of action. The data presented for the commercial agrochemicals is based on existing literature, while the entry for this compound is included as a hypothetical candidate for screening and comparison. This document is intended to serve as a methodological guide for researchers in the agrochemical field.

Hypothetical Mode of Action: Synthetic Auxin

Based on its structural similarity to known phenoxy herbicides, it is hypothesized that this compound may function as a synthetic auxin. Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death in susceptible species. The proposed signaling pathway is outlined below.

Synthetic Auxin Signaling Pathway cluster_cell Plant Cell SA Synthetic Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Receptor Complex SA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes ubiquitination of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth Leads to

Caption: Proposed signaling pathway for synthetic auxin herbicides.

Comparative Performance Data

The following table summarizes the herbicidal efficacy of two commercial synthetic auxin herbicides against a model plant species, Arabidopsis thaliana. The data for this compound is presented as a hypothetical target for experimental evaluation.

CompoundCommercial NameChemical ClassEC50 (µM) for Arabidopsis thaliana Root Growth Inhibition
2,4-Dichlorophenoxyacetic acid2,4-DPhenoxyalkanoic acidData from literature
3,6-Dichloro-2-methoxybenzoic acidDicambaBenzoic acidData from literature
This compound-Phenylpropanoic acidHypothetical Target for Testing

Experimental Protocols

A standardized approach is crucial for the accurate assessment of herbicidal activity. The following protocol outlines a typical workflow for screening and evaluating a candidate compound like this compound.

1. Plant Material and Growth Conditions

  • Species: Arabidopsis thaliana (ecotype Columbia-0) is a standard model organism for herbicide research.

  • Sterilization: Seeds are surface-sterilized using 70% ethanol followed by a bleach solution and rinsed with sterile water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with various concentrations of the test compound.

  • Growth Chamber: Plates are incubated in a controlled environment with a defined photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22°C).

2. Root Growth Inhibition Assay

  • Objective: To determine the half-maximal effective concentration (EC50) for root growth inhibition.

  • Procedure:

    • Prepare MS agar plates containing a range of concentrations of the test compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).

    • Place sterilized seeds on the plates.

    • After a set period of growth (e.g., 7-10 days), measure the primary root length of the seedlings.

    • Calculate the percentage of root growth inhibition relative to the untreated control.

    • Determine the EC50 value by fitting the dose-response data to a suitable regression model.

Experimental Workflow for Herbicide Screening start Start seed_sterilization Surface Sterilize Arabidopsis thaliana seeds start->seed_sterilization plate_preparation Prepare MS Agar Plates with Varying Herbicide Concentrations seed_sterilization->plate_preparation seed_plating Plate Sterilized Seeds on Prepared Media plate_preparation->seed_plating incubation Incubate in Controlled Environment Chamber seed_plating->incubation data_collection Measure Primary Root Length incubation->data_collection analysis Calculate % Inhibition and Determine EC50 data_collection->analysis end End analysis->end

Caption: A generalized workflow for evaluating herbicidal activity.

This guide provides a foundational framework for the comparative evaluation of this compound as a potential herbicide. By employing standardized protocols and comparing its performance against established commercial products, researchers can systematically assess its potential for future development. The provided diagrams and methodologies are intended to facilitate a structured and scientifically rigorous approach to the screening of novel agrochemical candidates.

Assessing the Selectivity of 3-(3,5-Dichlorophenyl)propanoic Acid for Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential biological targets of 3-(3,5-Dichlorophenyl)propanoic acid. Due to a lack of direct experimental data for this specific molecule, this analysis is based on the known activities of structurally related compounds. The primary putative targets identified through this comparative approach are cyclooxygenase (COX) enzymes and succinate dehydrogenase (SDH). This document outlines the structure-activity relationships of analogous compounds, presents detailed experimental protocols for assessing activity against these targets, and visualizes the relevant biological pathways.

Introduction to Potential Biological Targets

While direct evidence is pending, the chemical scaffold of this compound suggests potential interactions with two key enzyme families:

  • Cyclooxygenase (COX) Enzymes: Phenylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting COX enzymes, which are central to the inflammatory cascade.

  • Succinate Dehydrogenase (SDH): Various derivatives containing a 3,5-dichlorophenyl moiety have demonstrated antifungal properties through the inhibition of SDH, a critical enzyme in the mitochondrial electron transport chain.

Comparative Analysis of Biological Activity

The following sections detail the evidence for the potential activity of this compound against COX and SDH, drawing comparisons with structurally similar compounds for which experimental data is available.

Cyclooxygenase (COX) Inhibition

The core structure of this compound is analogous to several known COX inhibitors. The anti-inflammatory effects of NSAIDs are mediated through the inhibition of two COX isoforms, COX-1 and COX-2.[1] The selectivity for these isoforms is a critical determinant of a compound's therapeutic efficacy and side-effect profile.[1][2]

Structure-Activity Relationship (SAR) of Phenylpropanoic Acid Derivatives as COX Inhibitors:

  • Carboxylic Acid Moiety: The carboxylic acid group is generally essential for the anti-inflammatory activity of this class of compounds, as it interacts with key residues within the active site of COX enzymes.[3][4]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence the potency and selectivity of COX inhibition.[3] Halogen atoms, such as chlorine, can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity to the COX active site.

While no specific IC50 values are available for this compound, the data for other phenylpropanoic acid derivatives can provide a benchmark for potential activity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Representative Phenylpropanoic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen12800.15
Ketoprofen0.52.60.19
Diclofenac0.0760.0262.9

Data compiled from published studies.[5]

Succinate Dehydrogenase (SDH) Inhibition

Several studies have highlighted the antifungal activity of compounds containing the 3,5-dichlorophenyl group, with the mechanism of action attributed to the inhibition of succinate dehydrogenase.[6][7][8] SDH is a key enzyme in both the citric acid cycle and the electron transport chain, making it a vital target for antimicrobial agents.

Structure-Activity Relationship (SAR) of 3,5-Dichlorophenyl Derivatives as SDH Inhibitors:

Research on antifungal compounds has shown that the 3,5-dichlorophenyl moiety is a highly active fragment.[8] The hydrophobic nature of this group is believed to play a significant role in its inhibitory activity.[6][7]

Table 2: Antifungal Activity of a Representative 3,5-Dichlorobenzyl Ester Derivative

CompoundTarget FungiEC50 (mg/L)
3,5-Dichlorobenzyl Ester DerivativeBotrytis cinerea6.60
3,5-Dichlorobenzyl Ester DerivativeRhizoctonia solani1.61

EC50 values represent the concentration required to inhibit 50% of fungal growth. Data from a study on 3,5-dichlorobenzyl ester derivatives.[8]

Experimental Protocols

To definitively assess the selectivity of this compound, the following experimental protocols are recommended.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., ELISA-based measurement of prostaglandin E2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37°C.

  • Stop the reaction.

  • Measure the amount of prostaglandin E2 produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of enzyme activity.

In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This assay measures the inhibition of SDH activity, typically in isolated mitochondria or fungal cell lysates.

Materials:

  • Isolated mitochondria or cell lysate containing SDH

  • Succinate (substrate)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Test compound (this compound)

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, succinate, and the electron acceptor DCPIP.

  • Add the mitochondrial preparation or cell lysate to the reaction mixture.

  • Add various concentrations of the test compound or a vehicle control.

  • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • The rate of DCPIP reduction is proportional to the SDH activity.

  • Calculate the IC50 value for the test compound.

Visualizations

The following diagrams illustrate the key biological pathways potentially targeted by this compound.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) PGH2->Thromboxanes DDPP 3-(3,5-Dichlorophenyl) propanoic acid DDPP->COX_Enzymes Inhibition

Caption: Cyclooxygenase (COX) Signaling Pathway.

SDH_Pathway cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- Complex_III Complex III CoQ->Complex_III DDPP 3-(3,5-Dichlorophenyl) propanoic acid DDPP->SDH Inhibition

Caption: Succinate Dehydrogenase (SDH) in Cellular Respiration.

Conclusion

Based on the analysis of structurally related compounds, this compound has the potential to act as an inhibitor of both cyclooxygenase and succinate dehydrogenase. Its selectivity profile for these targets remains to be determined through direct experimental evaluation. The provided experimental protocols offer a clear path for elucidating the precise biological activity and selectivity of this compound. Such studies are crucial for understanding its therapeutic potential and for guiding future drug development efforts.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the principal analytical methods for the quantitative analysis of 3-(3,5-Dichlorophenyl)propanoic acid. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific research needs, with a strong emphasis on method validation in accordance with international guidelines.

Introduction to Analytical Method Validation

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3] This guide will compare a validated High-Performance Liquid Chromatography (HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix. For this compound (C9H8Cl2O2, M.W.: 219.06 g/mol ), a non-volatile organic acid, HPLC is a widely utilized and robust technique.[4][5] However, LC-MS/MS offers enhanced sensitivity and specificity, while GC-MS can be employed for the analyte, typically after a derivatization step to increase its volatility.[4]

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of this compound and its analogues. The data presented is based on validated methods for structurally similar compounds and is expected to be largely applicable.[4]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 0.1 - 100 µg/mL0.01 - 10 µg/mL0.001 - 1 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL~0.01-0.1 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~10-50 ng/mL~0.1-1 ng/mL
Specificity GoodVery GoodExcellent

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the HPLC-UV, GC-MS, and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)
  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 235 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C[4]

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.[4]

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.[4]

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and dilute to fall within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization:

    • As this compound is a non-volatile carboxylic acid, derivatization is necessary to increase its volatility for GC analysis. A common method is esterification, for example, with BF3-methanol or by silylation with a reagent like BSTFA.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.[4]

    • Injector Temperature: 250 °C[4][6]

    • MS Transfer Line Temperature: 280 °C[4]

    • Ion Source Temperature: 230 °C[4]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 50-500.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Conditions:

    • Column: C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase: Gradient elution with A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

    • Collision Gas: Argon

Visualizing the Cross-Validation Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow.

CrossValidationWorkflow Define_Requirements Define Analytical Requirements Method_Selection Select Candidate Methods (HPLC, GC-MS, LC-MS/MS) Define_Requirements->Method_Selection Method_Development Individual Method Development & Optimization Method_Selection->Method_Development Method_Validation Individual Method Validation (ICH Guidelines) Method_Development->Method_Validation Cross_Validation Cross-Validation Study Method_Validation->Cross_Validation Data_Analysis Comparative Data Analysis Cross_Validation->Data_Analysis Method_Selection_Final Final Method Selection Data_Analysis->Method_Selection_Final Report Generate Validation Report Method_Selection_Final->Report

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway of Method Selection Logic

The decision-making process for selecting the most appropriate analytical method can be visualized as a signaling pathway, where the analytical requirements trigger a cascade of considerations leading to the final choice.

MethodSelectionPathway Start Analytical Need: Quantification of This compound Sensitivity Required Sensitivity? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix High HPLC HPLC-UV Sensitivity->HPLC Low Volatility Is Derivatization Acceptable? Matrix->Volatility No LCMSMS LC-MS/MS Matrix->LCMSMS Yes Volatility->HPLC No GCMS GC-MS Volatility->GCMS Yes

Caption: Decision pathway for analytical method selection.

References

comparing the efficacy of different synthesis routes for 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient synthesis of key intermediates is paramount. 3-(3,5-Dichlorophenyl)propanoic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: the Malonic Ester Synthesis and the Knoevenagel Condensation followed by Catalytic Hydrogenation. The comparison focuses on reaction yield, purity, and overall efficiency, supported by detailed experimental protocols.

Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the two synthetic pathways, allowing for a direct comparison of their efficacy.

ParameterRoute 1: Malonic Ester SynthesisRoute 2: Knoevenagel Condensation & Hydrogenation
Starting Materials 3,5-Dichlorobenzyl halide, Diethyl malonate3,5-Dichlorobenzaldehyde, Malonic acid
Key Intermediates Diethyl (3,5-dichlorobenzyl)malonate3-(3,5-Dichlorophenyl)acrylic acid
Overall Yield Good (estimated)Excellent (>90% estimated)
Purity of Final Product HighHigh
Number of Steps 2 (Alkylation, Hydrolysis & Decarboxylation)2 (Condensation, Hydrogenation)
Reaction Conditions Moderate to high temperaturesModerate temperatures
Reagents & Catalysts Sodium ethoxide, NaOH/H₂SO₄Pyridine, Palladium on Carbon (Pd/C)
Advantages Well-established, reliable for chain extension.High yielding condensation step.
Disadvantages Potential for dialkylation as a side product.Requires handling of H₂ gas for hydrogenation.

Experimental Protocols

Detailed methodologies for the key steps in each synthetic route are provided below.

Route 1: Malonic Ester Synthesis

This route involves the alkylation of diethyl malonate with a 3,5-dichlorobenzyl halide, followed by hydrolysis and decarboxylation.

Step 1: Synthesis of Diethyl (3,5-dichlorobenzyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 3,5-dichlorobenzyl bromide (or chloride) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (3,5-dichlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • To the crude diethyl (3,5-dichlorobenzyl)malonate, add a solution of sodium hydroxide in water and ethanol.

  • Heat the mixture to reflux for 2-3 hours to facilitate saponification.

  • After cooling, acidify the reaction mixture with concentrated sulfuric acid.

  • Heat the acidified mixture to reflux for 4-6 hours to effect decarboxylation.

  • Cool the mixture and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent. A patent for a similar synthesis of 3-(3-chlorophenyl)propanoic acid reports a yield of 85.6% for the final hydrolysis and decarboxylation step.

Route 2: Knoevenagel Condensation and Catalytic Hydrogenation

This two-step route begins with the condensation of 3,5-dichlorobenzaldehyde with malonic acid to form an unsaturated acid, which is then reduced.

Step 1: Knoevenagel Condensation to 3-(3,5-Dichlorophenyl)acrylic acid

  • In a round-bottom flask, combine 3,5-dichlorobenzaldehyde, malonic acid, and a catalytic amount of pyridine.

  • Heat the mixture on a water bath for 4-6 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.

  • After the reaction is complete, cool the mixture and acidify with dilute hydrochloric acid.

  • The precipitated crude 3-(3,5-dichlorophenyl)acrylic acid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol. Studies on similar condensations with chlorobenzaldehydes suggest that yields can be as high as 95%.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve 3-(3,5-dichlorophenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield this compound. The hydrogenation of cinnamic acids using Pd/C is generally a high-yielding reaction.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of each synthesis route.

Malonic_Ester_Synthesis start 3,5-Dichlorobenzyl Halide + Diethyl Malonate intermediate Diethyl (3,5-dichlorobenzyl)malonate start->intermediate  Alkylation (NaOEt) product This compound intermediate->product  Hydrolysis (NaOH) &  Decarboxylation (H⁺, Δ)

Caption: Workflow for the Malonic Ester Synthesis route.

Knoevenagel_Hydrogenation_Synthesis start 3,5-Dichlorobenzaldehyde + Malonic Acid intermediate 3-(3,5-Dichlorophenyl)acrylic Acid start->intermediate  Knoevenagel Condensation  (Pyridine, Δ) product This compound intermediate->product  Catalytic Hydrogenation  (H₂, Pd/C)

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(3,5-Dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(3,5-Dichlorophenyl)propanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for hazardous chemical waste management.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes serious eye irritation.[1][2]

  • Primary Hazard: Irritant.[3]

Due to these properties, this compound must be treated as hazardous waste.[4][5][6] All waste containing this compound, including contaminated labware and spill cleanup materials, should be disposed of following hazardous waste protocols.[7]

Principles of Chemical Waste Management

Effective and safe disposal of laboratory chemicals is guided by several core principles. Adherence to these guidelines minimizes risks and ensures regulatory compliance.

PrincipleGuidelineSource
Waste Minimization Order only the necessary quantities of chemicals to reduce surplus.[8]
Maintain a chemical inventory to avoid ordering duplicates.[8]
Proper Labeling All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[5][9]
Labels must include the date of waste generation and the point of origin (lab, room number).[9]
Container Management Use appropriate, compatible containers for waste storage, preferably plastic over glass when possible.[8][9]
Waste containers must be kept tightly closed except when adding waste.[8][10]
Do not overfill liquid waste containers.[4]
Segregation Segregate different types of chemical waste (e.g., organic solvents, chlorinated solvents, acids).[4]
Keep solid and liquid waste in separate containers.[4]
Storage Store chemical waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][8]
Ensure secondary containment is available to catch spills.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or face shield

  • Chemical-resistant gloves

  • Lab coat

Step 2: Waste Collection

  • Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled hazardous waste container.[7]

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing boats, pipette tips, and gloves, must also be placed in the hazardous waste container.[7]

  • Solutions: If the compound is in solution, it should be collected in a compatible, sealed container labeled with the full names and concentrations of all components.

Step 3: Container Labeling Label the hazardous waste container with the following information:

  • The words "Hazardous Waste"[5][9]

  • Full chemical name: "this compound" (do not use abbreviations)[9]

  • Approximate quantity or concentration

  • Date of accumulation

  • Principal Investigator's name and contact information

  • Laboratory room number

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[5][8]

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

Step 5: Disposal Request

  • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[6][8]

  • Follow their specific procedures for requesting a waste pickup. Do not attempt to transport the hazardous waste yourself.[6]

Step 6: Spill and Decontamination

  • In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[7]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[7] All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Hazard Assessment cluster_2 Step 2: Segregation & Collection cluster_3 Step 3: Labeling cluster_4 Step 4: Storage cluster_5 Step 5: Disposal start Generate this compound waste (unused chemical, contaminated items, solutions) assess_hazard Is the waste hazardous? (Refer to SDS and institutional guidelines) start->assess_hazard collect_waste Collect in a compatible, sealed container. Segregate from other waste types. assess_hazard->collect_waste Yes disposal_non_haz Dispose in regular trash or via sewer (ONLY with explicit EHS approval for non-hazardous waste) assess_hazard->disposal_non_haz No label_container Label container with: 'Hazardous Waste' Full Chemical Name Date & PI Information collect_waste->label_container store_waste Store in designated Satellite Accumulation Area (SAA). label_container->store_waste request_pickup Contact EHS for waste pickup. store_waste->request_pickup

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Personal protective equipment for handling 3-(3,5-Dichlorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 3-(3,5-Dichlorophenyl)propanoic acid. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2][3] It may also cause skin and respiratory irritation.[4][5] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

SituationRequired PPE
Handling solid material (weighing, transferring) Chemical safety goggles, lab coat, nitrile gloves.
Working with solutions or in case of splash risk Chemical safety goggles and a face shield, lab coat or chemical-resistant apron, nitrile gloves.[6]
Generating dust or aerosols All of the above, plus a P95 or P1 particle respirator.[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[7]

    • Assemble all necessary equipment and reagents before handling the compound.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Put on all required PPE as outlined in Table 1.

  • Handling :

    • When handling the solid, avoid creating dust.[4][8]

    • If making a solution, slowly add the compound to the solvent to avoid splashing.

    • Keep containers tightly closed when not in use.[5][8]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[4][7]

    • Clean the work area and any contaminated equipment.

    • Remove PPE in the correct order to avoid cross-contamination.

G Safe Handling Workflow A Preparation B Don PPE A->B C Handling in Fume Hood B->C D Post-Handling Cleanup C->D E Doff PPE D->E F Hand Washing E->F

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : As a halogenated organic compound, this chemical must be segregated from non-halogenated waste streams.[9]

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[9]

    • Do not mix with other types of waste.[8]

  • Container Disposal : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the uncleaned containers as you would the product itself.[8]

  • Licensed Disposal : All waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[8]

G Disposal Decision Pathway cluster_0 Disposal Decision Pathway cluster_1 Disposal Decision Pathway cluster_2 Disposal Decision Pathway A Is the waste contaminated with the compound? B Yes A->B C No A->C D Segregate as Halogenated Organic Waste B->D E Dispose as Non-Hazardous Waste (if applicable) C->E F Licensed Hazardous Waste Disposal D->F

Caption: Decision-making process for waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dichlorophenyl)propanoic acid
Reactant of Route 2
3-(3,5-Dichlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.